Acetylphosphate
説明
Structure
3D Structure
特性
IUPAC Name |
phosphono acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPOUNRJVLNBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207738 | |
| Record name | Acetyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetylphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
590-54-5 | |
| Record name | Acetyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETYLPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54979W5TJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetylphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001494 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Acetyl-Phosphate in Escherichia coli Metabolism: A Technical Guide
Abstract
Acetyl-phosphate (AcP) is a high-energy metabolic intermediate that occupies a central nexus in Escherichia coli physiology. Far from being a simple metabolite in the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, AcP functions as a critical global signaling molecule, influencing a vast array of cellular processes. It acts as both a phosphoryl and an acetyl group donor, thereby directly linking the metabolic state of the cell to the regulation of gene expression, protein activity, and overarching cellular behaviors such as motility and virulence. This technical guide provides an in-depth exploration of the multifaceted roles of AcP in E. coli, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Escherichia coli, a model organism for prokaryotic biology, employs sophisticated regulatory networks to adapt to fluctuating environmental conditions. Central to this adaptation is the ability to sense and respond to changes in nutrient availability and metabolic status. Acetyl-phosphate (AcP), a key node in central carbon metabolism, has emerged as a crucial integrator of metabolic information, translating the cell's energetic state into widespread physiological responses. This document elucidates the synthesis and degradation of AcP, its function as a phosphodonor to two-component systems, its role in non-enzymatic protein acetylation, and its broader implications for cellular processes.
The Pta-AckA Pathway: Synthesis and Degradation of Acetyl-Phosphate
The intracellular concentration of AcP is primarily governed by the activities of two enzymes: phosphotransacetylase (Pta) and acetate (B1210297) kinase (AckA).[1] These enzymes constitute the reversible Pta-AckA pathway, which interconverts acetyl-CoA and acetate.
-
Synthesis: Pta catalyzes the conversion of acetyl-CoA and inorganic phosphate (B84403) (Pi) to AcP and coenzyme A (CoA).[2]
-
Degradation: AckA mediates the transfer of the phosphoryl group from AcP to ADP, yielding acetate and ATP.[2]
The reversibility of this pathway allows E. coli to either generate ATP and acetate during fermentative growth or to assimilate acetate as a carbon source.[2][3] The balance between Pta and AckA activities, influenced by the availability of substrates like acetyl-CoA and the cellular energy charge, dictates the steady-state level of AcP.[4]
Acetyl-Phosphate as a Phosphodonor: Crosstalk with Two-Component Systems
A pivotal role of AcP is its ability to act as a phosphodonor for the response regulators (RRs) of two-component signal transduction (2CST) systems.[4][5][6] This allows for the direct modulation of gene expression in response to the metabolic state, often bypassing the canonical sensor kinase-mediated phosphorylation.
In vitro studies have demonstrated that AcP can directly phosphorylate a number of RRs, including:
-
PhoB: The response regulator of the phosphate starvation response.[6][7]
-
RcsB: A global regulator involved in capsule synthesis and biofilm formation.[4]
-
CpxR: The response regulator of the Cpx envelope stress response.[8]
-
OmpR: The regulator of porin expression.[6]
-
CheY: The response regulator controlling flagellar motor switching in chemotaxis.[6]
This AcP-dependent phosphorylation provides a mechanism for integrating metabolic cues with various stress responses and cellular behaviors. For instance, elevated AcP levels can inhibit flagellar synthesis, linking nutrient-rich conditions to a more sedentary lifestyle.[9][10] The intracellular concentration of AcP in wild-type E. coli has been estimated to reach at least 3 mM, a level sufficient to directly phosphorylate these response regulators in vivo.[5][11][12]
Acetyl-Phosphate as an Acetyl Donor: Non-Enzymatic Protein Acetylation
In addition to its role as a phosphodonor, AcP is a major acetyl donor for non-enzymatic protein lysine (B10760008) acetylation in E. coli.[1][10][13] This post-translational modification can alter the function, stability, and interactions of a wide range of proteins, particularly those involved in central metabolism.[14]
The accumulation of AcP, especially under conditions of carbon overflow or in mutants lacking AckA, leads to a global increase in protein acetylation.[1][5][10] This non-enzymatic acetylation is thought to be a direct chemical reaction between the high-energy acetyl group of AcP and the ε-amino group of lysine residues.[10][13] This modification has been shown to affect the activity of enzymes such as pyruvate (B1213749) dehydrogenase (AceE), where increased acetylation in an ackA mutant correlates with increased enzyme activity.
Quantitative Data on the Effects of Acetyl-Phosphate Metabolism
The manipulation of the Pta-AckA pathway provides a powerful tool to study the physiological consequences of altered AcP levels. The following tables summarize key quantitative findings from studies on pta and ackA mutants.
Table 1: Growth Characteristics of Pta-AckA Pathway Mutants under Anaerobic Conditions
| Strain | Relevant Genotype | Growth Rate (h⁻¹) | Glucose Uptake Rate (mmol g⁻¹ h⁻¹) | ATP Concentration (µmol g⁻¹) |
| Wild-type | - | ~0.45 | ~12 | ~4.5 |
| Δpta | No AcP from acetyl-CoA | Reduced | Reduced | Reduced |
| ΔackA | AcP accumulation | Severely Reduced | Strongly Reduced | Strongly Reduced |
| Δpta ΔackA | No AcP synthesis | Reduced | Reduced | Reduced |
Data compiled from studies investigating anaerobic fermentation.[1][5] Absolute values can vary with specific experimental conditions.
Table 2: Impact of Pta-AckA Mutations on Protein Acetylation and Enzyme Activity
| Strain | Genotype | Intracellular AcP Level | Global Protein Acetylation | Pyruvate Dehydrogenase (AceE) Activity |
| Wild-type | - | Basal | Basal | Normal |
| Δpta | Decreased | Significantly Decreased | Decreased | |
| ΔackA | Increased | Significantly Increased | Increased |
This table illustrates the correlation between AcP levels, protein acetylation, and the activity of a key metabolic enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of acetyl-phosphate in E. coli.
Quantification of Intracellular Acetyl-Phosphate by 2D-Thin Layer Chromatography (2D-TLC)
This protocol is adapted from methodologies described for measuring small phosphorylated molecules in E. coli.[9][11][15]
1. Cell Labeling: a. Grow E. coli cells in a modified MOPS minimal medium with a reduced concentration of K₂HPO₄ (e.g., 0.2 mM) to facilitate the uptake of ³²P-orthophosphate. b. Supplement the medium with the desired carbon source and any necessary auxotrophic requirements. c. Add ³²P-orthophosphate to the culture and incubate with shaking at 37°C to allow for incorporation into the cellular phosphate pool.
2. Preparation of Labeled Extracts: a. Harvest cells during the desired growth phase by centrifugation. b. Immediately quench metabolic activity by resuspending the cell pellet in ice-cold formic acid. c. Incubate on ice to ensure cell lysis and protein precipitation. d. Centrifuge at 4°C to pellet cell debris. e. Neutralize the supernatant by adding 2-picoline.
3. 2D-TLC Separation: a. Spot the neutralized extract onto a cellulose-coated TLC plate. b. Develop the chromatogram in the first dimension using an appropriate solvent system (e.g., isobutyric acid/ammonium hydroxide/water). c. Air-dry the plate and then develop it in the second dimension using a different solvent system (e.g., isopropanol/hydrochloric acid/water).
4. Detection and Quantification: a. Dry the TLC plate and expose it to a phosphor screen. b. Image the screen using a phosphor imager. c. Identify the spot corresponding to AcP by comparing its migration pattern to a ³²P-labeled AcP standard run under the same conditions. d. Quantify the spot intensity using appropriate software and normalize to the total incorporated radioactivity or other internal standards like ATP.
Analysis of Protein Acetylation by Western Blotting
This protocol provides a general framework for detecting changes in global protein acetylation.[4]
1. Sample Preparation: a. Grow E. coli strains of interest (e.g., wild-type, Δpta, ΔackA) to the desired growth phase. b. Harvest an equal number of cells from each culture by centrifugation. c. Lyse the cells using a suitable method, such as sonication or chemical lysis reagents (e.g., BugBuster), in a buffer containing protease and deacetylase inhibitors. d. Determine the total protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
2. SDS-PAGE and Protein Transfer: a. Normalize the protein lysates to the same total protein concentration and denature by boiling in SDS-PAGE sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunodetection: a. Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for acetylated lysine residues. c. Wash the membrane thoroughly with TBST. d. Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. e. Wash the membrane again to remove unbound secondary antibody.
4. Visualization: a. Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. b. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GroEL) or a total protein stain can be performed.
In Vitro Phosphorylation of Response Regulators by Acetyl-Phosphate
This protocol is designed to assess the direct phosphorylation of a purified response regulator by AcP.[6][7]
1. Reagents and Proteins: a. Purified response regulator protein of interest. b. Acetyl-phosphate solution (freshly prepared or stored appropriately). c. Reaction buffer (e.g., Tris-HCl with MgCl₂).
2. Phosphorylation Reaction: a. Set up a reaction mixture containing the purified response regulator in the reaction buffer. b. Initiate the reaction by adding AcP to the desired final concentration. c. Incubate the reaction at an appropriate temperature (e.g., 37°C) for various time points. d. Stop the reaction by adding SDS-PAGE sample buffer.
3. Detection of Phosphorylation: a. Separate the reaction products by SDS-PAGE. Phos-tag™ acrylamide (B121943) can be included in the gel to enhance the separation of phosphorylated and unphosphorylated proteins. b. Visualize the proteins in the gel using a standard protein stain (e.g., Coomassie Blue) or by western blotting with an antibody against the response regulator. The phosphorylated form of the protein will typically migrate more slowly.
Conclusion and Future Directions
Acetyl-phosphate is a key metabolic intermediate in E. coli that also functions as a crucial signaling molecule, providing a direct link between the cell's metabolic state and its physiological responses. Through its ability to act as both a phosphodonor and an acetyl donor, AcP modulates the activity of two-component systems and the function of a wide array of proteins through non-enzymatic acetylation. This intricate regulation allows E. coli to fine-tune its gene expression, enzyme activities, and cellular behaviors in response to nutrient availability.
The central role of AcP in bacterial physiology, including its influence on virulence factors, makes the Pta-AckA pathway a potential target for the development of novel antimicrobial agents. Further research into the full spectrum of proteins regulated by AcP-dependent phosphorylation and acetylation will undoubtedly uncover new layers of metabolic control and provide novel insights for synthetic biology and drug development applications. Understanding the precise mechanisms by which AcP integrates metabolic information to orchestrate complex cellular responses remains a vibrant and important area of investigation.
References
- 1. The Impact of ackA, pta, and ackA-pta Mutations on Growth, Gene Expression and Protein Acetylation in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of ackA, pta, and ackA-pta Mutations on Growth, Gene Expression and Protein Acetylation in Escherichia coli K-12 | Semantic Scholar [semanticscholar.org]
- 3. The effect of protein acetylation on the formation and processing of inclusion bodies and endogenous protein aggregates in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Protein Lysine Acetylation by Western Blotting [bio-protocol.org]
- 5. The Impact of ackA, pta, and ackA-pta Mutations on Growth, Gene Expression and Protein Acetylation in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Universally applicable methods for monitoring response regulator aspartate phosphorylation both in vitro and in vivo using Phos-tag™ based reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evidence that RNA Polymerase acetylation and acetyl phosphate-dependent CpxR phosphorylation affect cpxP transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized two-dimensional thin layer chromatography to monitor the intracellular concentration of acetyl phosphate and other small phosphorylated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of acetyl phosphate synthesis and degradation, and the control of flagellar expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Facile Protocol to Generate Site-Specifically Acetylated Proteins in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Acetylphosphate: A Technical Examination of its Role as a Primordial Energy Currency
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of a self-sustaining metabolic system is a cornerstone in the origin of life. Central to this is the universal energy currency, adenosine (B11128) triphosphate (ATP). However, the biosynthesis of ATP itself is a complex, ATP-dependent process, posing a classic "chicken-and-egg" problem for prebiotic chemistry. This technical guide explores the compelling evidence supporting acetylphosphate (AcP) as a plausible primordial energy currency that predates and paves the way for the ATP world. We delve into the prebiotic synthesis of AcP, its thermodynamic and kinetic properties, its capacity for phosphoryl group transfer, and its place in both putative prebiotic pathways and modern metabolism. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the logical framework underpinning the AcP hypothesis, intended to inform and guide further research in origin of life chemistry and its potential applications.
Introduction: The Prebiotic Energy Crisis
The universal role of ATP as the primary energy carrier in all known life forms suggests its early appearance in biochemical evolution.[1] However, the de novo synthesis of purines, a key component of ATP, requires six ATP-dependent steps.[1] This autocatalytic requirement necessitates the existence of a simpler, prebiotically plausible phosphorylating agent that could have energized early metabolic reactions before the sophisticated machinery for ATP synthesis evolved.[1]
This compound (AcP), a high-energy mixed anhydride (B1165640) of acetic acid and phosphoric acid, has emerged as a strong candidate for this role.[2][3] It occupies a unique and conserved position in modern microbial metabolism, bridging the gap between high-energy thioesters (like acetyl-CoA) and phosphate-based energy currency (ATP) through the phosphotransacetylase/acetate kinase (Pta-AckA) pathway.[4][5] This guide will systematically examine the experimental evidence that supports the hypothesis of AcP as a primordial energy currency.
Prebiotic Synthesis and Stability of this compound
A critical prerequisite for a primordial energy currency is its formation under plausible prebiotic conditions. Research has demonstrated that AcP can be synthesized from simple precursors in aqueous environments mimicking early Earth conditions.
Synthesis from Thioacetate (B1230152)
Whicher et al. (2018) demonstrated that AcP can be synthesized from thioacetate and inorganic phosphate (B84403) in water under ambient conditions.[6][7][8] This reaction is significant as thioacetate itself is considered a plausible prebiotic molecule, potentially formed in hydrothermal vent systems.[7][9] Notably, the synthesis of AcP from methyl thioacetate, another proposed prebiotic thioester, was not observed under the same conditions, suggesting a specific role for thioacetate.[7][10]
Stability of this compound
A primordial energy currency must be stable enough to persist and participate in reactions but also sufficiently reactive to be a useful energy source. AcP exhibits this crucial balance. It is relatively stable in aqueous solution for several hours, with its stability being dependent on temperature and pH.[6][7][8] This poise between stability and reactivity makes AcP a viable candidate for accumulating and transferring energy in a prebiotic setting.[6][7][8]
Quantitative Data on this compound
The following tables summarize the key quantitative data from experimental studies on the synthesis, stability, and reactivity of this compound.
Table 1: Prebiotic Synthesis of this compound
| Reactants | Conditions | Product | Yield | Reference |
| Thioacetate + Inorganic Phosphate | Aqueous, ambient temperature | This compound | Modest (~2%) | [7] |
| Methyl Thioacetate + Inorganic Phosphate | Aqueous, ambient temperature | This compound | Not detected | [7] |
Table 2: Stability of this compound
| Condition | Half-life | Reference |
| Aqueous solution, hours | Hours | [6][7][8] |
| High temperature (e.g., 50°C) | Significantly reduced | [6][7][8] |
Table 3: Phosphorylation Reactions Driven by this compound
| Substrate | Catalyst | Product | Yield | Reference |
| Ribose | None | Ribose-5-phosphate | ~2% | [6][7][8] |
| Adenosine | None | Adenosine monophosphate (AMP) | ~2% | [6][7][8] |
| Adenosine diphosphate (B83284) (ADP) | Fe³⁺ ions | Adenosine triphosphate (ATP) | Up to 20% | [1][2] |
| Glycine | None | N-acetylglycine (preferential) | - | [6][7][8] |
| AMP | None | No polymerization | - | [6][7][8] |
Table 4: Thermodynamic Data for this compound
| Parameter | Value | Reference |
| Standard free energy of hydrolysis (ΔG°') | -43 kJ/mol | [11] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to investigate the role of this compound as a primordial energy currency.
Synthesis of this compound from Thioacetate
This protocol is based on the work of Whicher et al. (2018).
-
Materials: Thioacetic acid, sodium phosphate (dibasic), deionized water, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Prepare an aqueous solution of sodium phosphate.
-
Add thioacetic acid to the phosphate solution.
-
Adjust the pH of the solution to the desired level (e.g., 7-8) using HCl or NaOH.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 50°C).
-
Take aliquots at various time points and quench the reaction by freezing.
-
Analyze the samples for the presence and quantity of this compound using techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Phosphorylation of ADP to ATP by this compound
This protocol is based on the work of Pinna et al. (2022).
-
Materials: this compound, adenosine diphosphate (ADP), iron(III) chloride (FeCl₃), deionized water, buffer solution (e.g., HEPES).
-
Procedure:
-
Prepare a buffered aqueous solution.
-
Dissolve ADP and FeCl₃ in the buffered solution.
-
Initiate the reaction by adding this compound.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C).
-
Take aliquots at various time points and analyze for the formation of ATP.
-
Quantify the amount of ATP, ADP, and AcP using ³¹P NMR spectroscopy or HPLC.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and logical frameworks discussed in this guide.
Prebiotic Thioester-Phosphate World Hypothesis
This diagram illustrates the proposed central role of this compound in bridging a primordial thioester-based metabolism with the emergence of a phosphate-based energy economy.
Caption: Proposed role of AcP in early metabolism.
The Modern Pta-AckA Metabolic Pathway
This diagram shows the enzymatic pathway that connects acetyl-CoA, this compound, and ATP in modern bacteria and archaea, highlighting the conserved role of AcP.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A prebiotic basis for ATP as the universal energy currency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ancient chemistry may explain why living things use ATP as the universal energy currency | EurekAlert! [eurekalert.org]
- 4. Genetics and Physiology of Acetate Metabolism by the Pta-Ack Pathway of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A prebiotic basis for ATP as the universal energy currency | PLOS Biology [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Acetylphosphate in Human and Mouse Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered a metabolite exclusive to prokaryotic metabolism, acetylphosphate (AcP) is now recognized as a significant, albeit transient, molecule in mammalian cells. Recent advancements in metabolic analysis have identified AcP as an intermediate in mitochondrial pyruvate (B1213749) metabolism in both humans and mice. Furthermore, AcP produced by the gut microbiome can enter host circulation and directly influence mitochondrial function. As a high-energy molecule, AcP possesses the dual capacity to act as both a phosphoryl and an acetyl group donor, suggesting potential roles in post-translational protein modification and cellular signaling that are just beginning to be explored in a mammalian context. This technical guide synthesizes the current understanding of AcP's function in human and mouse metabolism, presents quantitative data on its effects, details key experimental protocols for its study, and visualizes its associated metabolic and logical pathways.
The Dual Origin and Function of this compound in Mammals
This compound (AcP) is a high-energy mixed anhydride (B1165640) of acetate (B1210297) and phosphate (B84403).[1] While its role as a global signaling molecule in bacteria is well-established, its presence and function in mammalian systems have been largely overlooked until recently.[2][3][4] Current research reveals a dual nature of AcP in mammalian biology: it is both an endogenously produced mitochondrial intermediate and an exogenous metabolite supplied by the gut microbiota.
Endogenous this compound in Human and Mouse Mitochondria
Groundbreaking research has identified AcP within human mitochondria, fundamentally altering the landscape of eukaryotic central metabolism.[2][5]
1.1.1 Formation via the Pyruvate Dehydrogenase (PDH) Complex In mammalian mitochondria, AcP is formed as a transient intermediate during the oxidative decarboxylation of pyruvate to acetyl-CoA, a reaction catalyzed by the pyruvate dehydrogenase complex (PDC).[6][7][8] This discovery points to a previously uncharacterized metabolic pathway in human mitochondria.[2] Real-time metabolic monitoring has shown that AcP exhibits a biphasic kinetic profile, characterized by a rapid initial increase followed by a decrease, which is typical of a reaction intermediate that is quickly formed and consumed.[2][5]
1.1.2 Regulation by the Tumor Suppressor p53 The formation of mitochondrial AcP is linked to cellular regulatory networks, notably those governed by the tumor suppressor protein p53.[5] Studies using human colon cancer cell lines (HCT116) have demonstrated that cells with wild-type p53 have higher pyruvate dehydrogenase (PDH) activity.[7] Consequently, these cells show a greater formation of both AcP and acetyl-CoA compared to p53-knockout cells.[2] This finding suggests that AcP metabolism may be intertwined with p53's role in suppressing the Warburg effect and regulating cancer metabolism.[2]
Exogenous this compound from Microbial Sources
The human gut microbiome produces a vast array of small molecules, including AcP, which is an intermediate in the bacterial phosphotransacetylase-acetate kinase (Pta-AckA) pathway.[9][10] This microbially-derived AcP can be absorbed into the host system and directly impact mammalian cellular processes.[9]
1.2.1 Impact on Host Mitochondrial Function Studies on isolated rat liver mitochondria have shown that exogenous AcP can modulate core mitochondrial functions.[9][11] At physiological pH, AcP acts as a mild inhibitor of mitochondrial activity. It has been observed to slow the calcium-induced opening of the mitochondrial permeability transition pore (mPTP), reduce the efficiency of oxidative phosphorylation, and decrease the activity of succinate (B1194679) dehydrogenase (SDH), a key enzyme in both the TCA cycle and the electron transport chain.[9][11] It is presumed that these effects may arise from the non-enzymatic acetylation of mitochondrial proteins, such as the adenine (B156593) nucleotide translocase, by AcP.[9][11]
Potential Roles in Post-Translational Modification (PTM)
In bacteria, AcP is a known donor of both phosphoryl and acetyl groups, leading to protein phosphorylation and non-enzymatic lysine (B10760008) acetylation.[3] These modifications are crucial for regulating protein function.[12] While direct evidence in mammals is still emerging, the chemical reactivity of AcP suggests it could play a similar role in mammalian mitochondria, where it might contribute to the regulation of metabolic enzymes through direct, non-enzymatic acetylation or phosphorylation.[2][7]
Quantitative Data Summary
The following table summarizes key quantitative findings related to this compound's concentration and effects from both bacterial and mammalian studies.
| Parameter | Value/Observation | Organism/System | Citation |
| Concentration | |||
| Intracellular Concentration (Context) | Reaches at least 3 mM | Escherichia coli (wild-type) | [10] |
| Concentration Used in vitro | 0.5 - 1.0 mM | Isolated Rat Liver Mitochondria | [11] |
| Effects on Mitochondrial Function | |||
| Respiratory Control | ~20-30% decrease | Isolated Rat Liver Mitochondria | [9][11] |
| Mitochondrial Swelling Rate | ~20-30% decrease | Isolated Rat Liver Mitochondria | [9][11] |
| Duration of ADP Phosphorylation | ~25% increase (deceleration) | Isolated Rat Liver Mitochondria | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and experimental approaches is crucial for understanding the role of this compound. The following diagrams were generated using the DOT language.
Figure 1: Mitochondrial production of this compound.
Figure 2: Potential downstream roles of this compound.
Figure 3: Experimental workflow for in-organelle NMR.
Key Experimental Protocols
The study of a labile intermediate like AcP requires specialized and sensitive techniques. Below are detailed methodologies for its detection and for assessing its functional impact.
Protocol for Detection and Quantification of this compound
4.1.1 Real-Time In-Organelle NMR Metabolomics [2][5] This non-invasive method allows for the real-time monitoring of metabolic fluxes within intact, functional mitochondria.
-
Mitochondrial Isolation: Isolate mitochondria from cultured cells (e.g., human HCT116) or homogenized mouse tissue (e.g., liver) using standard differential centrifugation protocols. Maintain samples at 4°C throughout.
-
Integrity Confirmation: Assess the physical and functional integrity of the isolated mitochondria.
-
Physical: Use transmission electron microscopy to confirm intact mitochondrial membranes.
-
Functional: Measure oxygen consumption using a fluorescent dye-based assay (e.g., MitoXpress) to ensure mitochondria are actively respiring.[7]
-
-
NMR Sample Preparation:
-
Resuspend the mitochondrial pellet in a suitable analysis buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 1 mM EGTA, 3 mM Hepes, pH 7.4).[2]
-
Add a solution containing the metabolic substrate and necessary cofactors. For pyruvate metabolism, this includes ¹³C₃-labeled pyruvate (e.g., 3 mM final concentration), malate, NAD⁺, ADP, and Coenzyme A.[2]
-
Transfer the final mitochondrial preparation directly into a 5-mm Shigemi NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H-detected 2D heteronuclear single-quantum coherence (HSQC) NMR spectra over time (e.g., one spectrum every ~5 minutes).[2]
-
-
Data Analysis:
-
Identify metabolite peaks by comparing chemical shifts to databases (e.g., HMDB) and confirming with standard compounds. For AcP, the methyl peak appears at approximately ¹H = 2.09 ppm, ¹³C = 24.96 ppm.[2]
-
Quantify peak intensities at each time point to generate kinetic profiles of metabolite formation and consumption.[2]
-
4.1.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] LC-MS/MS provides highly sensitive and specific confirmation of AcP's identity.
-
Metabolite Extraction: Extract metabolites from isolated mitochondria using a cold solvent mixture (e.g., methanol), followed by protein precipitation. Lyophilize the extract.[2]
-
LC Separation: Resuspend the extract and inject it onto a suitable column (e.g., C18). Use a gradient elution program for separation.
-
MS/MS Detection:
Protocol for Assessment of Mitochondrial Function
4.2.1 Measurement of Mitochondrial Respiration and Permeability Transition [11] These assays are used to determine the effect of exogenous AcP on mitochondrial health and function.
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source, such as rat or mouse liver.
-
Respiration Measurement (Polarography):
-
Place isolated mitochondria in a respiration chamber with a Clark-type oxygen electrode.
-
Add respiratory substrates (e.g., succinate).
-
Record the basal respiration rate (State 2).
-
Add a defined amount of ADP to initiate ATP synthesis and measure the active respiration rate (State 3).
-
Calculate the Respiratory Control Ratio (RCR = State 3 / State 4 rate), a key indicator of mitochondrial coupling and health.
-
Repeat the experiment with the pre-incubation of mitochondria with AcP (e.g., 0.5-1.0 mM) to observe any changes in RCR.
-
-
Mitochondrial Permeability Transition Pore (mPTP) Opening (Spectrophotometry):
-
Monitor mitochondrial swelling by measuring the decrease in light absorbance at 540 nm.
-
Suspend mitochondria in a swelling buffer.
-
Induce mPTP opening with a Ca²⁺ challenge.
-
Record the rate of absorbance decrease, which is proportional to the rate of swelling.
-
Perform parallel experiments with mitochondria pre-incubated with AcP to assess its effect on Ca²⁺-induced swelling.
-
Conclusion and Future Directions
The recognition of this compound in human and mouse metabolism marks a significant paradigm shift, opening new avenues for understanding cellular bioenergetics, signaling, and the host-microbiome interface. It is now clear that AcP is an endogenous mitochondrial metabolite whose production is linked to the tumor suppressor p53, and an exogenous microbial signal that can directly modulate mitochondrial function.
For researchers and drug development professionals, the key takeaway is that AcP sits (B43327) at a critical nexus of metabolism and regulation. Future research should focus on elucidating its specific roles in post-translational modification within mammalian cells, identifying the proteins it targets, and understanding the physiological and pathological consequences of its dysregulation. The potential for AcP to act as a signaling molecule in metabolic diseases, cancer, and neurodegeneration warrants intensive investigation and may unveil novel therapeutic targets.
References
- 1. Acetyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that acetyl phosphate functions as a global signal during biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 9. Influence of the Microbial Metabolite Acetyl Phosphate on Mitochondrial Functions Under Conditions of Exogenous Acetylation and Alkalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of the Microbial Metabolite Acetyl Phosphate on Mitochondrial Functions Under Conditions of Exogenous Acetylation and Alkalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Acetylphosphate: A Technical Guide to its Biosynthesis and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylphosphate (AcP) is a high-energy metabolic intermediate positioned at the crossroads of central carbon metabolism and cellular regulation, particularly in bacteria.[1] As the primary product of the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, AcP serves as a crucial node, linking acetyl-CoA metabolism with ATP production and signal transduction.[2][3] Its significance extends beyond a mere metabolic intermediate; AcP functions as a global signaling molecule, capable of acting as both a phosphoryl and an acetyl donor.[1][2] This dual functionality allows it to influence a wide array of cellular processes, including two-component signal transduction systems, protein acetylation, and bacterial virulence.[1][4][5] An in-depth understanding of the biosynthesis and degradation pathways of this compound is therefore critical for researchers in microbiology, biochemistry, and for professionals engaged in the development of novel antimicrobial agents targeting bacterial metabolism.
Biosynthesis of this compound
The primary route for this compound synthesis in many bacteria is the Pta-AckA pathway, which reversibly converts acetyl-CoA to acetate (B1210297).[2][3] This pathway is not only a key component of mixed-acid fermentation but also plays a role in acetate assimilation.
The Pta-AckA Pathway
The biosynthesis of this compound from acetyl-CoA is a two-step enzymatic process:
-
Phosphotransacetylase (Pta): This enzyme (EC 2.3.1.8) catalyzes the reversible transfer of an acetyl group from acetyl-CoA to inorganic phosphate (B84403) (Pi), yielding this compound and coenzyme A (CoA).[6][7] The reaction is as follows:
Acetyl-CoA + Pi ⇌ this compound + CoA [8]
-
Acetate Kinase (AckA): In the direction of acetate production, acetate kinase (EC 2.7.2.1) catalyzes the transfer of the phosphoryl group from this compound to ADP, generating ATP and acetate.[9][10] This reaction is a key step in substrate-level phosphorylation during anaerobic growth.[8] The reaction is:
This compound + ADP ⇌ Acetate + ATP [11]
The net reaction of the Pta-AckA pathway in the direction of acetate formation is:
Acetyl-CoA + Pi + ADP ⇌ Acetate + CoA + ATP
The steady-state concentration of this compound is determined by the relative rates of its formation by Pta and its consumption by AckA.[2]
Degradation of this compound
This compound is a relatively labile molecule with several degradation pathways, ensuring its concentration is tightly regulated within the cell.
Enzymatic Degradation by Acetate Kinase (AckA)
The reversibility of the AckA-catalyzed reaction is a primary route for this compound consumption.[9] Under conditions where acetate is utilized as a carbon source, AckA catalyzes the phosphorylation of acetate to this compound at the expense of ATP:
Acetate + ATP → this compound + ADP [11]
This reaction effectively consumes this compound when the pathway operates in the direction of acetyl-CoA synthesis.
Enzymatic Hydrolysis by Acylphosphatase
Acylphosphatases (EC 3.6.1.7), also known as acetylphosphatases, are enzymes that catalyze the hydrolysis of the carboxyl-phosphate bond of acylphosphates, including this compound, to yield a carboxylate and inorganic phosphate.[4][12]
This compound + H₂O → Acetate + Pi [12]
This enzymatic hydrolysis represents a direct route for this compound degradation, independent of the Pta-AckA pathway.
Non-Enzymatic Hydrolysis
This compound can also undergo spontaneous, non-enzymatic hydrolysis. The rate of this hydrolysis is influenced by factors such as temperature and pH.[13] Studies have shown that the rate constant of this compound hydrolysis increases significantly with a decrease in water activity, for instance, in the presence of organic solvents.[13] At 25°C, substituting 70% of the water with dimethyl sulfoxide (B87167) can increase the hydrolysis rate constant by two orders of magnitude.[13]
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis and degradation of this compound.
Table 1: Intracellular Concentration of this compound
| Organism | Condition | Intracellular Concentration | Reference |
| Escherichia coli | Wild-type, various growth phases | Reaches at least 3 mM | [2][14][15] |
| Salmonella typhimurium | Supplemented with glucose | ~2.1-fold higher than in regular LB medium | [5] |
| Salmonella typhimurium | Supplemented with acetate | ~1.66-fold higher than in regular LB medium | [5] |
Table 2: Kinetic Parameters of Phosphotransacetylase (Pta)
| Organism | Substrate | Km | Vmax / kcat | Reference |
| Methanosarcina thermophila | Acetyl-CoA | - | 2.5 mmol/min/mg | [16] |
| Porphyromonas gingivalis | Acetyl-CoA | 63.8 ± 7.5 µM | 1,487 ± 63 s-1 (kcat) | [8] |
Table 3: Kinetic Parameters of Acetate Kinase (AckA)
| Organism | Substrate | Km | Vmax / kcat | Reference |
| Methanosarcina thermophila | Acetate | 1.5 mM | - | [11] |
| Methanosarcina thermophila | ATP | 71 µM | - | [11] |
| Methanosarcina thermophila | This compound | 0.47 mM | - | [11] |
| Methanosarcina thermophila | ADP | 98 µM | - | [11] |
| Desulfovibrio piger Vib-7 | This compound | 2.5 mM | - | [17] |
| Desulfovibrio piger Vib-7 | ADP | 2.5 mM | - | [17] |
| Thermotoga maritima | Acetate | 40 mM (at 55°C) | - | [18] |
Table 4: Kinetic Parameters of Acylphosphatase
| Organism | Substrate | Km | kcat | Reference |
| Bovine (common-type) | Various acyl phosphates | Similar for different substrates | Varies with leaving group pKa | [19][20] |
Experimental Protocols
Protocol 1: Assay for Phosphotransacetylase (Pta) Activity (Acetyl-CoA Forming Direction)
This protocol is adapted from the method used for Phytophthora ramorum Pta.[6]
Principle: The formation of the thioester bond in acetyl-CoA from this compound and CoA is monitored by the increase in absorbance at 233 nm.[6]
Materials:
-
50 mM Tris buffer, pH 7.5
-
20 mM KCl
-
20 mM NH₄Cl
-
1 mM Dithiothreitol (DTT)
-
This compound solution (varied concentrations)
-
CoA solution (varied concentrations)
-
Purified Pta enzyme
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris (pH 7.5), 20 mM KCl, 20 mM NH₄Cl, and 1 mM DTT.
-
Add varying concentrations of this compound and CoA to the reaction mixture.
-
Pre-incubate the reaction mixture for 3 minutes at 37°C.
-
Initiate the reaction by adding the purified Pta enzyme.
-
Immediately monitor the increase in absorbance at 233 nm (ε₂₃₃ = 5.55 mM⁻¹ cm⁻¹).[6]
-
Calculate the initial velocity from the linear phase of the absorbance increase.
-
Perform assays in triplicate.
Protocol 2: Assay for Acetate Kinase (AckA) Activity (Acetate Forming Direction)
This protocol is a direct detection method based on the consumption of this compound.[21][22][23]
Principle: The amount of this compound remaining after the enzymatic reaction is determined by converting it to a ferric hydroxamate complex, which can be measured spectrophotometrically at 540 nm.[21]
Materials:
-
100 mM Tris buffer, pH 7.3
-
2 mM Potassium acetate
-
1.5 mM ATP
-
2 mM MgCl₂
-
This compound solution (for standard curve)
-
2 M Hydroxylamine (B1172632) hydrochloride
-
Ferric chloride/trichloroacetic acid solution for color development
-
Purified AckA enzyme
-
Spectrophotometer
Procedure:
-
Generate an this compound standard curve:
-
Prepare a series of this compound standards of known concentrations.
-
Add hydroxylamine hydrochloride to convert this compound to acetyl hydroxamate.
-
Add the ferric chloride/trichloroacetic acid solution for color development.
-
Measure the absorbance at 540 nm.
-
Plot absorbance versus this compound concentration.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.3), 2 mM MgCl₂, and the desired concentrations of ADP and this compound.
-
Pre-incubate the reactions at 37°C for 1 minute.
-
Start the reactions by adding the AckA enzyme at specific time intervals for time-course experiments.
-
Stop the reactions by adding hydroxylamine hydrochloride at the same intervals and incubate at 60°C for 5 minutes.
-
Add the ferric chloride/trichloroacetic acid solution for color development.
-
Centrifuge the tubes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 540 nm.
-
-
Data Analysis:
-
Determine the amount of this compound consumed by comparing the absorbance of the reaction samples to the standard curve.
-
Protocol 3: Quantification of Intracellular this compound by Two-Dimensional Thin-Layer Chromatography (2D-TLC)
This protocol is based on the method described by Bochner and Ames.[24]
Principle: Cellular nucleotides are extracted and resolved by 2D-TLC on polyethyleneimine cellulose (B213188) plates. The position of this compound is identified by running a standard, and its amount is quantified relative to other nucleotides like ATP.
Materials:
-
³²P-labeled bacterial cells
-
Acid for extraction (e.g., formic acid)
-
Neutralizing agent (e.g., tri-n-octylamine)
-
Polyethyleneimine (PEI) cellulose TLC plates
-
Chromatography solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Labeling and Extraction:
-
Grow bacterial cells in a medium containing ³²P-orthophosphate to label the intracellular nucleotide pools.
-
Harvest the cells rapidly and extract the nucleotides using an acidic solution.
-
Neutralize the extract.
-
-
Two-Dimensional Thin-Layer Chromatography:
-
Spot the neutralized extract onto a PEI-cellulose TLC plate.
-
Develop the chromatogram in the first dimension with a specific solvent system that separates nucleotides based on their phosphate groups.
-
Dry the plate and then develop it in the second dimension with a different solvent system that separates them based on their nucleobases.
-
-
Detection and Quantification:
-
Expose the dried TLC plate to a phosphorimager screen or autoradiography film.
-
Identify the spot corresponding to this compound by co-migration with a non-radioactive standard visualized under UV light or by running a radiolabeled standard.
-
Quantify the radioactivity in the this compound spot and other nucleotide spots (e.g., ATP) using densitometry or a phosphorimager.
-
Calculate the intracellular concentration of this compound relative to the known concentration of ATP.[2]
-
Conclusion
The biosynthesis and degradation of this compound are intricately linked to the central metabolic and regulatory networks of bacteria. The Pta-AckA pathway serves as the primary hub for its metabolism, while hydrolysis provides an additional layer of control. The role of this compound as a key signaling molecule underscores the importance of understanding its metabolic pathways in detail. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating bacterial physiology, metabolism, and for those seeking to identify and characterize novel drug targets within these fundamental cellular processes. Further research into the regulation of these pathways and the diverse roles of this compound in different bacterial species will undoubtedly continue to be a fruitful area of investigation.
References
- 1. Steady-State Kinetic Analysis of Phosphotransacetylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into acylphosphatase structure and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Kinetic Characterization of the Eukaryotic Phosphotransacetylase Class IIa Enzyme from Phytophthora ramorum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Characterization of the phosphotransacetylase-acetate kinase pathway for ATP production in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated acetate kinase (ackA) gene expression, activity, and biofilm formation observed in methicillin-resistant strains of Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetate kinase - Wikipedia [en.wikipedia.org]
- 11. uniprot.org [uniprot.org]
- 12. Acylphosphatase - Wikipedia [en.wikipedia.org]
- 13. Role of water activity on the rates of acetyl phosphate and ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of acetate by Methanosarcina thermophila. Purification and characterization of phosphotransacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acetate kinase Activity and Kinetic Properties of the Enzyme in Desulfovibrio piger Vib-7 and Desulfomicrobium sp. Rod-9 Intestinal Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Common-type acylphosphatase: steady-state kinetics and leaving-group dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Common-type acylphosphatase: steady-state kinetics and leaving-group dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Video: Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase [jove.com]
- 24. Complete analysis of cellular nucleotides by two-dimensional thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetylphosphate: A High-Energy Intermediate at the Crossroads of Metabolism and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Acetylphosphate (AcP) is a high-energy, mixed-anhydride metabolite situated at a critical juncture in the intermediary metabolism of many bacteria and archaea.[1] Far from being a simple intermediate, AcP functions as a key signaling molecule, a donor of both phosphoryl and acetyl groups, and a crucial link between the cell's energetic state and the regulation of diverse physiological processes.[2] This guide provides a detailed examination of AcP's role in metabolic pathways, its bioenergetic properties, its function in cellular signaling, and the experimental methodologies used to study it.
Bioenergetics and Thermodynamic Properties
This compound is classified as a "high-energy" compound due to the significant negative Gibbs free energy change (ΔG°') associated with the hydrolysis of its phosphoanhydride bond. This property allows AcP to participate in reactions that are energetically unfavorable, most notably the synthesis of ATP. The standard free energy of hydrolysis for AcP is considerably more exergonic than that of ATP hydrolysis, positioning it as a potent phosphoryl group donor.[3][4]
| Compound | Reaction | ΔG°' (kJ/mol) | ΔG°' (kcal/mol) | Reference(s) |
| This compound | AcP + H₂O → Acetate (B1210297) + Pᵢ | -42.3 to -43.1 | -10.1 to -10.3 | [3][4] |
| ATP | ATP + H₂O → ADP + Pᵢ | -30.5 | -7.3 | [5] |
| Acetyl-CoA | Acetyl-CoA + H₂O → Acetate + CoA | -35.7 | -8.5 | [6] |
| Glucose-6-phosphate | G6P + H₂O → Glucose + Pᵢ | -13.8 | -3.3 | |
| Table 1: Standard Gibbs Free Energy of Hydrolysis for this compound and Other Key Metabolic Molecules. Values are approximate and can vary with conditions such as pH, temperature, and ionic strength. |
The Pta-AckA Pathway: The Hub of this compound Metabolism
In many bacteria, such as Escherichia coli, AcP is the central intermediate of the phosphotransacetylase (Pta) and acetate kinase (AckA) pathway.[7][8] This reversible pathway links acetyl-CoA metabolism with the cell's primary energy currency, ATP.[9][10]
-
Synthesis (Acetogenesis): During growth on glycolytic substrates when carbon is in excess, acetyl-CoA is converted to AcP by Pta, releasing Coenzyme A (CoA).[8] Subsequently, AckA catalyzes the transfer of the phosphoryl group from AcP to ADP, generating ATP and acetate.[1][8][11] This process represents a key mode of substrate-level phosphorylation.[9]
-
Consumption (Acetate Activation): When acetate is the primary carbon source, the pathway reverses. AckA phosphorylates acetate using ATP to form AcP and ADP. Pta then converts AcP and CoA into acetyl-CoA, which can enter the citric acid cycle.[8]
Caption: The reversible Phosphotransacetylase (Pta) - Acetate Kinase (AckA) pathway.
This compound as a Global Signaling Molecule
The intracellular concentration of AcP fluctuates based on the metabolic state of the cell, particularly carbon source availability.[11][12] This fluctuation allows AcP to act as a global signal, influencing a wide range of cellular processes through two primary mechanisms: phosphorylation and acetylation.[2][11]
| Organism | Condition | AcP Concentration | Reference(s) |
| Escherichia coli | Wild-type, defined media | 40 µM - 1.3 mM | [11] |
| Escherichia coli | Wild-type, exponential growth | ~3 mM | [11][13][14] |
| Salmonella typhimurium | Late exponential phase | 1.6x higher than early log | [2] |
| Salmonella typhimurium | Stationary phase | 3.1x higher than early log | [2] |
| Table 2: Reported Intracellular Concentrations of this compound. Concentrations can vary significantly based on growth phase, media, and genetic background. |
AcP can act as a direct, albeit non-specific, phosphoryl donor for a class of proteins known as response regulators (RRs), which are components of two-component signal transduction (TCS) systems.[8][12] This "crosstalk" can bypass the canonical sensor kinase, allowing the cell's metabolic state to directly influence TCS-mediated gene expression.[15][16] The intracellular concentrations of AcP, which can reach the low millimolar range, are sufficient to drive this direct phosphorylation in vivo.[11][13][14]
Caption: AcP bypasses the sensor kinase to directly phosphorylate response regulators.
Perhaps one of the most significant roles of AcP is as a donor for non-enzymatic protein lysine (B10760008) acetylation.[17] This chemical modification occurs when the reactive acetyl group of AcP is transferred to the nucleophilic ε-amino group of a lysine residue.[18] This process is widespread in bacteria and is considered a major form of post-translational modification, rivaling enzymatic acetylation.[2][19] The extent of this non-enzymatic acetylation is directly correlated with intracellular AcP levels.[20][21] Such modifications can alter a protein's function, stability, or interactions, thereby regulating diverse processes from central metabolism to virulence.[2][22][23]
Caption: Non-enzymatic protein acetylation by this compound.
Experimental Protocols
Studying AcP requires robust methodologies for quantifying its concentration and measuring the activity of related enzymes.
This protocol measures AckA activity in the direction of acetate formation by quantifying the consumption of the substrate, AcP.[24] Remaining AcP is converted to a colored complex that can be measured spectrophotometrically.[25][26]
Principle:
-
AckA + Acetyl-P + ADP → Acetate + ATP
-
Acetyl-P (remaining) + Hydroxylamine → Acetyl-hydroxamate + Pᵢ
-
Acetyl-hydroxamate + Fe³⁺ → Ferric hydroxamate complex (Reddish color, A₅₄₀)
Materials:
-
Tris buffer (1 M, pH 7.5)
-
MgCl₂ (1 M)
-
ADP solution (0.1 M)
-
This compound solution (0.1 M)
-
Hydroxylamine-HCl (2 M)
-
Ferric chloride/Trichloroacetic acid developing solution
-
Enzyme sample (e.g., cell lysate or purified AckA)
Procedure:
-
Prepare Standard Curve: Create a series of AcP standards (e.g., 0-2 µmoles) in a final volume of 300 µL.
-
Reaction Mix: Prepare a master mix with final concentrations of 0.1 M Tris, 10 mM MgCl₂, and 5 mM ADP.
-
Setup Reactions: Aliquot 300 µL of reaction mix into microcentrifuge tubes. Add 2 mM AcP. Include a "no enzyme" control.
-
Incubation: Pre-incubate tubes at 37°C for 1 minute.
-
Initiate Reaction: Start the reaction by adding a known amount of enzyme at timed intervals (e.g., every 30 seconds).
-
Stop Reaction: After a set time (e.g., 5-10 minutes), stop the reactions by adding 50 µL of 2 M hydroxylamine, again at timed intervals. Incubate at 60°C for 5 minutes.
-
Color Development: Add 100 µL of the ferric chloride developing solution to all tubes. Centrifuge at >16,000 x g for 1 minute to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 540 nm.
-
Calculation: Determine the amount of AcP remaining using the standard curve. Calculate the amount of AcP consumed (Control A₅₄₀ - Sample A₅₄₀) to determine enzyme activity.
Caption: Workflow for the colorimetric acetate kinase (AckA) activity assay.
This protocol measures AckA activity in the direction of AcP formation by coupling the production of ADP to the oxidation of NADH, which can be monitored continuously as a decrease in absorbance at 340 nm.
Principle:
-
AckA: Acetate + ATP → Acetyl-P + ADP
-
Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate
-
Lactate Dehydrogenase (LDH): Pyruvate + NADH → Lactate + NAD⁺ (ΔA₃₄₀)
Materials:
-
Triethanolamine Buffer (100 mM, pH 7.6)
-
Sodium Acetate (1 M)
-
ATP solution (91 mM)
-
PEP solution (56 mM)
-
MgCl₂ (200 mM)
-
NADH solution (6.4 mM)
-
PK/LDH enzyme suspension
-
AckA enzyme sample
Procedure:
-
Reaction Mix: In a 1 cm cuvette, prepare a reaction mix containing buffer, sodium acetate, ATP, PEP, MgCl₂, NADH, and the PK/LDH enzymes.
-
Equilibration: Mix by inversion and allow the mixture to equilibrate to 25°C in a spectrophotometer. Monitor A₃₄₀ until a stable baseline is achieved (this consumes any contaminating ADP).
-
Initiate Reaction: Start the reaction by adding the AckA enzyme solution.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculation: Calculate the rate of NADH oxidation (ΔA₃₄₀/min) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). This rate is directly proportional to the AckA activity.
Conclusion and Future Directions
This compound is a pleiotropic molecule that bridges central metabolism and global regulation in prokaryotes. Its roles as a high-energy phosphoryl donor for ATP synthesis, a signaling molecule for two-component systems, and a promiscuous acetyl donor for non-enzymatic protein modification make it a critical node in cellular physiology. For drug development professionals, the enzymes of the Pta-AckA pathway represent potential targets for antimicrobial strategies, particularly in organisms where the pathway is essential.[9][10] Future research will continue to unravel the full extent of the "acetylome" regulated by AcP, elucidate the specific functional consequences of these modifications, and explore the interplay between AcP-mediated signaling and other regulatory networks.
References
- 1. Acetyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP and Energy Practice Questions & Answers – Page 1 | GOB Chemistry [pearson.com]
- 4. homework.study.com [homework.study.com]
- 5. researchgate.net [researchgate.net]
- 6. Change in Gibbs free energy in hydrolysis of - Unspecified - BNID 104430 [bionumbers.hms.harvard.edu]
- 7. Involvement of phosphotransacetylase, acetate kinase, and acetyl phosphate synthesis in control of the phosphate regulon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Characterization of the phosphotransacetylase-acetate kinase pathway for ATP production in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the phosphotransacetylase-acetate kinase pathway for ATP production in Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Signaling mechanism by the Staphylococcus aureus two-component system LytSR: role of acetyl phosphate in bypassing the cell membrane electrical potential sensor LytS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Involvement of phosphotransacetylase, acetate kinase, and acetyl phosphate synthesis in control of the phosphate regulon in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acetyl-Phosphate is a Critical Determinant of Lysine Acetylation in E. coli – University of Copenhagen [cpr.ku.dk]
- 21. Acetyl-phosphate is a critical determinant of lysine acetylation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Non-enzymatic acetylation inhibits glycolytic enzymes in E. coli – Department of Biology | ETH Zurich [biol.ethz.ch]
- 23. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Video: Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase [jove.com]
The Crucial Role of Acetylphosphate in the Genesis of Life: A Technical Guide
An in-depth exploration of acetylphosphate's significance in origin of life theories, detailing its prebiotic synthesis, phosphorylating capabilities, and its pivotal role as a bridge between thioester and phosphate-based metabolism.
Introduction
The quest to understand the origin of life is a journey into the chemical landscapes of the primordial Earth. Central to this exploration is the identification of molecules that could have driven the transition from simple geochemistry to the complex biochemistry that underpins all known life. Among the candidates for a primordial energy currency, this compound (AcP) has emerged as a compelling molecule, potentially predating the universal role of adenosine (B11128) triphosphate (ATP). This technical guide provides a comprehensive overview of the scientific evidence supporting the link between this compound and origin of life theories, designed for researchers, scientists, and drug development professionals. We will delve into the prebiotic synthesis of AcP, its remarkable stability and reactivity, and its capacity to phosphorylate key biological precursors. This document synthesizes quantitative data from pivotal studies, outlines detailed experimental protocols, and visualizes the complex chemical pathways and logical frameworks through structured diagrams.
This compound: A Prebiotic Energy Currency
This compound, a simple yet potent molecule, is hypothesized to have been a key player in the emergence of metabolic pathways. Its significance lies in its dual nature as both a phosphorylating and an acetylating agent, and its position as a crucial intermediary between the proposed "thioester world" and the phosphate-based metabolism that is a hallmark of all extant life.[1][2]
Prebiotic Plausibility and Synthesis
The viability of this compound as a prebiotic molecule hinges on its formation under conditions likely present on the early Earth. Research has demonstrated that AcP can be synthesized from simple, prebiotically plausible precursors in aqueous environments.[1][3] A key pathway involves the reaction of thioacetate (B1230152) with inorganic phosphate (B84403).[1] Thioacetate itself is considered a plausible prebiotic molecule, potentially formed in hydrothermal vent systems.[4]
Experimental Protocol: Prebiotic Synthesis of this compound from Thioacetate [1]
Objective: To synthesize this compound under simulated prebiotic conditions from thioacetate and inorganic phosphate.
Materials:
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Thioacetic acid (CH₃COSH)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
(Optional) Divalent cations such as MgCl₂ and CaCl₂
Procedure:
-
Prepare a solution of sodium phosphate (e.g., 20 mM) in deionized water.
-
Add thioacetic acid to the phosphate solution (e.g., to a final concentration of 40 mM).
-
Adjust the pH of the reaction mixture to the desired level (e.g., pH 7-9) using HCl or NaOH.
-
(Optional) For studying the effect of divalent cations, add MgCl₂ and/or CaCl₂ to the desired concentration.
-
Incubate the reaction mixture at a constant temperature (e.g., 20-60°C).
-
Monitor the formation of this compound over time using techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Expected Outcome: Formation of this compound, detectable by a characteristic shift in the ³¹P NMR spectrum or a distinct peak in the HPLC chromatogram.
Stability of this compound
A critical factor for any prebiotic molecule is its stability; it must persist long enough to participate in chemical reactions but also be reactive enough to drive them. This compound exhibits a favorable balance of stability and reactivity. It is relatively stable in aqueous solutions, particularly at neutral to slightly alkaline pH, and its stability is influenced by temperature and the presence of divalent cations like Mg²⁺ and Ca²⁺.[1][5]
Table 1: Stability of this compound under Various Prebiotic Conditions
| Temperature (°C) | pH | Divalent Cations (20 mM) | Half-life (approximate) | Reference |
| 20 | 7 | None | > 5 hours | [1][5] |
| 20 | 9 | None | > 5 hours | [1][5] |
| 20 | 11 | None | > 5 hours | [1][5] |
| 50 | 7 | None | ~ 3-5 hours | [1][5] |
| 60 | 7 | None | ~ 90 minutes | [1][5] |
| 20 | 7 | Mg²⁺ | > 5 hours | [1][5] |
| 20 | 7 | Ca²⁺ | > 5 hours | [1][5] |
Phosphorylation Capabilities of this compound
The central role of ATP in modern metabolism is its ability to transfer a phosphoryl group, thereby activating other molecules. Evidence strongly suggests that this compound could have performed a similar function in a prebiotic world, phosphorylating a range of biologically significant molecules.[1][6]
Phosphorylation of Ribose
The formation of ribonucleotides is a crucial step in the RNA world hypothesis. This compound has been shown to phosphorylate ribose to produce ribose-5-phosphate (B1218738), a key component of nucleotides.[1] This reaction proceeds under mild aqueous conditions, lending credence to the role of AcP in the prebiotic synthesis of the building blocks of RNA.
Experimental Protocol: Prebiotic Phosphorylation of Ribose by this compound (Reconstructed from[1])
Objective: To demonstrate the phosphorylation of ribose to ribose-5-phosphate using this compound under prebiotic conditions.
Materials:
-
D-Ribose
-
This compound (AcP)
-
Deionized water
-
Buffer solution (to maintain a specific pH)
Procedure:
-
Prepare separate aqueous solutions of D-ribose and this compound.
-
Combine the solutions in a reaction vessel to achieve desired final concentrations (e.g., in the millimolar range).
-
Adjust and maintain the pH of the reaction mixture (e.g., around 7-9).
-
Incubate the reaction at a controlled temperature (e.g., 20-50°C).
-
At various time points, take aliquots of the reaction mixture and analyze for the presence of ribose-5-phosphate using analytical techniques such as HPLC or ³¹P NMR.
Expected Outcome: Detection and quantification of ribose-5-phosphate, indicating the transfer of a phosphoryl group from this compound to ribose.
Phosphorylation of Adenosine and ADP to ATP
Perhaps the most compelling evidence for this compound's role as a prebiotic energy currency is its ability to phosphorylate adenosine diphosphate (B83284) (ADP) to form adenosine triphosphate (ATP).[1][6][7] This reaction is significantly enhanced in the presence of ferric ions (Fe³⁺), which were likely abundant in the early oceans.[6][7] This non-enzymatic synthesis of ATP provides a plausible pathway for the emergence of the central energy currency of life.
Table 2: Quantitative Data on this compound-driven Phosphorylation
| Substrate | Product | Catalyst | Yield | Reaction Conditions | Reference |
| Ribose | Ribose-5-phosphate | None | ~2% | 20°C, aqueous solution | [1] |
| Adenosine | Adenosine Monophosphate (AMP) | None | Modest | 20-50°C, aqueous solution | [1] |
| ADP | ATP | Fe³⁺ | ~20% | 30°C, pH ~5.5-6, aqueous solution | [6][7] |
| Glycine | N-acetylglycine | None | High (especially at alkaline pH) | 20°C, aqueous solution | [1] |
Experimental Protocol: Fe³⁺-Catalyzed Phosphorylation of ADP to ATP by this compound (Reconstructed from[6][7])
Objective: To investigate the catalytic effect of Fe³⁺ ions on the phosphorylation of ADP to ATP by this compound.
Materials:
-
Adenosine diphosphate (ADP)
-
This compound (AcP)
-
Ferric chloride (FeCl₃) or another soluble Fe³⁺ salt
-
Deionized water
-
pH buffer
Procedure:
-
Prepare aqueous solutions of ADP, AcP, and FeCl₃.
-
In a reaction vessel, combine the ADP and AcP solutions.
-
Add the FeCl₃ solution to the mixture to the desired final concentration (e.g., in the micromolar to millimolar range).
-
Adjust and maintain the pH of the reaction, as the reaction is pH-sensitive.
-
Incubate the reaction at a controlled temperature (e.g., 30°C).
-
Monitor the formation of ATP over time using HPLC, which can separate and quantify ADP and ATP.
Expected Outcome: A significant increase in the yield of ATP in the presence of Fe³⁺ ions compared to a control reaction without the catalyst.
Signaling Pathways and Logical Relationships
The role of this compound in the origin of life can be conceptualized as a series of interconnected pathways and logical steps, moving from simple prebiotic precursors to the core of cellular metabolism.
Prebiotic Synthesis of this compound
The journey begins with the formation of thioacetate in environments such as hydrothermal vents. This thioacetate then reacts with inorganic phosphate, readily available in the primordial soup, to generate this compound.
Caption: Prebiotic synthesis of this compound from thioacetate and inorganic phosphate.
This compound as a Central Phosphorylating Agent
Once formed, this compound acts as a key phosphorylating agent, activating a variety of prebiotic molecules and paving the way for the synthesis of essential biomolecules.
Caption: this compound-driven phosphorylation of key prebiotic molecules.
The Thioester World to Phosphate World Transition
This compound serves as a crucial link between the "thioester world," a hypothetical early stage of metabolism where thioesters were the main energy currency, and the subsequent phosphate-based metabolism centered on ATP.
Caption: this compound as the bridge from a thioester-based to a phosphate-based metabolism.
Limitations and Alternative Reactions
While this compound is a potent phosphorylating agent, its reactivity also extends to acetylation, particularly of amino groups.[1] At alkaline pH, AcP preferentially acetylates the amino group of amino acids like glycine, forming N-acetylglycine, rather than promoting their polymerization into peptides.[1] This suggests that while AcP was likely a key player in activating molecules for metabolism, other mechanisms may have been required for the formation of primordial proteins.
Conclusion
The body of evidence strongly supports the hypothesis that this compound played a central and multifaceted role in the origin of life. Its plausible prebiotic synthesis, coupled with its ability to act as an energy currency and a phosphorylating agent for essential biomolecules, positions it as a key transitional molecule. This compound provides a compelling link between the theoretical "thioester world" and the phosphate-dominated biochemistry we see today. For researchers in the field of origin of life, and for professionals in drug development seeking to understand the fundamental principles of biological energy transfer, the study of this compound offers a window into the dawn of metabolism. Further research into the catalytic activities of minerals and other prebiotic molecules in conjunction with this compound will undoubtedly continue to illuminate the intricate chemical pathways that led to the emergence of life on Earth.
References
- 1. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A way to thioacetate esters compatible with non-oxidative prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Prebiotic Chemistry and Early Life Chose Phosphate | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A prebiotic basis for ATP as the universal energy currency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Acetylphosphate as a Phosphorylating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylphosphate (AcP) is a high-energy metabolic intermediate that plays a crucial and multifaceted role in cellular physiology, particularly within bacteria and archaea.[1] While its function as an acetyl donor is well-established, its capacity as a phosphorylating agent is of significant interest in understanding cellular signaling and developing novel therapeutic strategies. This technical guide provides an in-depth exploration of this compound's role in phosphorylation, detailing its biochemical properties, its involvement in signaling pathways, and the experimental methodologies used to study these processes.
Biochemical Properties and Phosphorylation Potential
This compound is a mixed anhydride (B1165640) formed from acetic acid and phosphoric acid.[2] This anhydride bond is energy-rich, making AcP a potent phosphoryl group donor.[1] Its stability is pH-dependent, being relatively stable in acidic solutions.[3]
Comparison with ATP
The primary phosphorylating agent in most biological systems is adenosine (B11128) triphosphate (ATP). While both are effective phosphoryl donors, they differ in their free energy of hydrolysis and their primary modes of action. The hydrolysis of the terminal phosphoanhydride bond in ATP is a highly exergonic process.[4] The standard Gibbs free energy change (ΔG°') for ATP hydrolysis to ADP and inorganic phosphate (B84403) (Pi) is approximately -30.5 kJ/mol.[5][6] In contrast, the hydrolysis of this compound to acetate (B1210297) and Pi has a ΔG°' of approximately -43.1 kJ/mol (-10.3 kcal/mol), indicating a higher phosphoryl transfer potential.[7]
| Compound | Standard Free Energy of Hydrolysis (ΔG°') |
| This compound | ~ -43.1 kJ/mol[7] |
| ATP (to ADP + Pi) | ~ -30.5 kJ/mol[5][6] |
| Phosphoenolpyruvate (PEP) | ~ -61.9 kJ/mol[8] |
| Table 1: Comparison of the standard free energy of hydrolysis of major phosphorylating agents. |
Role in Cellular Signaling: Two-Component Systems
A primary role for this compound as a phosphorylating agent is in bacterial two-component signal transduction (TCS) systems.[9][10] These systems typically consist of a sensor histidine kinase (HK) and a cognate response regulator (RR).[11] While the canonical pathway involves ATP-dependent autophosphorylation of the HK followed by phosphotransfer to the RR, this compound can directly phosphorylate the response regulator, often in a non-enzymatic manner.[2][12] This "off-pathway" phosphorylation provides a direct link between the cell's metabolic state and gene regulation.[13]
The intracellular concentration of this compound in wild-type Escherichia coli cells can reach levels sufficient for the direct phosphorylation of two-component response regulators.[14] For instance, several bacterial response regulators, including CheY, NRI (NtrC), PhoB, and OmpR, have been shown to be phosphorylated in vitro by this compound.[2]
Experimental Protocols
In Vitro Phosphorylation Assay using [³²P]this compound
This protocol allows for the direct visualization and quantification of protein phosphorylation by this compound.
Materials:
-
Purified response regulator protein
-
[³²P]orthophosphate[15]
-
Acetyl-CoA
-
Phosphotransacetylase (Pta)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager or autoradiography film
Procedure:
-
Synthesis of [³²P]this compound:
-
In a microfuge tube, combine reaction buffer, [³²P]orthophosphate, acetyl-CoA, and phosphotransacetylase.[3]
-
Incubate at 37°C for 30-60 minutes to allow for the synthesis of [³²P]this compound.
-
-
Phosphorylation Reaction:
-
Add the purified response regulator protein to the reaction mixture containing [³²P]this compound.
-
Incubate at 30°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the kinetics of phosphorylation.
-
-
Quenching the Reaction:
-
Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer.
-
-
SDS-PAGE and Visualization:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated protein.[16]
-
Quantify the band intensities to determine the extent of phosphorylation.
-
Detection of this compound by 2D Thin-Layer Chromatography (TLC)
This method is used to separate and quantify intracellular levels of this compound.[1][17]
Materials:
-
Bacterial cell culture
-
[³²P]orthophosphate for metabolic labeling
-
Formic acid for extraction
-
Polyethyleneimine (PEI)-cellulose TLC plates[17]
-
TLC developing chambers
-
Solvent systems (e.g., 1st dimension: 0.75 M Tris-HCl pH 8.0; 2nd dimension: 1.5 M LiCl in 2% boric acid)
-
Phosphorimager
Procedure:
-
Metabolic Labeling:
-
Grow bacterial cells in a low-phosphate medium supplemented with [³²P]orthophosphate to label the intracellular phosphate pools.[17]
-
-
Extraction:
-
Harvest the cells and rapidly extract small phosphorylated molecules by adding cold formic acid.
-
-
TLC Plate Preparation and Spotting:
-
Prepare the PEI-cellulose TLC plates.
-
Spot the formic acid extract onto the origin of the TLC plate.
-
-
Chromatography:
-
Visualization and Quantification:
-
Dry the plate and expose it to a phosphorimager screen.
-
Identify the this compound spot based on its migration pattern relative to standards.
-
Quantify the spot intensity to determine the relative amount of this compound.[17]
-
Mass Spectrometry for Identifying Phosphorylation Sites
Mass spectrometry (MS) is a powerful tool for identifying the specific amino acid residues that are phosphorylated.[19][20]
Procedure Outline:
-
In Vitro Phosphorylation:
-
Perform a non-radioactive in vitro phosphorylation reaction using unlabeled this compound.
-
-
Protein Digestion:
-
Separate the phosphorylated and unphosphorylated forms of the protein (e.g., by gel electrophoresis).
-
Excise the protein band and perform in-gel digestion with a protease (e.g., trypsin).
-
-
Phosphopeptide Enrichment (Optional but Recommended):
-
Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[21]
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use database search algorithms to identify the peptides and pinpoint the exact site of phosphorylation based on the mass shift of 80 Da (the mass of a phosphate group).
-
Quantitative Data
The kinetic parameters of this compound-mediated phosphorylation can vary depending on the specific response regulator and the reaction conditions. While this phosphorylation is often non-enzymatic, the local environment of the phosphorylation site on the protein can influence the reaction rate.
| Parameter | Value/Observation | Reference(s) |
| Intracellular AcP Concentration (E. coli) | Can reach ≥ 3 mM | [9][14] |
| Km of CheY for this compound | 0.70 mM | [22] |
| Km of AckA1 and AckA2 for this compound (L. lactis) | ~0.54-0.55 mM | [23] |
| Phosphorylation of PhoB by AcP | t1/2 to steady state > 15 min | [2] |
| Phosphorylation of CheY by AcP | Reaches steady state in < 30 s | [2] |
| Table 2: Selected quantitative data related to this compound and its role in phosphorylation. |
Applications in Drug Development
The central role of two-component systems in bacterial viability, virulence, and antibiotic resistance makes them attractive targets for novel antimicrobial agents. By understanding the mechanisms of both canonical and this compound-dependent phosphorylation, researchers can design small molecules that either inhibit or ectopically activate these pathways, leading to bacterial growth inhibition or attenuation of virulence. The non-enzymatic nature of this compound-mediated phosphorylation presents a unique challenge and opportunity for the development of specific inhibitors that do not target the highly conserved ATP-binding sites of histidine kinases.
Conclusion
This compound is a key metabolic intermediate that also functions as a significant phosphorylating agent, directly linking cellular metabolism to signal transduction pathways. Its ability to non-enzymatically phosphorylate response regulators in two-component systems provides a crucial layer of regulation in bacteria. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate the roles of this compound and to explore its potential as a target for therapeutic intervention. The continued study of this "high-energy" molecule will undoubtedly yield further insights into the intricate regulatory networks that govern cellular life.
References
- 1. Optimized two-dimensional thin layer chromatography to monitor the intracellular concentration of acetyl phosphate and other small phosphorylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple method for synthesizing [gamma-32P]nucleoside triphosphates using [32P]this compound and acetate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATP hydrolysis - Wikipedia [en.wikipedia.org]
- 5. » How much energy is released in ATP hydrolysis? [book.bionumbers.org]
- 6. Sandwalk: Better Biochemistry: The Free Energy of ATP Hydrolysis [sandwalk.blogspot.com]
- 7. ATP and Energy Practice Questions & Answers – Page 1 | GOB Chemistry [pearson.com]
- 8. reddit.com [reddit.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. A specificity determinant for phosphorylation in a response regulator prevents in vivo cross-talk and modification by acetyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Metabolic Labeling Using 32P | McManus Lab [mcmanuslab.ucsf.edu]
- 17. Optimized two-dimensional thin layer chromatography to monitor the intracellular concentration of acetyl phosphate and other small phosphorylated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iitg.ac.in [iitg.ac.in]
- 19. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ba333.free.fr [ba333.free.fr]
- 21. Phosphoproteomics in Action: Strategies for Investigating Protein Phosphorylation - MetwareBio [metwarebio.com]
- 22. pnas.org [pnas.org]
- 23. Regulation of Acetate Kinase Isozymes and Its Importance for Mixed-Acid Fermentation in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl-Phosphate: A Key Non-Enzymatic Acetyl Donor in Bacterial Regulation and a Novel Target for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate world of bacterial physiology, post-translational modifications (PTMs) serve as a rapid and reversible mechanism to control protein function and adapt to environmental changes. Among these, lysine (B10760008) acetylation is emerging as a widespread and critical regulatory modification. While enzymatic acetylation has been extensively studied, a growing body of evidence highlights the significance of non-enzymatic acetylation, primarily driven by the high-energy metabolite acetyl-phosphate (AcP). This technical guide provides a comprehensive overview of AcP's role as a non-enzymatic acetyl donor in bacteria. It delves into the underlying biochemical mechanisms, its impact on cellular signaling and virulence, and presents detailed experimental protocols for its study. Furthermore, this guide explores the potential of targeting AcP-mediated acetylation for the development of novel antimicrobial agents.
Introduction: The Central Role of Acetyl-Phosphate in Bacterial Metabolism
Acetyl-phosphate (AcP) is a high-energy metabolic intermediate situated at the crossroads of bacterial central carbon metabolism.[1][2] It is primarily synthesized and degraded via the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, which interconverts acetyl-CoA and acetate.[3] The intracellular concentration of AcP fluctuates in response to the availability and quality of carbon sources, serving as a key indicator of the cell's metabolic state.[4][5] In wild-type Escherichia coli, the intracellular concentration of AcP can reach levels as high as 3 mM, sufficient to drive various biochemical reactions.[3][6][7]
Beyond its role in ATP synthesis, AcP functions as a potent donor of both its phosphoryl and acetyl groups.[1] This dual reactivity allows it to participate in both phosphorylation-dependent signaling pathways and as a global agent for non-enzymatic protein lysine acetylation.[1][8] This latter function, the focus of this guide, is a widespread phenomenon in bacteria, including prominent pathogens like Neisseria gonorrhoeae and Salmonella typhimurium, where it plays a crucial role in regulating virulence.[1][9]
The Chemistry of Non-Enzymatic Acetylation by Acetyl-Phosphate
Non-enzymatic acetylation by AcP is a chemical process driven by the high reactivity of the AcP molecule.[10] The acetyl group of AcP can be directly transferred to the ε-amino group of lysine residues on proteins.[11] This reaction is favored under physiological conditions and its efficiency is influenced by several factors, including the intracellular concentration of AcP, the local pH, and the microenvironment of the target lysine residue.[12] Lysine residues that are more accessible and have a lower pKa are more susceptible to non-enzymatic acetylation.[13] This non-enzymatic mechanism is considered more global and less specific than enzyme-catalyzed acetylation.[1]
Signaling Pathways and Physiological Impact of AcP-mediated Acetylation
AcP-dependent non-enzymatic acetylation has a profound impact on a wide array of cellular processes in bacteria. This is achieved by altering the charge and structure of proteins, thereby modulating their activity, stability, and interactions.
Regulation of Central Metabolism
A significant number of enzymes involved in central carbon metabolism are targets of AcP-mediated acetylation.[14] For instance, in E. coli, the glycolytic enzymes glyceraldehyde-3-phosphate dehydrogenase (GapA) and phosphoglycerate mutase (GpmA) are inhibited by this modification, suggesting a feedback mechanism to control glycolytic flux.[14] This highlights a direct link between the metabolic state (reflected by AcP levels) and the regulation of metabolic pathways themselves.
Control of Virulence and Pathogenesis
AcP-mediated acetylation plays a critical role in the virulence of several bacterial pathogens. In Salmonella typhimurium, the transcription factor PhoP, which is essential for virulence, is non-enzymatically acetylated by AcP.[1] This acetylation modulates PhoP's transcriptional activity, thereby affecting the expression of virulence genes.[1] Similarly, in Neisseria gonorrhoeae, AcP levels are directly correlated with virulence.[9][15] These findings underscore the importance of metabolic status in controlling bacterial pathogenesis.
Crosstalk with Other Post-Translational Modifications
AcP-mediated acetylation can engage in crosstalk with other PTMs, most notably phosphorylation. The acetylation of certain response regulators in two-component systems can influence their phosphorylation status and, consequently, their activity. For example, the acetylation of PhoP in S. typhimurium at lysine 102 affects its phosphorylation and inhibits its transcriptional activity.[1] This interplay between acetylation and phosphorylation adds another layer of complexity to bacterial signal transduction.
Diagram of the Pta-AckA Pathway and AcP's Dual Function
References
- 1. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Regulation of acetyl phosphate synthesis and degradation, and the control of flagellar expression in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacterial Protein Acetylation: New Discoveries Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural, Kinetic and Proteomic Characterization of Acetyl Phosphate-Dependent Bacterial Protein Acetylation | PLOS One [journals.plos.org]
- 14. Non-enzymatic acetylation inhibits glycolytic enzymes in E. coli – Department of Biology | ETH Zurich [biol.ethz.ch]
- 15. researchgate.net [researchgate.net]
The Enzymatic Keystone of Acetyl-Phosphate Synthesis: A Technical Guide to Phosphate Acetyltransferase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The enzymatic conversion of the central metabolite acetyl-CoA to the high-energy intermediate acetylphosphate is a critical reaction in the metabolic landscape of numerous organisms, particularly bacteria and archaea. This pivotal transformation is primarily catalyzed by the enzyme phosphate (B84403) acetyltransferase (Pta), also known as phosphotransacetylase. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound from acetyl-CoA, with a focus on the biochemical properties of Pta, detailed experimental protocols for its study, and its role in cellular metabolism and signaling.
The Core Reaction: Phosphate Acetyltransferase at the Helm
Phosphate acetyltransferase (EC 2.3.1.8) orchestrates the reversible transfer of an acetyl group from acetyl-CoA to inorganic phosphate (Pi), yielding this compound and coenzyme A (CoA).[1][2] The reaction is as follows:
Acetyl-CoA + Phosphate ⇌ this compound + CoA
This seemingly simple reaction lies at the heart of the Pta-AckA (acetate kinase) pathway, a key route for acetate (B1210297) metabolism in many prokaryotes.[3] In the forward direction, it generates this compound, a versatile molecule that can serve as a phosphoryl donor for ATP synthesis via acetate kinase or act as an acetyl donor in various cellular processes.[3][4] The reverse reaction is crucial for the assimilation of acetate as a carbon source, converting this compound and CoA back into the central metabolic intermediate, acetyl-CoA.
The proposed catalytic mechanism for Pta is a concerted, ternary-complex mechanism, rather than a ping-pong mechanism. This involves the simultaneous binding of both acetyl-CoA and phosphate to the enzyme's active site, followed by a direct nucleophilic attack of the phosphate on the thioester carbonyl carbon of acetyl-CoA.
Quantitative Analysis of Phosphate Acetyltransferase Kinetics
The kinetic properties of Pta have been characterized in a variety of organisms. The following tables summarize key kinetic parameters, providing a comparative overview for researchers.
Table 1: Michaelis-Menten Constants (Km) for Phosphate Acetyltransferase Substrates
| Organism | Substrate | Km (µM) | Reference |
| Escherichia coli | Acetyl-CoA | 67.2 | [1] |
| This compound | 44.9 | [1] | |
| Bacillus subtilis | - | - | [2] |
| Thermotoga maritima | Acetyl-CoA | 23 | |
| Phosphate | 110 | ||
| This compound | 24 | ||
| Coenzyme A | 30 | ||
| Methanosarcina thermophila | - | - | |
| Phytophthora ramorum | This compound | - | |
| Coenzyme A | - |
Table 2: Catalytic and Physicochemical Properties of Phosphate Acetyltransferase
| Organism | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Allosteric Regulation | Reference |
| Escherichia coli | 23.1 (acetyl-P formation) | - | - | Activators: Pyruvate, PEP (acetyl-P formation)Inhibitors: NADH, ATP, Pyruvate, PEP (acetyl-CoA formation) | [1][5] |
| 177.4 (acetyl-CoA formation) | [1] | ||||
| Bacillus subtilis | - | - | - | - | [6] |
| Thermotoga maritima | 260 (acetyl-P formation) | 6.5 | 90 | - | |
| 570 (acetyl-CoA formation) | |||||
| Methanosarcina thermophila | 2500 (acetyl-CoA formation) | 7.0 | 35-45 | - | |
| Phytophthora ramorum | - | - | - | Inhibitors: ATP, NADP, NADH, PEP, Pyruvate |
Signaling Pathways and Regulatory Networks
The Pta-AckA pathway is not merely a metabolic route but also a critical signaling hub, particularly in bacteria. The intracellular concentration of this compound serves as a global signal that can influence a variety of cellular processes, including two-component signal transduction systems.[3]
Experimental Protocols
This section provides detailed methodologies for the purification and characterization of phosphate acetyltransferase.
Purification of Recombinant Phosphate Acetyltransferase
This protocol is adapted for the purification of His-tagged recombinant Pta expressed in E. coli.
Experimental Workflow for Pta Purification
Materials:
-
E. coli cell paste expressing His-tagged Pta
-
Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme
-
Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Dialysis Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT
-
Ni-NTA affinity resin
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells by sonication or using a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged Pta from the column using Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Purity Assessment: Assess the purity of the enzyme by SDS-PAGE.
DTNB-Based Assay for Phosphate Acetyltransferase Activity
This continuous spectrophotometric assay measures the production of Coenzyme A, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that absorbs at 412 nm.[7][8][9]
Experimental Workflow for DTNB Assay
Materials:
-
Purified phosphate acetyltransferase
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Acetyl-CoA solution (e.g., 10 mM stock)
-
Potassium phosphate solution (e.g., 1 M stock, pH 7.5)
-
DTNB solution (e.g., 10 mM stock in assay buffer)
Procedure:
-
Reaction Mixture: In a microcuvette, prepare a reaction mixture containing Assay Buffer, a final concentration of 0.2 mM Acetyl-CoA, 10 mM potassium phosphate, and 0.2 mM DTNB.
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding a small amount of purified Pta enzyme.
-
Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculation: Calculate the initial reaction velocity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). One unit of Pta activity is defined as the amount of enzyme that produces 1 µmol of CoA per minute under the specified conditions.
HPLC-Based Assay for Phosphate Acetyltransferase Activity
This method allows for the direct quantification of the substrate (acetyl-CoA) and product (CoA), providing a highly specific and accurate measurement of enzyme activity.[10][11][12]
Materials:
-
Purified phosphate acetyltransferase
-
Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.0
-
Acetyl-CoA solution
-
Quenching solution: e.g., perchloric acid or trichloroacetic acid
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Enzymatic Reaction: Set up the enzymatic reaction in a microcentrifuge tube containing Reaction Buffer and acetyl-CoA.
-
Initiation and Incubation: Initiate the reaction by adding the purified Pta enzyme and incubate at the desired temperature for a specific time.
-
Quenching: Stop the reaction by adding a quenching solution (e.g., a final concentration of 5% perchloric acid).
-
Sample Preparation: Centrifuge the quenched reaction to pellet any precipitated protein. Neutralize the supernatant if necessary.
-
HPLC Analysis: Inject a defined volume of the supernatant onto a C18 reverse-phase HPLC column. Separate acetyl-CoA and CoA using an appropriate mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in a phosphate buffer).
-
Detection and Quantification: Detect the separated compounds by their absorbance at 260 nm. Quantify the amounts of acetyl-CoA and CoA by comparing their peak areas to those of known standards.
Conclusion
The enzymatic synthesis of this compound from acetyl-CoA, catalyzed by phosphate acetyltransferase, represents a cornerstone of central metabolism and a critical regulatory node in many organisms. Understanding the biochemical properties of Pta, including its kinetics and regulation, is essential for researchers in fields ranging from microbiology and biochemistry to drug development. The detailed experimental protocols provided in this guide offer a robust framework for the purification and characterization of this important enzyme, facilitating further investigations into its biological roles and potential as a therapeutic target.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Structural, Kinetic and Proteomic Characterization of Acetyl Phosphate-Dependent Bacterial Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional dissection of Escherichia coli phosphotransacetylase structural domains and analysis of key compounds involved in activity regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of the Bacillus subtilis phosphotransacetylase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection | Semantic Scholar [semanticscholar.org]
Acetyl Dihydrogen Phosphate: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl dihydrogen phosphate (B84403), also known as acetyl phosphate (AcP), is a high-energy acyl phosphate compound that plays a crucial role in the metabolic pathways of a wide range of organisms, from bacteria to humans.[1] Its significance extends from being a key intermediate in central carbon metabolism to acting as a global signaling molecule, particularly in prokaryotes. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological functions of acetyl dihydrogen phosphate, with a focus on its relevance to researchers and professionals in the fields of biochemistry and drug development.
Chemical Structure and Nomenclature
Acetyl dihydrogen phosphate is an acyl monophosphate characterized by an acetyl group linked to a phosphate group.[1] The IUPAC name for this compound is phosphono acetate (B1210297).[1]
The chemical structure of acetyl dihydrogen phosphate is as follows:
Chemical Formula: C₂H₅O₅P[1]
Structure:
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 140.03 g/mol | [1] |
| Density | 1.663 g/cm³ | [2][3] |
| Boiling Point | 309.5 °C at 760 mmHg | [2][3] |
| Flash Point | 141 °C | [2] |
| CAS Number | 590-54-5 | [1] |
| Solubility | Soluble in water. | [4][5] |
Experimental Protocols: Synthesis of Acetyl Dihydrogen Phosphate
Two prominent methods for the laboratory synthesis of acetyl dihydrogen phosphate are detailed below.
Synthesis from Ketene and Phosphoric Acid (Bentley, 1948)
This method involves the direct acetylation of phosphoric acid using ketene.
Experimental Workflow:
Caption: Workflow for the synthesis of acetyl dihydrogen phosphate from ketene.
Detailed Protocol:
-
A solution of 85% phosphoric acid in ether is prepared and cooled to 0°C in an ice bath.
-
Ketene gas is bubbled through the stirred phosphoric acid solution. Vigorous stirring is essential to prevent high local concentrations of ketene.
-
The reaction mixture is then rapidly neutralized to a pH of 7.0 by the dropwise addition of a saturated barium hydroxide solution, while maintaining cooling with ice and vigorous stirring.
-
The precipitated barium phosphate is removed by centrifugation.
-
The resulting supernatant, containing barium acetyl phosphate, is treated with an excess of ice-cold 10% silver nitrate solution to precipitate disilver acetyl phosphate.
-
The pale, creamy precipitate of disilver acetyl phosphate is collected and washed sequentially with ice-water, alcohol, and ether.
-
An aqueous solution of acetyl dihydrogen phosphate can be prepared by suspending the disilver salt in ice water and treating it with hydrogen sulfide (B99878) to precipitate silver sulfide, which is then removed by filtration.
Synthesis from Isopropenyl Acetate and Phosphoric Acid (Stadtman & Lipmann, 1950)
This method provides a simplified procedure using the acetylating agent isopropenyl acetate.
Experimental Workflow:
Caption: Workflow for the synthesis of acetyl dihydrogen phosphate from isopropenyl acetate.
Detailed Protocol:
-
Anhydrous phosphoric acid is treated with 1,2-propylene oxide. The reaction is exothermic and the temperature should be maintained at 20°C using a water bath.
-
To the resulting oily product, acetic acid is added. The disappearance of the characteristic smell of acetic acid indicates the progress of the reaction.
-
The resulting acetyl phosphate is dissolved in a 1:1 ice-water medium.
-
The solution is potentiometrically titrated with 1N lithium hydroxide (LiOH) to a pH of 8.6.
-
An equal volume of ethanol is added to the titrated solution.
-
Upon cooling, dilithium acetyl phosphate crystallizes out of the solution.
-
The crystals are separated by filtration, washed with ethanol and diethyl ether, and then dried under vacuum.
Biological Role and Signaling Pathways
Acetyl phosphate is a central metabolite in many organisms, acting as an intermediate in the phosphotransacetylase-acetate kinase (Pta-AckA) pathway. This pathway is crucial for both generating ATP and producing acetate.
The Pta-AckA Pathway
The Pta-AckA pathway interconverts acetyl-CoA and acetate. In the forward direction, phosphotransacetylase (Pta) catalyzes the conversion of acetyl-CoA and inorganic phosphate to acetyl phosphate and coenzyme A. Subsequently, acetate kinase (AckA) catalyzes the transfer of the phosphoryl group from acetyl phosphate to ADP, yielding acetate and ATP. The pathway is reversible, allowing for the synthesis of acetyl-CoA from acetate.
Signaling Pathway Diagram:
Caption: The Phosphotransacetylase-Acetate Kinase (Pta-AckA) Pathway.
Role as a Global Signaling Molecule
In bacteria, acetyl phosphate can act as a global signaling molecule, influencing a variety of cellular processes. It can function as a phosphodonor to the response regulators of two-component signal transduction systems, thereby modulating gene expression in response to the metabolic state of the cell. This allows bacteria to link their central metabolism with environmental sensing and adaptation.
Conclusion
Acetyl dihydrogen phosphate is a molecule of fundamental importance in biochemistry and microbiology. Its role as a high-energy intermediate in metabolism and as a signaling molecule makes it a subject of ongoing research. For professionals in drug development, understanding the pathways involving acetyl phosphate can offer novel targets for antimicrobial agents. The synthetic protocols provided here offer a basis for the laboratory preparation of this key compound for further investigation.
References
Acetylphosphate's function as a global signal in bacterial cells
An In-depth Technical Guide to Acetyl-Phosphate's Function as a Global Signal in Bacterial Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acetyl-phosphate (AcP) is a high-energy metabolic intermediate that sits (B43327) at the crossroads of central carbon metabolism in many bacteria. Beyond its role in ATP synthesis, AcP has emerged as a critical global signaling molecule, directly linking the metabolic state of the cell to the regulation of diverse physiological processes. This document provides a comprehensive technical overview of AcP's function as a global signal, detailing its synthesis and degradation, its dual roles as both a phosphodonor and an acetyl donor, and its impact on key bacterial functions such as virulence, stress response, and biofilm formation. This guide includes summaries of quantitative data, detailed experimental protocols for studying AcP-mediated signaling, and visualizations of key pathways to support further research and therapeutic development.
Synthesis and Degradation of Acetyl-Phosphate: The Pta-AckA Pathway
The intracellular concentration of AcP is primarily governed by the reversible phosphotransacetylase-acetate kinase (Pta-AckA) pathway, which interconverts acetyl-CoA and acetate (B1210297).[1][2]
-
Synthesis: Phosphotransacetylase (Pta) catalyzes the synthesis of AcP from acetyl-CoA and inorganic phosphate (B84403) (Pi).[2] This reaction is prevalent during growth on glycolytic carbon sources, leading to an accumulation of acetyl-CoA that fuels the pathway.
-
Degradation: Acetate kinase (AckA) catalyzes the transfer of the phosphoryl group from AcP to ADP, generating ATP and acetate.[2] This reaction is a key source of ATP during fermentation. The reversibility of this pathway allows bacteria to also utilize acetate as a carbon source by converting it to acetyl-CoA.[1]
The balance between the Pta and AckA enzyme activities determines the steady-state level of AcP, which fluctuates in response to nutrient availability and the cell's metabolic status.[3][4]
The Dual Signaling Roles of Acetyl-Phosphate
AcP functions as a crucial signaling molecule through two distinct chemical mechanisms: phosphorylation and acetylation. This dual capability allows it to regulate a wide array of proteins and cellular processes.[3]
AcP as a Phosphodonor: Crosstalk with Two-Component Systems
AcP can act as a direct, small-molecule phosphodonor for a subset of response regulators (RRs) in two-component signal transduction (2CST) systems.[1][2] This allows the cell to bypass the canonical sensor kinase-mediated phosphorylation and directly link metabolic status to the activity of these regulatory pathways.
-
Mechanism: AcP can non-enzymatically transfer its phosphoryl group to a conserved aspartate residue in the receiver domain of an RR.[5][6]
-
Physiological Relevance: The intracellular concentration of AcP in Escherichia coli can reach levels of at least 3 mM, which is sufficient to drive the direct phosphorylation of RRs in vivo.[1][7][8] This AcP-dependent phosphorylation can activate or modulate the activity of RRs controlling processes like capsule formation (RcsB), flagellar biosynthesis, and stress responses.[1][6]
AcP as an Acetyl Donor: Non-Enzymatic Protein Acetylation
In addition to its role as a phosphodonor, AcP is a primary source for the non-enzymatic Nε-acetylation of lysine (B10760008) residues on a global scale in bacteria.[3][9][10] This form of acetylation is considered more widespread than acetylation catalyzed by lysine acetyltransferases (KATs).[3]
-
Mechanism: The acetyl group of AcP is chemically reactive and can be directly transferred to the ε-amino group of lysine residues on proteins, neutralizing their positive charge.[9]
-
Global Impact: This non-enzymatic modification affects hundreds to thousands of proteins, influencing their structure, stability, and function.[9][10] It has been shown to regulate the activity of metabolic enzymes, transcription factors, and proteins involved in virulence.[3]
Physiological Roles of AcP Signaling
By integrating metabolic information into regulatory networks, AcP influences a wide range of critical bacterial behaviors.
-
Bacterial Virulence: In Salmonella enterica serovar Typhimurium, AcP-dependent acetylation of the virulence regulator PhoP on lysine 102 (K102) inhibits its phosphorylation and transcriptional activity.[3][11] This leads to decreased expression of virulence factors, directly linking the bacterium's metabolic state to its pathogenic potential.[12][13] Conditions that activate the PhoP/PhoQ system, such as low magnesium or acid stress, correlate with decreased AcP levels and reduced PhoP acetylation.[3]
-
Metabolic Regulation: AcP-dependent acetylation targets numerous enzymes in central metabolism, modulating their activity in response to carbon flux.[3] This provides a feedback mechanism to maintain metabolic homeostasis.
-
Stress Response: AcP levels fluctuate in response to various stresses, and AcP-dependent modifications can modulate the activity of stress-response regulators.[3] For example, AcP is implicated in controlling the stability of the master stress regulator RpoS (σS) via the RssB response regulator.[6]
-
Biofilm Formation: The intracellular AcP pool has been shown to coordinate the expression of surface structures involved in biofilm development.[14] High AcP levels tend to repress flagellar biosynthesis while promoting the production of type 1 pili and colanic acid capsule, cellular components critical for the initial stages of biofilm formation.[14]
Quantitative Data Summary
The following tables summarize key quantitative data regarding AcP levels and their effects on protein function.
Table 1: Intracellular Acetyl-Phosphate Concentrations
| Organism | Growth Condition | Intracellular AcP Concentration | Reference(s) |
|---|---|---|---|
| Escherichia coli | Wild-type, various growth phases | Reaches at least 3 mM | [1][7][8] |
| Escherichia coli | ackA mutant (degradation blocked) | Elevated levels | [5] |
| Escherichia coli | pta mutant (synthesis blocked) | Significantly reduced levels | [5] |
| Salmonella | Early exponential phase | ~0.4 mM | [3] |
| Salmonella | Late exponential phase | ~1.0 mM | [3] |
| Salmonella | Stationary phase | ~1.5 mM |[3] |
Table 2: Effects of AcP-Mediated Modification on Protein Function
| Protein | Organism | Modification | Site | Effect | Reference(s) |
|---|---|---|---|---|---|
| PhoP | S. typhimurium | Acetylation | K102 | Inhibits phosphorylation, reduces DNA binding and transcriptional activity, decreases virulence. | [3][12][13] |
| RcsB | E. coli | Phosphorylation | D56 | Activates transcription of genes for capsule synthesis. | [1] |
| RssB | E. coli | Phosphorylation | D58 | Modulates RssB activity, affecting the stability of the σS stress factor. | [6] |
| Flagellar Proteins | E. coli | Regulation | - | High AcP levels inhibit flagellar synthesis. |[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of AcP signaling. Below are protocols for key experiments.
Protocol for Quantification of Intracellular Acetyl-Phosphate
This protocol is based on the method of measuring relative concentrations of small phosphorylated molecules using two-dimensional thin-layer chromatography (2D-TLC).[1][8]
Methodology:
-
Cell Growth and Labeling: Culture bacteria in a defined minimal medium with a limiting concentration of phosphate (e.g., 1.32 mM K₂HPO₄).[8] Add carrier-free ³²P-orthophosphate to the medium to label the intracellular phosphate pools.
-
Metabolite Extraction: At desired time points, rapidly withdraw a sample of the culture and immediately quench it in an equal volume of ice-cold 2 M formic acid. This stops enzymatic activity and lyses the cells.
-
Sample Preparation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Two-Dimensional TLC: Spot a small volume (5-10 µL) of the supernatant onto a PEI-cellulose TLC plate.
-
Chromatography:
-
Detection and Quantification: Dry the plate and visualize the separated, radiolabeled metabolites by autoradiography. Identify the AcP spot by comparing its migration to a known standard run under the same conditions. Quantify the radioactivity of the spot using a phosphorimager or scintillation counting. Relative AcP levels can be determined by normalizing to the intensity of the ATP spot.
Protocol for Detection of Protein Lysine Acetylation
This protocol outlines the detection of global or protein-specific acetylation using Western blotting and mass spectrometry.[15][16]
Methodology:
-
Protein Lysate Preparation: Harvest bacterial cells by centrifugation. Resuspend the pellet in a lysis buffer containing a protease inhibitor cocktail and a deacetylase inhibitor (e.g., 20 mM nicotinamide).[16] Lyse cells by sonication or French press and clarify the lysate by centrifugation.
-
SDS-PAGE and Western Blot:
-
Quantify protein concentration in the lysate (e.g., Bradford assay).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary pan-specific anti-acetyllysine antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the acetylated proteins using an enhanced chemiluminescence (ECL) detection kit.
-
-
Mass Spectrometry for Site Identification:
-
Run the protein lysate on an SDS-PAGE gel and stain with Coomassie blue.
-
Excise bands of interest or digest the entire proteome in-solution using trypsin.
-
(Optional) For global analysis, enrich for acetylated peptides from the tryptic digest using affinity chromatography with anti-acetyllysine antibodies.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database search algorithms (e.g., MaxQuant, Mascot) to identify the proteins and map the precise sites of lysine acetylation based on the mass shift (+42.01 Da) on identified peptides.[15]
-
Conclusion and Implications for Drug Development
Acetyl-phosphate is a key signaling molecule that provides a direct readout of the bacterial metabolic state, which it translates into widespread regulation of cellular physiology. Its dual ability to act as both a phosphodonor and an acetyl donor places it at the center of a complex regulatory network that controls virulence, stress resistance, and metabolism. Understanding the intricacies of the AcP signaling network offers significant opportunities for the development of novel antimicrobial strategies. Targeting the Pta-AckA pathway to manipulate intracellular AcP levels could disrupt critical virulence and survival pathways, potentially sensitizing pathogenic bacteria to other treatments or attenuating their ability to cause disease. The methods and data presented in this guide serve as a foundational resource for researchers aiming to further explore and exploit this fundamental bacterial signaling system.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Physiologically relevant small phosphodonors link metabolism to signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of acetyl phosphate synthesis and degradation, and the control of flagellar expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Regulation of RssB-dependent proteolysis in Escherichia coli: a role for acetyl phosphate in a response regulator-controlled process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Protein Acetylation: New Discoveries Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-Phosphate is a Critical Determinant of Lysine Acetylation in E. coli – University of Copenhagen [cpr.ku.dk]
- 11. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. A Facile Protocol to Generate Site-Specifically Acetylated Proteins in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
The Nexus of Energy and Metabolism: An In-depth Technical Guide to the Relationship Between Acetylphosphate and ATP Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylphosphate (AcP) stands as a critical high-energy intermediate at the crossroads of central carbon metabolism and cellular energetics, particularly in bacterial and archaeal domains. This technical guide provides a comprehensive examination of the relationship between this compound and ATP synthesis, focusing on the well-characterized phosphotransacetylase (Pta)-acetate kinase (AckA) pathway. We delve into the kinetic and mechanistic details of the enzymes involved, present quantitative data on their activity, and provide detailed experimental protocols for their study. Furthermore, this guide explores the regulatory networks governing this pathway and its broader implications in bacterial physiology, virulence, and prebiotic evolution. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
Adenosine triphosphate (ATP) is the universal energy currency of life, powering a vast array of cellular processes. While oxidative phosphorylation is the primary source of ATP in many organisms, substrate-level phosphorylation provides a rapid and essential means of ATP generation, particularly under anaerobic or fermentative conditions. A key player in substrate-level phosphorylation is this compound (AcP), a high-energy acyl phosphate (B84403) that serves as a direct phosphoryl donor for the synthesis of ATP from ADP.
The primary enzymatic route for AcP-mediated ATP synthesis is the Pta-AckA pathway, which is nearly ubiquitous in bacteria and also present in some archaea and eukaryotes.[1] This pathway not only contributes significantly to the cellular energy budget but also plays a crucial role in carbon overflow metabolism, acetate (B1210297) utilization, and global cellular regulation.[2][3] Understanding the intricacies of this pathway is paramount for researchers in microbiology, metabolic engineering, and drug development, as it represents a potential target for antimicrobial strategies and a valuable tool for in vitro ATP regeneration systems.[4][5]
This guide will provide a detailed exploration of the following:
-
The Core Machinery: The enzymes phosphotransacetylase (Pta) and acetate kinase (AckA), their mechanisms, and kinetic properties.
-
Quantitative Insights: A compilation of kinetic parameters for Pta and AckA from various organisms.
-
Experimental Frameworks: Detailed protocols for key experiments to study the Pta-AckA pathway and its components.
-
Regulatory Networks: An overview of the transcriptional and allosteric regulation of the Pta-AckA pathway and its interplay with central metabolism.
-
Broader Implications: The role of this compound in cellular signaling, virulence, and its significance in prebiotic ATP synthesis.
The Pta-AckA Pathway: The Engine of this compound-Dependent ATP Synthesis
The Pta-AckA pathway is a two-step metabolic route that interconverts acetyl-CoA and acetate, with the concomitant production or consumption of ATP.
Step 1: Synthesis of this compound by Phosphotransacetylase (Pta)
Phosphotransacetylase (EC 2.3.1.8) catalyzes the reversible conversion of acetyl-CoA and inorganic phosphate (Pi) to this compound and coenzyme A (CoA).[6][7]
Acetyl-CoA + Pi ↔ this compound + CoA
Step 2: ATP Synthesis by Acetate Kinase (AckA)
Acetate kinase (EC 2.7.2.1) catalyzes the reversible transfer of the phosphoryl group from this compound to ADP, yielding ATP and acetate.[8][9]
This compound + ADP ↔ Acetate + ATP
This pathway can operate in both directions. In the direction of acetate formation (acetogenesis), it serves as a means of ATP production and a way to manage excess acetyl-CoA.[3] In the reverse direction, it allows for the assimilation of acetate as a carbon source by converting it to the central metabolite acetyl-CoA, at the expense of ATP.
Enzymology and Reaction Mechanisms
Phosphotransacetylase (Pta): Kinetic studies of Pta from Methanosarcina thermophila suggest a ternary complex kinetic mechanism where both substrates bind to the enzyme before the chemical reaction occurs.[6][7] The binding of substrates is proposed to be random.[6]
Acetate Kinase (AckA): The proposed mechanism for acetate kinase involves a direct in-line single displacement reaction. The carboxyl group of acetate acts as a nucleophile, attacking the gamma-phosphate of ATP. This reaction is facilitated by a magnesium ion and key active site residues, such as histidine and arginine, which stabilize the transition state.[8][9]
Quantitative Data on Pta-AckA Pathway Enzymes
The kinetic parameters of Pta and AckA vary between different organisms, reflecting their adaptation to diverse metabolic lifestyles. A summary of available Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) or turnover numbers (kcat) is presented below.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) or kcat (s-1) | Reference |
| Acetate Kinase (AckA) | Escherichia coli | This compound | 2.1 | - | [10] |
| ADP | 3.2 | - | [10] | ||
| Lactococcus lactis (AckA1) | This compound | 0.54 | - | ||
| ADP | - | - | [6] | ||
| Lactococcus lactis (AckA2) | This compound | 0.55 | - | [6] | |
| ADP | - | - | [6] | ||
| Desulfovibrio piger Vib-7 | This compound | 2.54 ± 0.26 | 6.16 ± 0.63 (V0) | [11] | |
| ADP | 2.39 ± 0.24 | - | [11][12] | ||
| Desulfomicrobium sp. Rod-9 | This compound | 2.68 ± 0.25 | 1.39 ± 0.14 (V0) | [11][12] | |
| ADP | 2.47 ± 0.27 | - | [11][12] | ||
| Phosphotransacetylase (Pta) | Methanosarcina thermophila | This compound | 0.186 ± 0.006 | 5190 ± 30 (kcat) | [13] |
| CoA | 0.065 ± 0.007 | 5190 ± 30 (kcat) | [13] | ||
| Acetyl-CoA | 0.096 ± 0.013 | 1500 ± 30 (kcat) | [13] | ||
| Phosphate | 0.742 ± 0.086 | 1500 ± 30 (kcat) | [13] | ||
| Porphyromonas gingivalis | Acetyl-CoA | 0.0638 ± 0.0075 | 1487 ± 63 (kcat) | [14] |
Note: '-' indicates data not available in the cited source. V0 represents the initial reaction velocity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Pta-AckA pathway.
Assay of Acetate Kinase Activity (Acetate-Forming Direction)
This protocol is adapted from methods used to measure the consumption of this compound.
Principle: The remaining this compound after the enzymatic reaction is converted to a colored ferric hydroxamate complex, which can be quantified spectrophotometrically.
Materials:
-
Tris-HCl buffer (1 M, pH 7.5)
-
MgCl2 (1 M)
-
ADP solution (100 mM)
-
This compound solution (10 mM)
-
Hydroxylamine (B1172632) hydrochloride (2 M)
-
Ferric chloride (FeCl3) solution (5% in 0.1 M HCl)
-
Enzyme sample (purified or cell-free extract)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 µL 1 M Tris-HCl, pH 7.5
-
10 µL 1 M MgCl2
-
50 µL 100 mM ADP
-
Variable volume of enzyme sample
-
Make up the volume to 900 µL with deionized water.
-
-
Reaction Initiation: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding 100 µL of 10 mM this compound.
-
Reaction Termination: After a defined time interval (e.g., 10 minutes), stop the reaction by adding 500 µL of 2 M hydroxylamine hydrochloride.
-
Color Development: Add 500 µL of 5% FeCl3 solution. Vortex the mixture.
-
Spectrophotometry: Centrifuge the tubes to pellet any precipitate. Measure the absorbance of the supernatant at 540 nm.
-
Quantification: Determine the amount of this compound consumed by comparing the absorbance to a standard curve prepared with known concentrations of this compound.
Quantification of ATP using Luciferase-Luciferin Assay
Principle: The bioluminescent reaction catalyzed by firefly luciferase utilizes ATP to oxidize luciferin, emitting light that is proportional to the ATP concentration.
Materials:
-
Luciferase-luciferin reagent kit
-
Tris-acetate buffer (e.g., 100 mM, pH 7.75)
-
Cell or sample lysate
-
Luminometer
Procedure:
-
Sample Preparation: Lyse cells using a suitable method (e.g., sonication, chemical lysis) in a buffer that does not interfere with the luciferase reaction.
-
Reaction Setup: In a luminometer tube or a white-walled microplate, add a small volume of the sample lysate (e.g., 10-20 µL).
-
Reaction Initiation: Add the luciferase-luciferin reagent according to the manufacturer's instructions.
-
Measurement: Immediately measure the light emission (luminescence) in a luminometer.
-
Quantification: Determine the ATP concentration by comparing the luminescence to a standard curve prepared with known concentrations of ATP.
Quantification of Acetyl-CoA and this compound by HPLC
Principle: High-performance liquid chromatography (HPLC) can be used to separate and quantify acetyl-CoA and this compound from biological samples.
Materials:
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
HPLC system with a suitable column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., phosphate buffer with an ion-pairing agent)
-
UV detector
Procedure:
-
Extraction: Quench metabolic activity and extract metabolites by adding cold PCA to the cell pellet or sample.
-
Neutralization: Neutralize the PCA extract with K2CO3 to precipitate potassium perchlorate.
-
Centrifugation: Centrifuge to remove the precipitate.
-
HPLC Analysis: Inject the supernatant onto the HPLC column.
-
Detection and Quantification: Monitor the absorbance at a specific wavelength (e.g., 259 nm for the adenine (B156593) moiety of CoA). Quantify the peaks by comparing their area to those of known standards.
Visualization of Pathways and Workflows
The Pta-AckA Pathway for ATP Synthesis
Caption: The Pta-AckA pathway for ATP synthesis from acetyl-CoA.
Experimental Workflow for Acetate Kinase Activity Assay
Caption: Workflow for the colorimetric assay of acetate kinase activity.
Regulation of the Pta-AckA Pathway and Metabolic Integration
The flux through the Pta-AckA pathway is tightly regulated at both the transcriptional and post-translational levels to meet the metabolic needs of the cell.
Transcriptional Regulation
In many bacteria, including Escherichia coli and Bacillus subtilis, the pta and ackA genes are organized in an operon, allowing for their coordinated expression.[8][15] The expression of this operon is often subject to catabolite repression, being induced in the presence of preferred carbon sources like glucose.[8] This ensures that the machinery for acetate production and ATP generation is active during periods of high glycolytic flux. In B. subtilis, the expression of the pta gene is activated by the catabolite control protein A (CcpA).[8]
Allosteric Regulation
The activities of both Pta and AckA can be modulated by various metabolic effectors. For instance, in Lactococcus lactis, fructose-1,6-bisphosphate (FBP), a key glycolytic intermediate, inhibits both AckA isozymes.[6] This provides a mechanism to rapidly downregulate the pathway when the glycolytic flux is high, potentially to redirect carbon flow towards other metabolic fates.
Crosstalk with Central Metabolism
The Pta-AckA pathway is intricately linked to central carbon metabolism through its substrate, acetyl-CoA, and its product, acetate. During "overflow metabolism," when the rate of glycolysis exceeds the capacity of the tricarboxylic acid (TCA) cycle, the excess acetyl-CoA is shunted through the Pta-AckA pathway to generate ATP and excrete acetate.[3] This prevents the depletion of the free CoA pool and allows for the continued operation of glycolysis. Conversely, when acetate is the primary carbon source, the pathway runs in reverse to produce acetyl-CoA, which then enters the TCA cycle and gluconeogenesis.
Broader Implications of this compound
Beyond its role in ATP synthesis, this compound has emerged as a key signaling molecule and a molecule of interest in prebiotic chemistry.
This compound as a Global Signal
In bacteria, AcP can act as a phosphoryl donor for a subset of two-component system response regulators, thereby influencing a wide range of cellular processes, including chemotaxis, capsule formation, and virulence.[2] AcP can also serve as an acetyl donor for the non-enzymatic acetylation of proteins, a post-translational modification that can alter protein function.[2] This dual functionality allows AcP to integrate the metabolic state of the cell with its regulatory networks.
This compound in Prebiotic ATP Synthesis
The synthesis of ATP is a fundamental requirement for the origin of life. This compound has been proposed as a plausible prebiotic phosphorylating agent that could have driven the synthesis of ATP from ADP on the early Earth.[16] Experimental studies have shown that AcP can phosphorylate ADP to ATP in aqueous solutions under conditions that may have been present in prebiotic environments.[16]
Conclusion and Future Directions
The relationship between this compound and ATP synthesis, primarily orchestrated by the Pta-AckA pathway, is a cornerstone of bacterial and archaeal metabolism. This pathway not only provides a vital source of energy through substrate-level phosphorylation but also serves as a critical hub for carbon metabolism and cellular regulation. For drug development professionals, the essentiality of this pathway in certain pathogens makes it an attractive target for novel antimicrobial agents. For researchers in metabolic engineering, the ability to manipulate this pathway offers opportunities to redirect carbon flux and enhance the production of valuable biochemicals.
Future research will likely focus on further elucidating the complex regulatory networks that control the Pta-AckA pathway in diverse microorganisms. A deeper understanding of the allosteric regulation of Pta and AckA and their integration with global regulatory networks will be crucial. Furthermore, exploring the role of AcP-mediated protein acetylation in a wider range of bacteria will undoubtedly reveal new layers of metabolic control. The continued investigation into the prebiotic significance of this compound will also provide valuable insights into the origins of cellular energy metabolism. This in-depth guide serves as a foundational resource for professionals seeking to explore and exploit the multifaceted roles of this compound in biological systems.
References
- 1. Phosphotransacetylase from Bacillus subtilis: purification and physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of the Pta-AckA Pathway Causes Cell Death in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetate accumulation through alternative metabolic pathways in ackA− pta− poxB− triple mutant in E. coli B (BL21) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic studies with phosphotransacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Acetate Kinase Isozymes and Its Importance for Mixed-Acid Fermentation in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetate fluxes in Escherichia coli are determined by the thermodynamic control of the Pta-AckA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Acetate kinase Activity and Kinetic Properties of the Enzyme in Desulfovibrio piger Vib-7 and Desulfomicrobium sp. Rod-9 Intestinal Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetate kinase Activity and Kinetic Properties of the Enzyme in Desulfovibrio piger Vib-7 and Desulfomicrobium sp. Rod-9 Intestinal Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steady-State Kinetic Analysis of Phosphotransacetylase from Methanosarcina thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the phosphotransacetylase-acetate kinase pathway for ATP production in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Urkinase: Structure of Acetate Kinase, a Member of the ASKHA Superfamily of Phosphotransferases - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Acetylphosphate in Bacterial Virulence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylphosphate (AcP) is a high-energy metabolic intermediate that sits (B43327) at the crossroads of central metabolism and bacterial virulence. Produced and consumed through the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, AcP functions as a crucial signaling molecule, influencing a wide array of cellular processes that contribute to the pathogenicity of various bacteria. This technical guide provides an in-depth exploration of the multifaceted role of AcP in bacterial virulence, with a focus on its impact on two-component regulatory systems and protein acetylation. We present a synthesis of current research, including quantitative data on AcP levels and their effects, detailed experimental protocols for studying AcP-mediated regulation, and visualizations of the key signaling pathways. Understanding the mechanisms by which AcP modulates virulence is paramount for the development of novel anti-infective therapies that target bacterial metabolic and regulatory networks.
Introduction
Bacterial pathogens must adapt to the harsh and ever-changing environments within their hosts to successfully establish infection. This adaptation is orchestrated by complex regulatory networks that sense environmental cues and modulate gene expression accordingly. It is now increasingly recognized that central metabolism is intricately linked to the regulation of virulence. This compound (AcP) has emerged as a key player in this metabolic regulation of virulence. AcP can act as both a phosphoryl group donor to response regulators of two-component systems and as an acetyl group donor for the non-enzymatic acetylation of proteins, thereby controlling the activity of key virulence factors.[1][2] This guide will delve into the synthesis and degradation of AcP, its downstream regulatory effects on virulence, and the experimental approaches used to investigate these phenomena.
The Pta-AckA Pathway: The Hub of this compound Metabolism
The intracellular concentration of AcP is primarily controlled by the enzymes of the Pta-AckA pathway. Phosphotransacetylase (Pta) catalyzes the reversible conversion of acetyl-CoA and inorganic phosphate (B84403) to AcP and coenzyme A. Acetate (B1210297) kinase (AckA) then reversibly converts AcP and ADP to acetate and ATP.[3] The directionality of this pathway is influenced by the available carbon source and the metabolic state of the cell.
This compound as a Global Regulator of Virulence
AcP's influence on bacterial virulence is exerted through two primary mechanisms: as a phosphodonor for two-component systems and as an acetyl donor for protein acetylation.
Phosphorylation of Two-Component System Response Regulators
Two-component systems (TCSs) are a major mechanism by which bacteria sense and respond to environmental stimuli. A typical TCS consists of a sensor histidine kinase and a cognate response regulator. In some cases, AcP can directly phosphorylate the response regulator, bypassing the need for the sensor kinase.[3][4] This can lead to the activation or repression of virulence genes. For example, in Escherichia coli, the intracellular concentration of AcP is estimated to reach at least 3 mM, a level sufficient for the direct phosphorylation of two-component response regulators.[5][6] Several response regulators, including CheY, NRI, PhoB, and OmpR, have been shown to be phosphorylated by AcP in vitro.[7][8]
Non-Enzymatic Protein Acetylation
AcP can also serve as a donor for the non-enzymatic acetylation of lysine (B10760008) residues on a wide range of proteins.[2][9] This post-translational modification can alter a protein's function, stability, or interaction with other molecules. A prominent example of this is the regulation of the PhoP transcription factor in Salmonella enterica serovar Typhimurium. PhoP is a key regulator of virulence, and its activity is modulated by both phosphorylation by its cognate sensor kinase PhoQ and by acetylation. AcP-dependent acetylation of specific lysine residues on PhoP can inhibit its DNA-binding activity and subsequent activation of virulence genes.[2][10][11]
Quantitative Data on this compound and its Effects
The following tables summarize key quantitative data from the literature regarding AcP levels and its impact on virulence-related processes.
Table 1: Intracellular this compound Concentrations
| Organism | Growth Condition | AcP Concentration | Reference |
| Escherichia coli | Wild-type, various growth phases | ~3 mM | [5][6] |
| Escherichia coli | Grown in pyruvate, glucose, glucuronic acid | Elevated | [7][8] |
| Escherichia coli | Grown in fructose, glycerol, fumarate | Low | [7][8] |
| Salmonella Typhimurium | Supplemented with glucose or acetate | Increased | [2] |
Table 2: Effects of this compound on Virulence-Related Factors
| Organism | Factor | Effect of Increased AcP/ackA deletion | Quantitative Change | Reference |
| Salmonella Typhimurium | PhoP acetylation (K102) | Increased | Positively correlated | [2] |
| Salmonella Typhimurium | PhoP-regulated gene transcription | Decreased | 2 to 5-fold reduction | [12] |
| Salmonella Heidelberg | Colonization in chickens | Slightly reduced in pta-ackA mutant | Not specified | [13] |
| Klebsiella pneumoniae | Capsular polysaccharide (CPS) | Increased in ackA mutant, decreased in pta mutant | Not specified | [14] |
| Klebsiella pneumoniae | Type 3 fimbriae expression | Increased in ackA mutant, decreased in pta mutant | Not specified | [14] |
| Escherichia coli | Global protein acetylation | Increased in ackA mutant | Not specified | [15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of AcP in bacterial virulence.
Measurement of Intracellular this compound by 2D-TLC
This protocol is adapted from an optimized method for monitoring intracellular AcP.[4][17]
Materials:
-
[³²P]Orthophosphoric acid
-
Bacterial culture medium
-
11N Formic acid, ice-cold
-
Precipitation solution (details in reference)
-
PEI cellulose-F TLC plates
-
TLC buffers (details in reference)
-
Phosphor imager
Procedure:
-
Grow bacterial cells in a defined medium and label with [³²P]orthophosphoric acid.
-
Harvest cell samples at different growth phases.
-
Immediately quench metabolic activity by adding the cell suspension to ice-cold 11N formic acid.
-
Incubate on ice for 30 minutes to extract small molecules.
-
Add ice-cold precipitation solution and mix well.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Spot 5 µL of the supernatant onto the corner of a PEI cellulose-F TLC plate.
-
Wash the plate with methanol and allow it to dry.
-
Develop the plate in the first dimension with the appropriate TLC buffer.
-
Dry the plate and then develop it in the second dimension with the second TLC buffer.
-
Dry the plate thoroughly and expose it to a phosphor screen.
-
Detect radioactivity using a phosphor imager and quantify the spot corresponding to AcP relative to other phosphorylated molecules.
In Vitro Acetylation of Proteins by this compound
This protocol describes a general method for assessing the ability of AcP to acetylate a purified protein.
Materials:
-
Purified protein of interest
-
This compound (lithium potassium salt)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
SDS-PAGE loading buffer
-
Anti-acetyllysine antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Set up reaction mixtures containing the purified protein and varying concentrations of AcP in the reaction buffer.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with the primary anti-acetyllysine antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
Immunoprecipitation and Western Blotting to Detect Protein Acetylation in Vivo
This protocol outlines the steps to enrich for and detect acetylated proteins from bacterial cell lysates.[18][19]
Materials:
-
Bacterial cell culture
-
Lysis buffer with deacetylase inhibitors (e.g., sodium butyrate, nicotinamide)
-
Anti-acetyllysine antibody conjugated to agarose (B213101) beads (or separate antibody and Protein A/G beads)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents as in Protocol 5.2
Procedure:
-
Grow bacterial cells to the desired growth phase and harvest by centrifugation.
-
Lyse the cells in lysis buffer containing deacetylase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the cleared lysate with anti-acetyllysine antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound acetylated proteins from the beads using elution buffer or by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest or a pan-anti-acetyllysine antibody.
Conclusion and Future Directions
This compound is a critical metabolic intermediate that plays a pivotal role in regulating bacterial virulence. Its ability to act as both a phosphodonor and an acetyl donor allows it to integrate metabolic status with the control of key virulence pathways. The examples of AcP-mediated regulation of two-component systems and transcription factors like PhoP highlight the intricate connections between metabolism and pathogenicity. The experimental protocols provided in this guide offer a starting point for researchers aiming to further unravel the complexities of AcP-dependent signaling.
Future research in this area will likely focus on identifying the full spectrum of proteins targeted by AcP-dependent acetylation and phosphorylation in various pathogenic bacteria. The development of high-throughput methods to quantify AcP levels in real-time within host environments will provide deeper insights into how bacteria utilize this signaling molecule during infection. Ultimately, a comprehensive understanding of the role of AcP in bacterial virulence will pave the way for the development of novel therapeutic strategies that disrupt these critical metabolic and regulatory networks.
References
- 1. Bacterial protein acetylation: mechanisms, functions, and methods for study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Optimized two-dimensional thin layer chromatography to monitor the intracellular concentration of acetyl phosphate and other small phosphorylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchwithnj.com [researchwithnj.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Acetylation of Lysine 201 Inhibits the DNA-Binding Ability of PhoP to Regulate Salmonella Virulence | PLOS Pathogens [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Unravelling the role of anaerobic metabolism (pta-ackA) and virulence (misL and ssa) genes in Salmonella Heidelberg shedding using chicken infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impacts of Pta-AckA pathway on CPS biosynthesis and type 3 fimbriae expression in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Impact of ackA, pta, and ackA-pta Mutations on Growth, Gene Expression and Protein Acetylation in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The Impact of ackA, pta, and ackA-pta Mutations on Growth, Gene Expression and Protein Acetylation in Escherichia coli K-12 [frontiersin.org]
- 17. Optimized two-dimensional thin layer chromatography to monitor the intracellular concentration of acetyl phosphate and other small phosphorylated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. immunechem.com [immunechem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Lithium Acetyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of lithium acetyl phosphate (B84403), a crucial reagent in various biochemical and pharmaceutical research applications. Acetyl phosphate salts, particularly the lithium salt, are widely used as high-energy phosphate donors in enzymatic phosphorylation reactions catalyzed by kinases.[1] The demand for high-purity acetyl phosphate is driven by its application in industrial biocatalytic processes and pharmaceutical development, where impurities such as acetic acid and phosphate can hinder the desired reactions.[1]
This document outlines two established methods for the synthesis of lithium acetyl phosphate:
-
Acetylation of Phosphoric Acid with Acetic Anhydride (B1165640) in the Presence of a Lithium Salt.
-
Reaction of Isopropenyl Acetate with Phosphoric Acid.
Each method is accompanied by a detailed experimental protocol and a summary of reaction parameters.
Method 1: Acetylation of Phosphoric Acid with Acetic Anhydride
This method relies on the acetylation of phosphoric acid or its salts using acetic anhydride. The presence of a lithium salt, such as lithium hydroxide (B78521) or lithium carbonate, during the reaction facilitates the direct precipitation of the lithium salt of monoacetyl phosphate.[2]
Summary of Reaction Parameters
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
| Phosphoric Acid (85%) | 40.0 g (0.347 mol) | 40.0 g (0.347 mol) | 37.0 g (0.321 mol) | 40.0 g (0.347 mol) |
| Lithium Salt | 16.5 g LiOH (0.689 mol) | 25.6 g Li₂CO₃ (0.346 mol) | 27.5 g LiOH·H₂O (0.655 mol) | 26.9 g Li₂CO₃ (0.364 mol) |
| Acetic Acid | 100 g (1.67 mol) | 100 g (1.67 mol) | 115 g (1.92 mol) | 140 g (2.33 mol) |
| Acetic Anhydride | 177 g (1.73 mol) | 177 g (1.73 mol) | 265 g (2.60 mol) | 177 g (1.73 mol) |
| Reaction Temperature | 45°C | 35°C | 60°C | 45°C |
| Reaction Time | 22 hours | 48 hours | 6.5 hours | 20 hours |
| Yield of Acetyl Phosphate Salt | 46.1 g | 53.0 g | 51.1 g | 57.7 g |
Data extracted from a US Patent.[2]
Experimental Protocol
This protocol is a generalized procedure based on the examples provided in the cited patent.[2]
Materials:
-
85% Phosphoric Acid (H₃PO₄)
-
Lithium Hydroxide (LiOH) or Lithium Carbonate (Li₂CO₃)
-
Acetic Acid (CH₃COOH)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Acetone
-
Reaction vessel with stirring and temperature control
-
Dropping funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of the Lithium Phosphate Slurry:
-
In a suitable reaction vessel, combine 85% phosphoric acid and acetic acid.
-
Slowly add the lithium salt (lithium hydroxide or lithium carbonate) to the mixture while stirring. The addition may be exothermic.
-
Stir the mixture at room temperature or a slightly elevated temperature (e.g., 35°C) until a homogeneous slurry is formed. This step forms the lithium phosphate in situ.
-
-
Acetylation:
-
To the resulting slurry, add acetic anhydride dropwise using a dropping funnel. Control the rate of addition to maintain the desired reaction temperature.
-
After the addition is complete, heat the mixture to the specified reaction temperature (e.g., 35-60°C) and maintain it for the designated reaction time (e.g., 6.5-48 hours) with continuous stirring.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add methanol to the mixture to precipitate the lithium acetyl phosphate.
-
Filter the precipitate and wash it sequentially with methanol and then acetone.
-
Dry the collected solid under vacuum to obtain the final product.
-
Workflow Diagram
References
Application Notes and Protocols for Continuous Assay of Acetate Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the continuous enzymatic assay of acetate (B1210297) kinase, a key enzyme in the metabolic pathways of many organisms. Acetate kinase catalyzes the reversible phosphorylation of acetate to acetylphosphate. The methods described herein are essential for characterizing enzyme kinetics, screening for inhibitors, and understanding the role of acetate kinase in various biological systems. Two primary continuous spectrophotometric methods are detailed: a classic coupled-enzyme assay and a novel phosphate-detection-based assay.
Introduction
Acetate kinase (EC 2.7.2.1) is a central enzyme in the carbon and energy metabolism of bacteria and archaea.[1][2] It catalyzes the following reversible reaction:
Acetate + ATP ⇌ this compound + ADP
Accurate measurement of acetate kinase activity is crucial for understanding its function and for the development of potential antimicrobial agents targeting this enzyme. Traditional methods for assaying acetate kinase activity, such as the hydroxamate assay, are often discontinuous and less sensitive.[1][3] The continuous assays described below offer significant advantages in terms of convenience, sensitivity, and amenability to high-throughput screening.
Assay Principles
Two main continuous assays are described:
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay: This is a widely used method where the production of ADP by acetate kinase is coupled to the oxidation of NADH, which is monitored spectrophotometrically.[1][4][5] The coupling reactions are as follows:
-
Purine (B94841) Nucleoside Phosphorylase (PNP) Based Assay: This novel continuous assay measures the inorganic phosphate (B84403) (Pi) released from the product of the acetate kinase reaction, this compound, upon hydroxylaminolysis.[1][7] The released phosphate is then used by purine nucleoside phosphorylase (PNP) to convert a substrate, 2-amino-6-mercapto-7-methylpurine riboside (MESG), into ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine, causing a shift in absorbance at 360 nm.
Data Presentation
Table 1: Kinetic Parameters of Thermotoga maritima Acetate Kinase (TMAK)
| Assay Method | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Pyruvate Kinase/Lactate Dehydrogenase Coupled Assay | Acetate | 40 | Not Reported |
| Purine Nucleoside Phosphorylase (PNP) Based Assay | Acetate | 6.7 ± 0.9 | 130 ± 5 |
Data obtained from studies on Thermotoga maritima acetate kinase and may vary for enzymes from other sources.[1]
Experimental Protocols
Protocol 1: Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay
This protocol is adapted from established methods for measuring acetate kinase activity.[4][5]
Materials:
-
Triethanolamine Buffer (100 mM, pH 7.6 at 25°C)
-
Sodium Acetate Solution (1 M)
-
Adenosine 5'-Triphosphate (ATP) Solution (91 mM)
-
Phospho(enol)pyruvate (PEP) Solution (56 mM)
-
Magnesium Chloride (MgCl₂) Solution (200 mM)
-
β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH) Solution (6.4 mM)
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Enzyme Suspension (e.g., Sigma-Aldrich Stock No. 40-7)
-
Myokinase Enzyme Solution (optional, to remove any contaminating ADP from the ATP solution)
-
Acetate Kinase Enzyme Solution (sample to be tested)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare the Reaction Cocktail: In a suitable container, prepare the reaction cocktail by mixing the following reagents in the specified proportions for a final volume of 2.53 ml per reaction:
-
17.80 ml Triethanolamine Buffer
-
6.00 ml Sodium Acetate Solution
-
1.00 ml MgCl₂ Solution
-
0.50 ml NADH Solution Mix well and adjust the pH to 7.6 at 25°C if necessary.
-
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to 25°C.
-
Prepare the Cuvettes:
-
Test Cuvette: Add 2.53 ml of the reaction cocktail, 0.05 ml of PK/LDH enzyme suspension, and 0.02 ml of Myokinase solution (optional).
-
Blank Cuvette: Prepare a blank cuvette with the same components as the test cuvette.
-
-
Equilibration: Mix the contents of the cuvettes by inversion and incubate at 25°C for a few minutes to reach thermal equilibrium and monitor the baseline absorbance until it is stable.
-
Initiate the Reaction:
-
To both the test and blank cuvettes, add 0.20 ml of ATP solution and 0.10 ml of PEP solution.
-
To the test cuvette , add 0.10 ml of the Acetate Kinase enzyme solution.
-
To the blank cuvette , add 0.10 ml of the buffer used to dissolve the acetate kinase.
-
-
Measure Activity: Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for both the test and blank reactions. The activity of acetate kinase is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).
Final Assay Concentrations (in a 3.00 ml reaction mix): [4][5]
-
63 mM Triethanolamine
-
200 mM Sodium Acetate
-
6.1 mM ATP
-
1.9 mM PEP
-
6.7 mM MgCl₂
-
0.11 mM NADH
-
35 units Pyruvate Kinase
-
50 units Lactic Dehydrogenase
-
40 - 60 units Myokinase (optional)
-
0.02 - 0.05 unit Acetate Kinase
Protocol 2: Purine Nucleoside Phosphorylase (PNP) Based Continuous Assay
This protocol is based on a novel, sensitive, and continuous assay for acetate kinase activity.[1]
Materials:
-
Tris-HCl Buffer (50 mM, pH 7.5)
-
Magnesium Chloride (MgCl₂) Solution (1 mM final concentration)
-
2-amino-6-mercapto-7-methylpurine riboside (MESG) (0.2 mM final concentration)
-
Neutralized Hydroxylamine (B1172632) Solution
-
Adenosine 5'-Triphosphate (ATP) Solution (5 mM final concentration)
-
Sodium Acetate Solution (200 mM, pH 7.0)
-
Purine Nucleoside Phosphorylase (PNP) (1 unit)
-
Acetate Kinase Enzyme Solution (sample to be tested)
-
Spectrophotometer capable of reading at 360 nm
-
Cuvettes
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
1 mM MgCl₂
-
0.2 mM MESG
-
Varying concentrations of neutralized hydroxylamine (if optimizing)
-
5 mM ATP
-
200 mM Sodium Acetate (pH 7.0)
-
1 unit of PNP
-
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 360 nm and equilibrate the cuvette holder to 37°C.
-
Equilibration: Incubate the reaction mixture in the spectrophotometer at 37°C to reach thermal equilibrium.
-
Initiate the Reaction: Add the Acetate Kinase enzyme solution (e.g., 0.2 µg of T. maritima acetate kinase) to the reaction mixture to initiate the reaction.
-
Measure Activity: Monitor the increase in absorbance at 360 nm over time. The rate of change in absorbance is proportional to the rate of inorganic phosphate production.
-
Calculate Activity: The kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: PK/LDH Coupled Assay Workflow.
References
- 1. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement of Acetate Kinase [creative-enzymes.com]
- 3. Direct detection of the acetate-forming activity of the enzyme acetate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Acetate Kinase (ACK) Activity Assay Kit - Profacgen [profacgen.com]
- 7. A continuous assay of acetate kinase activity: measurement of inorganic phosphate release generated by hydroxylaminolysis of acetyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetylphosphate as a Phosphate Donor in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylphosphate (AcP) is a high-energy mixed anhydride (B1165640) of acetic acid and phosphoric acid.[1][2] In biological systems, it serves as a crucial intermediate in metabolism, particularly in bacteria and archaea through the phosphotransacetylase-acetate kinase (Pta-AckA) pathway.[1][2] Beyond its metabolic role, this compound is a potent phosphoryl group donor, capable of phosphorylating a variety of substrates, including proteins and small molecules, often in a non-enzymatic or enzyme-assisted manner.[2][3][4][5] Its ability to mimic ATP in certain reactions makes it a valuable tool in research and a potential player in drug development, particularly in the context of antimicrobial strategies targeting bacterial signaling pathways.[2][6]
These application notes provide a comprehensive overview of the use of this compound as a phosphate (B84403) donor in enzymatic reactions, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Biochemical Properties and Applications
This compound is a small, high-energy molecule with a Gibbs free energy of hydrolysis (ΔG°') of approximately -43.3 kJ/mol, which is more exergonic than that of ATP (-30.5 kJ/mol).[7] This high-energy potential allows it to serve as an efficient phosphate donor in various biochemical reactions.
Key Applications:
-
Studying Bacterial Two-Component Systems: this compound can directly phosphorylate the response regulator proteins of many bacterial two-component systems, bypassing the need for the cognate histidine kinase.[1][3][5][8] This property is invaluable for studying the downstream effects of response regulator phosphorylation in isolation.
-
Enzyme Assays: this compound is a substrate for enzymes like acetate (B1210297) kinase, and its consumption or production can be used to measure enzyme activity.[9][10][11][12]
-
ATP Regeneration Systems: In biocatalytic processes that require ATP, this compound can be used in conjunction with acetate kinase to regenerate ATP from ADP.[2][13][14]
-
Prebiotic Chemistry Research: this compound's ability to phosphorylate simple organic molecules in aqueous solutions has led to its investigation as a potential primordial energy currency in the origin of life.[2][4]
-
Protein Acetylation: Besides being a phosphate donor, this compound can also act as an acetyl group donor, leading to non-enzymatic protein acetylation.[6]
Data Presentation: Enzyme Kinetics and Reaction Conditions
The following tables summarize quantitative data for enzymatic reactions involving this compound as a phosphate donor.
Table 1: Kinetic Parameters of Response Regulators Phosphorylated by this compound
| Response Regulator | Organism | Km for this compound (mM) | t1/2 to Steady State Phosphorylation | Reference |
| CheY | Escherichia coli | 0.70 | < 30 seconds | [3][15] |
| NR(I) (NtrC) | Escherichia coli | Not Reported | 1.5 minutes | [3][5] |
| PhoB | Escherichia coli | Not Reported | > 15 minutes | [3][5] |
| OmpR | Escherichia coli | Not Reported | Not Reported | [3][5] |
| LytR | Staphylococcus aureus | Not Reported | Rapid (2-fold faster than by LytS) | [8] |
| FlgRΔCTD | Campylobacter jejuni | Not Reported | 2- to 3-fold greater autophosphorylation than WT FlgR | [16] |
Table 2: Stability of this compound in Solution
| Temperature | pH Range | Hydrolysis within 5 hours | Reference |
| 20°C | 7-11 | ~20% | [4] |
| 50°C | 7-11 | Complete hydrolysis in 3-5 hours | [4] |
| 60°C | 7-11 | Complete hydrolysis within 90 minutes | [4] |
Signaling Pathways and Experimental Workflows
dot
Caption: The Pta-AckA pathway for this compound metabolism.
dot
Caption: this compound in bacterial two-component signal transduction.
dot
Caption: Workflow for a coupled acetate kinase activity assay.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a method for the chemical synthesis of this compound.[17]
Materials:
-
85% Phosphoric acid
-
Ethyl acetate
-
Acetic anhydride
-
Sodium bicarbonate
-
Ice bath
-
Stir plate and stir bar
-
Separatory funnel
Procedure:
-
Dissolve 400 ml of 85% phosphoric acid in approximately 4 liters of ethyl acetate.
-
Cool the solution in an ice bath with gentle stirring.
-
Slowly add 1.2 liters of acetic anhydride to the solution, maintaining the temperature at 5°C.
-
Continue stirring for 2 hours at 5°C.
-
After 2 hours, add 4.5 liters of water to the reaction mixture.
-
Neutralize the mixture by slowly adding 500 g of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the aqueous layer containing sodium this compound.
-
Wash the aqueous layer several times with an equal volume of ethyl acetate to remove impurities.
-
The resulting aqueous solution of sodium this compound can be stored frozen. The expected concentration is approximately 900 mM.
Protocol 2: In Vitro Phosphorylation of a Response Regulator by this compound
This protocol provides a general method for assessing the ability of this compound to phosphorylate a purified response regulator protein.
Materials:
-
Purified response regulator protein
-
Lithium potassium this compound
-
Phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
[γ-³²P]ATP (for comparison with kinase-mediated phosphorylation, optional)
-
SDS-PAGE materials
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the phosphorylation reaction in a microcentrifuge tube. For a 20 µl reaction, combine:
-
Purified response regulator (final concentration 1-10 µM)
-
Phosphorylation buffer (1X)
-
This compound (final concentration 1-20 mM)
-
-
Incubate the reaction at room temperature or 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, phosphorylated response regulator.
-
If not using radioactivity, phosphorylation can be detected by Phos-tag™ SDS-PAGE followed by Coomassie staining or Western blotting.[18]
Protocol 3: Acetate Kinase Activity Assay (Coupled Spectrophotometric Assay)
This protocol is based on a widely used method for measuring acetate kinase activity by coupling the production of ADP to the oxidation of NADH.[9][19]
Materials:
-
Triethanolamine buffer (100 mM, pH 7.6)
-
Sodium acetate solution (1 M)
-
ATP solution (91 mM)
-
Phospho(enol)pyruvate (PEP) solution (56 mM)
-
Magnesium chloride solution (200 mM)
-
β-NADH solution (6.4 mM)
-
Pyruvate kinase (PK)
-
Lactic dehydrogenase (LDH)
-
Myokinase (optional, to remove any contaminating ADP from the ATP stock)
-
Acetate kinase enzyme solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette. For a 3.00 ml reaction, the final concentrations should be:
-
63 mM triethanolamine
-
200 mM sodium acetate
-
6.1 mM ATP
-
1.9 mM PEP
-
6.7 mM MgCl₂
-
0.11 mM β-NADH
-
~35 units pyruvate kinase
-
~50 units lactic dehydrogenase
-
~40-60 units myokinase (if used)
-
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding a small volume (e.g., 10-20 µl) of the acetate kinase enzyme solution (containing 0.02 - 0.05 units).
-
Immediately mix by inversion and place the cuvette in the spectrophotometer.
-
Record the decrease in absorbance at 340 nm over time (approximately 5 minutes).
-
Calculate the rate of reaction (ΔA340nm/minute) from the linear portion of the curve.
-
The activity of acetate kinase can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of acetate kinase will phosphorylate 1.0 µmole of acetate to this compound per minute at pH 7.6 at 25°C.[9][19]
Conclusion
This compound is a versatile and powerful tool for researchers in biochemistry, microbiology, and drug development. Its role as a phosphate donor in a variety of enzymatic and non-enzymatic reactions allows for the detailed study of cellular signaling pathways, the development of novel enzyme assays, and the construction of efficient ATP regeneration systems. The protocols and data provided in these application notes offer a solid foundation for the successful application of this compound in a laboratory setting. As our understanding of the diverse roles of this compound in biological systems continues to grow, so too will its applications in scientific research and biotechnology.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Acetyl phosphate - Wikipedia [en.wikipedia.org]
- 3. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithnj.com [researchwithnj.com]
- 6. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling mechanism by the Staphylococcus aureus two-component system LytSR: role of acetyl phosphate in bypassing the cell membrane electrical potential sensor LytS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Video: Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase [jove.com]
- 11. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell-Free Reaction System for ATP Regeneration from d-Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. A specificity determinant for phosphorylation in a response regulator prevents in vivo cross-talk and modification by acetyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prepchem.com [prepchem.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Direct Detection of Acetylphosphate Consumption: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylphosphate (AcP) is a high-energy metabolic intermediate pivotal in the carbon and energy metabolism of bacteria and archaea.[1][2] It plays a crucial role as a phosphoryl group donor, linking energy metabolism to cellular regulation.[3] The direct measurement of AcP consumption is fundamental for characterizing the kinetics of enzymes such as acetate (B1210297) kinase, phosphotransacetylase, and other AcP-utilizing enzymes, which are potential targets for novel antimicrobial agents.[4][5] These application notes provide detailed protocols for the direct detection of AcP consumption, primarily focusing on a robust colorimetric assay, and offer insights into alternative methodologies.
Principle of Direct Detection
The most common method for the direct detection of AcP consumption is a discontinuous colorimetric assay. This method quantifies the amount of AcP remaining in a reaction mixture after an enzymatic reaction. The residual AcP is chemically derivatized to form a colored complex that can be measured spectrophotometrically.[6][7] The amount of AcP consumed is then determined by subtracting the remaining AcP from the initial amount.[7]
The core reaction involves two main steps:
-
Enzymatic Reaction: The enzyme of interest consumes AcP in the presence of its co-substrates (e.g., ADP for acetate kinase).
-
Colorimetric Detection: The reaction is stopped, and any remaining AcP is reacted with hydroxylamine (B1172632) to form acetyl hydroxamate. In the presence of an acidic ferric chloride solution, acetyl hydroxamate forms a reddish-colored ferric hydroxamate complex, which is quantified by measuring its absorbance at 540 nm.[6][7]
An alternative approach involves the continuous measurement of inorganic phosphate (B84403) (Pi) released during the hydroxylaminolysis of AcP.[1][2]
Signaling Pathway Involving this compound
This compound acts as a global signaling molecule in bacteria, primarily through two mechanisms: acting as a phosphoryl donor for two-component system response regulators and through non-enzymatic protein acetylation. This dual role links the metabolic state of the cell to the regulation of virulence, stress response, and other key cellular processes.[3]
References
- 1. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A continuous assay of acetate kinase activity: measurement of inorganic phosphate release generated by hydroxylaminolysis of acetyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct detection of the acetate-forming activity of the enzyme acetate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Video: Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase [jove.com]
- 7. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Situ Monitoring of Acetylphosphate Synthesis using Process Analytical Technology (PAT)
Introduction
Acetylphosphate (AcP) is a high-energy acylphosphate that serves as a critical phosphate (B84403) donor in various enzymatic phosphorylation reactions and is a key intermediate in cellular metabolism. The chemical synthesis of AcP, particularly its stable lithium salt, is of significant interest to the pharmaceutical and biotechnology industries. However, the inherent hydrolytic instability of this compound presents challenges for traditional offline analytical methods, which can lead to sample degradation before analysis is complete.[1][2]
Process Analytical Technology (PAT) offers a robust solution by enabling real-time, in situ monitoring of the synthesis process.[1][2] This application note details the use of various PAT tools for the comprehensive monitoring and control of lithium this compound synthesis, ensuring high purity and process consistency. The methodologies described herein are targeted towards researchers, scientists, and drug development professionals seeking to optimize and control this critical manufacturing process.
Reaction Pathway: Synthesis of this compound
This compound can be synthesized through several routes. A common laboratory and industrial method involves the acetylation of phosphoric acid with acetic anhydride (B1165640).[3][4] This reaction proceeds through the formation of a mixed anhydride which then yields this compound. The subsequent neutralization with a lithium base, such as lithium hydroxide, leads to the crystallization of the desired lithium this compound salt.
References
Quantifying Acetylphosphate using ³¹P-NMR Spectroscopy: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantification of acetylphosphate (AcP) using ³¹P-Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy. AcP is a key high-energy intermediate in bacterial metabolism and signaling, linking central carbon metabolism to global regulatory networks. Accurate quantification of AcP is crucial for understanding its role in cellular physiology, stress responses, and as a potential target for novel antimicrobial strategies.
Introduction to this compound and its Significance
This compound is a pivotal molecule in the phosphotransacetylase-acetate kinase (Pta-AckA) pathway. This pathway is central to carbon metabolism in many bacteria, catalyzing the interconversion of acetyl-CoA and acetate. AcP can act as a phosphoryl group donor to a variety of proteins, including response regulators of two-component systems, thereby influencing diverse cellular processes such as virulence, biofilm formation, and antibiotic resistance.
Principle of ³¹P-NMR for this compound Quantification
³¹P-NMR spectroscopy is a powerful non-invasive technique for the direct detection and quantification of phosphorus-containing metabolites, including AcP. The ³¹P nucleus has a 100% natural abundance and a spin of ½, resulting in sharp NMR signals with a wide chemical shift dispersion, which minimizes signal overlap in complex biological samples. The area under the AcP peak in a ³¹P-NMR spectrum is directly proportional to its concentration, allowing for accurate quantification when an internal standard of known concentration is used.
Data Presentation
The following table summarizes the reported intracellular concentrations of this compound in Escherichia coli under different growth conditions. While the primary method cited here is not ³¹P-NMR, these values provide a crucial reference for expected physiological concentrations.
| Organism | Strain | Growth Condition | This compound Concentration (mM) | Analytical Method |
| Escherichia coli | K-12 | Exponential phase in minimal medium with glucose | ~3 | 2D-Thin Layer Chromatography |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of this compound in bacterial metabolism and provide a general workflow for its quantification using ³¹P-NMR.
Caption: The Pta-AckA pathway and the role of AcP in two-component signaling.
Caption: General workflow for quantifying this compound using ³¹P-NMR.
Experimental Protocols
1. Sample Preparation: Extraction of Intracellular Metabolites from Bacteria
This protocol is a general guideline and may require optimization for specific bacterial species and growth conditions.
Materials:
-
Bacterial cell culture
-
Quenching solution: 60% methanol, pre-chilled to -40°C
-
Extraction solution: 0.5 M perchloric acid (PCA), ice-cold
-
Neutralization solution: 3 M KOH in 1.5 M K₂CO₃
-
Deuterium oxide (D₂O) with a known concentration of an internal standard (e.g., 10 mM methylphosphonic acid)
-
Centrifuge capable of reaching high speeds at 4°C
-
Lyophilizer
Procedure:
-
Cell Harvesting and Quenching:
-
Rapidly withdraw a known volume of the bacterial culture.
-
Immediately quench the metabolic activity by mixing the culture with 2 volumes of pre-chilled 60% methanol.
-
Centrifuge the mixture at 5,000 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold 0.5 M PCA.
-
Incubate on ice for 15 minutes with occasional vortexing to ensure complete cell lysis.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.
-
-
Neutralization and Desalting:
-
Neutralize the PCA extract by adding the neutralization solution dropwise until the pH reaches 6.5-7.5. Monitor the pH using pH paper or a micro-pH electrode.
-
The addition of the potassium-containing neutralization solution will precipitate potassium perchlorate.
-
Incubate on ice for 15 minutes to allow for complete precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Transfer the supernatant to a new tube.
-
-
Lyophilization and Reconstitution:
-
Freeze the neutralized extract using liquid nitrogen and lyophilize to dryness.
-
Reconstitute the dried metabolite extract in a known volume (e.g., 500 µL) of D₂O containing the internal standard.
-
Vortex thoroughly to ensure complete dissolution.
-
Transfer the sample to an NMR tube.
-
2. ³¹P-NMR Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer equipped with a phosphorus-sensitive probe.
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Nucleus: ³¹P
-
Pulse Program: A standard one-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems). Inverse-gated decoupling is recommended for accurate quantification to suppress the Nuclear Overhauser Effect (NOE).
-
Temperature: 298 K (25°C)
-
Spectral Width: Approximately 100 ppm (centered around 0 ppm, adjust as necessary based on the expected chemical shifts of metabolites)
-
Number of Scans: 1024 to 4096 (or more, depending on the sample concentration)
-
Relaxation Delay (D1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the phosphorus nuclei of interest. A D1 of 30 seconds is a conservative starting point.
-
Acquisition Time (AQ): At least 1 second.
-
Reference: The chemical shift is typically referenced externally to 85% H₃PO₄ at 0 ppm.
3. Data Processing and Quantification
-
Processing:
-
Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Manually phase the spectrum and apply baseline correction.
-
-
Identification of this compound:
-
The ³¹P chemical shift of this compound is sensitive to pH. At a neutral pH in D₂O, the signal is expected to be in the range of -1 to 2 ppm . It is highly recommended to run a standard of authentic this compound under the same buffer and pH conditions to confirm the chemical shift.
-
-
Quantification:
-
Integrate the area of the this compound peak (I_AcP) and the internal standard peak (I_IS).
-
Calculate the concentration of this compound using the following formula:
[AcP] = ([IS] / I_IS) * I_AcP
Where:
-
[AcP] is the concentration of this compound.
-
[IS] is the known concentration of the internal standard.
-
I_IS is the integral of the internal standard peak.
-
I_AcP is the integral of the this compound peak.
-
Considerations and Troubleshooting
-
This compound Stability: AcP is a high-energy, labile molecule. It is crucial to keep samples on ice or at 4°C throughout the preparation process to minimize degradation.
-
pH Control: The chemical shift of phosphate-containing compounds is highly dependent on pH. Consistent and accurate pH control of the final NMR sample is essential for reproducible results.
-
Choice of Internal Standard: The internal standard should have a single ³¹P resonance that does not overlap with any other signals in the sample, be stable under the experimental conditions, and have a known concentration. Methylphosphonic acid and phosphonoacetic acid are common choices.
-
Optimizing Relaxation Delay: To ensure accurate quantification, it is advisable to perform a T₁ relaxation measurement for both this compound and the internal standard to determine the appropriate relaxation delay.
By following these protocols and considerations, researchers can reliably quantify this compound in biological samples, providing valuable insights into bacterial metabolism and signaling.
Application Notes and Protocols: Leveraging Acetylphosphate and the Pta-AckA Pathway for Metabolic Engineering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pivotal role of acetylphosphate (AcP) and the associated Pta-AckA pathway in bacterial metabolic engineering. Detailed protocols for key experimental procedures are included to facilitate the practical application of these principles in research and development settings.
Introduction to this compound and the Pta-AckA Pathway
This compound (AcP) is a high-energy metabolic intermediate central to bacterial carbon metabolism. It is primarily synthesized and consumed through the Pta-AckA pathway, which consists of two key enzymes: phosphate (B84403) acetyltransferase (Pta) and acetate (B1210297) kinase (AckA). This pathway reversibly converts acetyl-CoA to acetate.[1]
-
Pta (Phosphate Acetyltransferase): Catalyzes the conversion of acetyl-CoA and inorganic phosphate (Pi) to this compound (AcP) and coenzyme A (CoA).
-
AckA (Acetate Kinase): Catalyzes the transfer of the phosphoryl group from AcP to ADP to form ATP and acetate.
Under conditions of excess carbon, this pathway leads to the production and excretion of acetate, a phenomenon known as "overflow metabolism."[1] Conversely, when preferable carbon sources are scarce, bacteria can utilize acetate by reversing the pathway to generate acetyl-CoA.[1]
Beyond its role in central metabolism, AcP functions as a crucial global signaling molecule in bacteria.[2] It can act as a phosphodonor for two-component signal transduction systems and as an acetyl-donor for the non-enzymatic acetylation of proteins, thereby influencing a wide range of cellular processes including gene expression, enzyme activity, and biofilm formation.[2]
Application in Metabolic Engineering
The strategic manipulation of the Pta-AckA pathway is a powerful tool in metabolic engineering to enhance the production of desired chemicals. By deleting the genes encoding Pta (pta) and/or AckA (ackA), the carbon flux that would typically be directed towards acetate production can be rerouted to synthesize valuable products derived from acetyl-CoA.
Key Metabolic Engineering Strategies:
-
Blocking Acetate Formation: Deletion of pta and/or ackA is a common strategy to prevent the loss of carbon to acetate, thereby increasing the intracellular pool of acetyl-CoA available for the synthesis of biofuels, bioplastics, and other valuable chemicals.
-
Modulating Global Regulation: Altering the intracellular concentration of AcP through genetic manipulation of the Pta-AckA pathway can be used to modulate gene expression and enzyme activity to achieve a desired metabolic state. For instance, in an ackA mutant, AcP can accumulate, leading to increased protein acetylation which can have widespread effects on cellular physiology.
-
Improving Recombinant Protein Production: Reducing acetate accumulation, which can be toxic at high concentrations, by engineering the Pta-AckA pathway can lead to higher cell densities and increased yields of recombinant proteins.
Quantitative Data on Pta-AckA Pathway Engineering in E. coli
The following tables summarize the quantitative effects of deleting pta and ackA on growth, substrate consumption, and metabolite production in Escherichia coli.
| Strain | Condition | Specific Growth Rate (h⁻¹) | Glucose Uptake Rate (mmol/gDCW/h) | Reference |
| Wild-type | Anaerobic | 0.42 ± 0.02 | 17.8 ± 1.1 | [3] |
| ΔackA | Anaerobic | 0.13 ± 0.01 | 8.7 ± 0.9 | [3] |
| Δpta | Anaerobic | 0.23 ± 0.01 | 17.0 ± 1.5 | [3] |
| ΔackA-pta | Anaerobic | 0.21 ± 0.01 | 17.2 ± 1.3 | [3] |
| Strain | Condition | Acetate (mM/OD) | Ethanol (B145695) (mM/OD) | Formate (mM/OD) | Lactate (B86563) (mM/OD) | Succinate (mM/OD) | Pyruvate (mM/OD) | Reference |
| Wild-type | Anaerobic | 10.5 ± 0.9 | 9.8 ± 0.8 | 18.2 ± 1.5 | 1.5 ± 0.2 | 2.1 ± 0.3 | 0.5 ± 0.1 | [3] |
| ΔackA | Anaerobic | 0.8 ± 0.1 | 1.2 ± 0.2 | 2.5 ± 0.4 | 15.1 ± 1.2 | 3.5 ± 0.4 | 1.8 ± 0.2 | [3] |
| Δpta | Anaerobic | 0.1 ± 0.0 | 1.5 ± 0.2 | 3.1 ± 0.5 | 14.5 ± 1.1 | 3.2 ± 0.4 | 1.2 ± 0.1 | [3] |
| ΔackA-pta | Anaerobic | 0.1 ± 0.0 | 1.3 ± 0.2 | 2.8 ± 0.4 | 14.8 ± 1.2 | 3.4 ± 0.4 | 1.5 ± 0.2 | [3] |
| Strain | Condition | Intracellular ATP (µmol/gDCW) | Reference |
| Wild-type | Anaerobic | 4.8 ± 0.5 | [3] |
| ΔackA | Anaerobic | 2.8 ± 0.8 | |
| Δpta | Anaerobic | 4.5 ± 0.6 | [3] |
| ΔackA-pta | Anaerobic | 4.2 ± 0.7 |
| Metabolite | Wild-type | ΔackA | ΔackA-pta | Reference |
| Acetyl-P (% of total 32P) | ~0.5 - 1.0% | Significant increase | Significant decrease | [2] |
| Acetyl-CoA (% of total 32P) | ~0.2 - 0.5% | Increase | - | [2] |
Visualizing the Pta-AckA Pathway and its Engineering
Experimental Protocols
Protocol 1: Gene Deletion in E. coli using Lambda Red Recombineering
This protocol outlines the general steps for creating gene deletions in E. coli using the lambda Red recombineering system, a common method for engineering the Pta-AckA pathway.
Materials:
-
E. coli strain carrying the pKD46 plasmid (temperature-sensitive, expresses lambda Red recombinase).
-
pKD3 or pKD4 plasmid (template for antibiotic resistance cassette).
-
Primers with 5' homology arms (~50 bp) flanking the target gene (pta or ackA) and 3' sequences for amplifying the resistance cassette.
-
LB medium and agar (B569324) plates with appropriate antibiotics (e.g., ampicillin (B1664943), chloramphenicol/kanamycin).
-
L-arabinose solution (1 M).
-
Sterile water and 10% glycerol.
-
Electroporator and cuvettes.
Procedure:
-
Preparation of Electrocompetent Cells:
-
Inoculate 5 mL of LB medium with ampicillin with a single colony of the E. coli strain harboring pKD46 and grow overnight at 30°C.
-
Inoculate 50 mL of LB with ampicillin with the overnight culture and grow at 30°C to an OD600 of 0.4-0.6.
-
Induce the expression of the lambda Red system by adding L-arabinose to a final concentration of 0.2% and continue to incubate at 30°C for 15-30 minutes.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet three times with ice-cold sterile 10% glycerol.
-
Resuspend the final pellet in a small volume (e.g., 100 µL) of ice-cold 10% glycerol.
-
-
Preparation of the PCR Product for Recombination:
-
Amplify the antibiotic resistance cassette from the pKD3 or pKD4 plasmid using the designed primers with homology arms.
-
Purify the PCR product and treat with DpnI to digest the template plasmid DNA.
-
Verify the size and purity of the PCR product by gel electrophoresis.
-
-
Electroporation and Selection:
-
Add the purified PCR product to the electrocompetent cells.
-
Electroporate the mixture according to the manufacturer's instructions.
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for expression of the antibiotic resistance gene.
-
Plate the cells on LB agar plates containing the appropriate antibiotic (chloramphenicol or kanamycin) and incubate at 37°C overnight.
-
-
Verification of Gene Deletion:
-
Confirm the correct insertion of the resistance cassette and deletion of the target gene by colony PCR using primers flanking the target gene locus.
-
Further verification can be done by DNA sequencing.
-
-
Curing of the Helper Plasmid:
-
To remove the temperature-sensitive pKD46 plasmid, streak the confirmed mutant colonies on LB agar without ampicillin and incubate at 42°C overnight.
-
Test single colonies for ampicillin sensitivity to confirm the loss of the pKD46 plasmid.
-
Protocol 2: Assay for Phosphotransacetylase (Pta) Activity
This spectrophotometric assay measures the Pta-catalyzed formation of acetyl-CoA from this compound and CoA.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5).
-
Coenzyme A (CoA) solution (e.g., 10 mM).
-
This compound solution (e.g., 100 mM).
-
Cell-free extract containing Pta.
-
Spectrophotometer capable of measuring absorbance at 233 nm.
Procedure:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, CoA, and this compound.
-
A typical final concentration in a 1 mL reaction would be: 50 mM Tris-HCl, 0.5 mM CoA, and 10 mM this compound.
-
-
Enzyme Addition and Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the cell-free extract.
-
Immediately monitor the increase in absorbance at 233 nm, which corresponds to the formation of the thioester bond in acetyl-CoA.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA233/min).
-
Use the molar extinction coefficient of acetyl-CoA at 233 nm (ε = 4.44 mM-1 cm-1) to calculate the enzyme activity.[3]
-
Activity (U/mL) = (ΔA233/min * Total Volume) / (ε * Light Path * Enzyme Volume)
One unit (U) of Pta activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of acetyl-CoA per minute under the specified conditions.
Protocol 3: Assay for Acetate Kinase (AckA) Activity
This coupled enzyme assay measures the AckA-catalyzed production of ATP from this compound and ADP. The ATP produced is then used in a series of reactions that lead to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Triethanolamine (B1662121) buffer (100 mM, pH 7.6).
-
Sodium acetate solution (1 M).
-
ATP solution (100 mM).
-
Phosphoenolpyruvate (PEP) solution (50 mM).
-
Magnesium chloride (MgCl2) solution (200 mM).
-
NADH solution (6 mM).
-
Pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme mix.
-
Cell-free extract containing AckA.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing triethanolamine buffer, sodium acetate, MgCl2, PEP, NADH, and the PK/LDH enzyme mix.
-
-
Reaction Initiation and Measurement:
-
Equilibrate the reaction mixture to 25°C.
-
Add ATP to the reaction mixture.
-
Initiate the reaction by adding the cell-free extract.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min).
-
Use the molar extinction coefficient of NADH at 340 nm (ε = 6.22 mM-1 cm-1) to calculate the enzyme activity.
-
Activity (U/mL) = (ΔA340/min * Total Volume) / (ε * Light Path * Enzyme Volume)
One unit (U) of AckA activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1 µmol of acetate per minute under the specified conditions.
Protocol 4: Quantification of Acetate in Culture Supernatant
This protocol describes a common enzymatic method for the quantification of acetate in bacterial culture supernatants.
Materials:
-
Acetate quantification kit (commercially available, e.g., from Megazyme or Sigma-Aldrich). These kits typically contain:
-
Reaction buffer.
-
ATP.
-
CoA.
-
Acetyl-CoA synthetase (ACS).
-
Citrate synthase (CS).
-
L-Malate dehydrogenase (L-MDH).
-
NADH.
-
-
Bacterial culture supernatant.
-
Spectrophotometer.
Procedure:
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and, if necessary, dilute it to bring the acetate concentration within the linear range of the assay.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions provided with the kit.
-
Typically, the supernatant is mixed with the reaction buffer, ATP, and CoA.
-
The reaction is initiated by the addition of ACS, which converts acetate to acetyl-CoA.
-
The subsequent coupled reactions lead to the oxidation of NADH, which is measured as a decrease in absorbance at 340 nm.
-
-
Calculation of Acetate Concentration:
-
The change in absorbance is proportional to the amount of acetate in the sample.
-
Calculate the acetate concentration based on a standard curve prepared with known concentrations of acetate.
-
Protocol 5: Extraction and Quantification of Intracellular Acetyl-Phosphate and Acetyl-CoA by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of intracellular AcP and acetyl-CoA.
1. Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity: This is a critical step to prevent changes in metabolite levels. A common method is to rapidly mix a known volume of cell culture with a cold quenching solution (e.g., 60% methanol (B129727) at -48°C).
-
Cell harvesting: Centrifuge the quenched cell suspension at low temperature to pellet the cells.
-
Metabolite extraction: Resuspend the cell pellet in an extraction solvent. A common method involves using boiling ethanol (e.g., 75% ethanol at 95°C for 5 minutes).[4] Alternatively, a cold methanol extraction with repeated freeze-thaw cycles can be used.[5]
-
Remove cell debris: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
-
Sample preparation for LC-MS/MS: The supernatant can be dried under vacuum and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic separation: Use a suitable liquid chromatography method, such as ion-pair reversed-phase HPLC, to separate AcP and acetyl-CoA from other cellular components.
-
Mass spectrometry detection: Employ a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.
-
Acetyl-CoA MRM transition: A common transition is the parent ion [M+H]⁺ to a specific fragment ion.
-
Acetyl-phosphate MRM transition: Due to its lability, specific MS conditions need to be optimized.
-
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification. Create a standard curve with known concentrations of AcP and acetyl-CoA to determine their concentrations in the samples.
Conclusion
The Pta-AckA pathway and its intermediate, this compound, represent a critical nexus in bacterial metabolism with profound implications for metabolic engineering. A thorough understanding of this pathway, coupled with the application of precise genetic and analytical techniques, empowers researchers to rationally design and optimize microbial cell factories for the sustainable production of a wide array of valuable compounds. The protocols and data presented herein serve as a foundational resource for harnessing the potential of the Pta-AckA pathway in advancing the fields of biotechnology and drug development.
References
- 1. Acetate Metabolism in a pta Mutant of Escherichia coli W3110: Importance of Maintaining Acetyl Coenzyme A Flux for Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Acetylphosphate for the Investigation of Two-Component Signal Transduction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Two-component signal transduction (TCS) systems are a primary mechanism by which bacteria sense and respond to their environment. These systems typically consist of a sensor histidine kinase (HK) and a cognate response regulator (RR). Upon sensing a specific stimulus, the HK autophosphorylates and subsequently transfers the phosphoryl group to a conserved aspartate residue on the RR. This phosphorylation event activates the RR, often a transcription factor, to elicit a cellular response. Acetylphosphate (AcP), a high-energy metabolic intermediate, has been identified as a key player in TCS, acting as a phosphodonor for a subset of RRs, thereby linking cellular metabolism to signal transduction pathways.[1][2] This document provides detailed application notes and protocols for utilizing AcP to investigate TCS pathways.
Principle
This compound can directly phosphorylate response regulators in vitro and in vivo, bypassing the need for the cognate sensor kinase.[3][4][5] This property of AcP makes it a valuable tool for studying the activation and function of RRs, investigating potential cross-talk between metabolic state and signaling pathways, and for screening for compounds that may modulate RR activity. The non-enzymatic phosphorylation of RRs by AcP is dependent on the concentration of AcP, which can reach physiologically relevant levels (up to 3 mM in E. coli) under certain growth conditions.[1][3][6][7]
Applications
-
In vitro activation of response regulators: Purified RRs can be phosphorylated using AcP to study their active conformation, DNA-binding properties, or other downstream functions in the absence of their cognate HK.
-
Investigating metabolic cross-talk: AcP levels fluctuate with the metabolic state of the cell.[4][8] Studying the AcP-dependent phosphorylation of RRs can provide insights into how cellular metabolism influences specific signaling pathways.
-
High-throughput screening: The simplicity of in vitro phosphorylation assays using AcP makes them amenable for high-throughput screening of small molecules that may inhibit or enhance RR phosphorylation and activation.
-
Bypassing sensor kinase activity: In genetic studies, the use of AcP-dependent phosphorylation can help to elucidate the downstream effects of RR activation in strains where the sensor kinase is deleted or non-functional.[9]
Signaling and Experimental Workflow Diagrams
Caption: Canonical vs. AcP-mediated RR phosphorylation.
Caption: Workflow for in vitro RR phosphorylation assay.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the use of this compound in studying two-component systems.
Table 1: Intracellular this compound Concentrations in E. coli
| Growth Condition | Intracellular AcP Concentration (mM) | Reference |
| Wild-type cells | at least 3 | [1][3][6][7] |
| Grown in pyruvate | Elevated | [4][8] |
| Grown in glucose | Elevated | [4][8] |
| Grown in glucuronic acid | Elevated | [4][8] |
| Grown in fructose | Low | [4][8] |
| Grown in glycerol | Low | [4][8] |
| Grown in fumarate | Low | [4][8] |
Table 2: In Vitro Phosphorylation of Response Regulators by this compound
| Response Regulator | Organism | Time to Steady State Phosphorylation | Reference |
| CheY | E. coli | < 30 seconds | [4][8] |
| NRI (NtrC) | E. coli | t1/2 = 1.5 minutes | [4] |
| PhoB | E. coli | > 15 minutes | [4][8] |
| OmpR | E. coli | Not specified | [4] |
| CpxR | E. coli | Not specified, but shown to occur | [5] |
| LytR | S. aureus | 2-fold faster than by LytS | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This compound is labile, especially at non-neutral pH and elevated temperatures.[3][11] It is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C.
Materials:
-
This compound (lithium or potassium salt)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
Sterile, nuclease-free water
Procedure:
-
On the day of the experiment, weigh out the desired amount of this compound salt in a microfuge tube.
-
Resuspend the this compound in the reaction buffer to the desired stock concentration (e.g., 1 M).
-
Keep the stock solution on ice at all times.
-
For long-term storage, prepare aliquots of the stock solution, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Phosphorylation of a Response Regulator using this compound
This protocol describes a general method for the in vitro phosphorylation of a purified response regulator using AcP, with detection by autoradiography.
Materials:
-
Purified response regulator protein
-
This compound stock solution (see Protocol 1)
-
[γ-³²P]ATP (for labeling AcP in situ, optional but common) or Ac[³²P] (if synthesized)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
2x SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphor screen and imager
Procedure:
-
Set up the phosphorylation reaction in a microfuge tube on ice. A typical 20 µL reaction mixture would contain:
-
Purified RR (5-10 µM final concentration)
-
Reaction buffer (to 1x final concentration)
-
[γ-³²P]ATP (1-10 µCi)
-
This compound (10-50 mM final concentration)
-
Nuclease-free water to 20 µL
-
-
Initiate the reaction by adding the this compound and/or the [γ-³²P]ATP.
-
Incubate the reaction at room temperature or 30°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding an equal volume (20 µL) of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the extent of phosphorylation using an imager and appropriate software.
Protocol 3: Detection of RR Phosphorylation using Phos-tag™ SDS-PAGE
Phos-tag™ is a molecule that specifically binds to phosphorylated ions, allowing for the separation of phosphorylated and unphosphorylated proteins on an SDS-PAGE gel.[12][13]
Materials:
-
Phos-tag™ acrylamide (B121943) solution
-
Standard SDS-PAGE gel casting reagents
-
Reaction components from Protocol 2 (non-radioactive ATP can be used if detecting by Western blot)
-
Transfer buffer and membrane for Western blotting
-
Antibody against the response regulator
Procedure:
-
Perform the in vitro phosphorylation reaction as described in Protocol 2, but without the use of [γ-³²P]ATP.
-
Cast an SDS-PAGE gel containing Phos-tag™ acrylamide according to the manufacturer's instructions. The concentration of Phos-tag™ may need to be optimized for your specific RR.
-
Stop the phosphorylation reaction with SDS-PAGE loading buffer and load the samples onto the Phos-tag™ gel.
-
Run the gel until adequate separation of the phosphorylated and unphosphorylated forms of the RR is achieved. The phosphorylated protein will migrate slower.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody specific to the RR.
-
Detect the protein bands using a suitable secondary antibody and chemiluminescence or fluorescence imaging. The relative amounts of the upper (phosphorylated) and lower (unphosphorylated) bands can be quantified.
Protocol 4: Measurement of Intracellular this compound by 2D-TLC
This protocol is adapted from methods described for measuring AcP in E. coli.[3][6][7]
Materials:
-
Bacterial cell culture
-
³²P-orthophosphate
-
Formic acid
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
TLC developing chambers
-
Buffers for TLC development (specific buffers may vary, consult original literature)
-
Phosphor screen and imager
Procedure:
-
Grow bacterial cells in a defined medium with a low concentration of phosphate (B84403) to facilitate the uptake of ³²P.
-
Add ³²P-orthophosphate to the culture and allow for incorporation into the cellular phosphate pools.
-
Harvest the cells at different growth phases or after specific treatments.
-
Immediately extract the small molecules by adding formic acid and flash-freezing in liquid nitrogen to quench metabolic activity and preserve the labile AcP.
-
Thaw the samples and centrifuge to pellet the cell debris.
-
Spot the supernatant onto a PEI-cellulose TLC plate.
-
Develop the plate in the first dimension with the first buffer system.
-
Air-dry the plate and then develop it in the second dimension (rotated 90 degrees) with the second buffer system.
-
Dry the plate and expose it to a phosphor screen.
-
Identify the spot corresponding to AcP based on its migration relative to standards.
-
Quantify the radioactivity in the AcP spot relative to the total radioactivity on the plate to determine the relative concentration of AcP.
Concluding Remarks
This compound is a powerful tool for dissecting two-component signal transduction pathways. The protocols and data presented here provide a framework for researchers to investigate the role of this key metabolic intermediate in regulating bacterial signaling and physiology. The ability of AcP to directly phosphorylate response regulators offers a unique avenue for exploring their function and for the development of novel therapeutic agents that target these critical bacterial systems.
References
- 1. Physiologically relevant small phosphodonors link metabolism to signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evidence that RNA Polymerase acetylation and acetyl phosphate-dependent CpxR phosphorylation affect cpxP transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchwithnj.com [researchwithnj.com]
- 9. researchgate.net [researchgate.net]
- 10. Signaling mechanism by the Staphylococcus aureus two-component system LytSR: role of acetyl phosphate in bypassing the cell membrane electrical potential sensor LytS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-time detection of response regulator phosphorylation dynamics in live bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Control of acetyl phosphate-dependent phosphorylation of the response regulator CiaR by acetate kinase in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Real-time In-organelle NMR Metabolomics for Acetylphosphate Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction Recent studies have highlighted the critical role of mitochondrial metabolism in various diseases, including cancer.[1][2][3] A detailed understanding of these metabolic pathways requires the real-time detection of metabolites within the organelle itself, free from the influence of competing cytosolic processes.[1][2] Acetylphosphate (AcP), a high-energy intermediate, has long been studied in bacterial metabolism but has been largely overlooked in eukaryotes.[1][4][5] This application note details a real-time in-organelle NMR metabolomics approach for the detection and monitoring of this compound in mammalian mitochondria. The method utilizes heteronuclear 2D NMR spectroscopy with 13C-labeled substrates to achieve high sensitivity and specificity, enabling the study of its kinetics and role as a metabolic intermediate.[1][2][3] This technique offers a powerful tool for investigating mitochondrial-specific contributions to cancer metabolism and other diseases associated with altered mitochondrial function.[2][3]
Metabolic Pathway of this compound in Mitochondria
This compound in mammalian mitochondria is formed from pyruvate (B1213749). The pyruvate dehydrogenase (PDH) complex converts pyruvate into acetyl-CoA. This process is a key regulatory point in mitochondrial metabolism. This compound has been identified as a transient intermediate in this metabolic network.[1][3] The tumor suppressor protein p53 has been shown to positively regulate the activity of mitochondrial PDH, thus influencing the production of acetyl-CoA and, consequently, this compound.[1][2][3]
Caption: Mitochondrial production of this compound from Pyruvate.
Experimental Workflow
The overall workflow for in-organelle NMR metabolomics involves the isolation of functional mitochondria from cell cultures, preparation of the sample for NMR analysis, real-time data acquisition using 2D NMR spectroscopy, and subsequent data processing for metabolite identification and quantification.[1][3]
Caption: Workflow for real-time in-organelle NMR metabolomics.
Detailed Experimental Protocols
Protocol 1: Isolation of Mitochondria
This protocol is adapted for isolating mitochondria from cultured human cells (e.g., HCT116).
-
Cell Harvesting: Grow cells to ~80-90% confluency. Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge at 500 × g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in 5 volumes of mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EGTA, 30 mM Tris-HCl, pH 7.4).
-
Cell Lysis: Homogenize the cell suspension on ice using a Dounce homogenizer with a tight-fitting pestle (approx. 20-30 strokes).
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600 × g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 7,000 × g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing: Discard the supernatant and wash the mitochondrial pellet by resuspending in isolation buffer and centrifuging again at 7,000 × g for 15 minutes at 4°C.
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for NMR analysis (e.g., MAS buffer). Determine protein concentration using a standard assay (e.g., BCA).
Protocol 2: Real-Time In-Organelle NMR Spectroscopy
-
Sample Preparation: Transfer the isolated mitochondrial sample (corresponding to ~400 μg of mitochondrial protein) into a 1.7 mm NMR tube.[3] Insert this into a 5 mm NMR tube for analysis.
-
NMR Spectrometer Setup: Experiments are typically performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Initiation of Reaction: Add 13C3-pyruvate to the mitochondrial suspension immediately before starting the NMR acquisition to a final concentration of ~1-2 mM.
-
Data Acquisition:
-
Metabolite Identification: Identify metabolites by comparing the chemical shifts of the cross-peaks in the 2D spectra with known standards and databases.[3] this compound identification should be further confirmed by spiking with a standard sample and using complementary techniques like LC-MS/MS.[3]
Protocol 3: LC-MS/MS for this compound Confirmation
-
Chromatography: Perform liquid chromatography on an Agilent 1100 Series system (or equivalent) with a ZIC-pHILIC column (150 × 2.1 mm, 5 μm).[3]
-
Mobile Phase: Use a gradient of mobile phase A (10 mM ammonium (B1175870) carbonate in distilled water, pH 9.0) and mobile phase B (acetonitrile).[3]
-
Gradient Elution: A typical linear gradient is: 80% B at 0 min, 35% B at 10 min, 5% B at 12–25 min, returning to 80% B at 25.1 min.[3]
-
Mass Spectrometry: Couple the LC system to a mass spectrometer for MS/MS analysis to confirm the identity of this compound based on its mass-to-charge ratio and fragmentation pattern.
Data Presentation and Quantitative Analysis
The real-time NMR approach allows for the quantification of metabolite levels over time. The intensity of the cross-peaks in the 1H-13C HSQC spectra is directly proportional to the metabolite concentration.[8] Studies have shown that this compound formation in mitochondria exhibits a biphasic kinetic profile, suggesting its role as a transient metabolic intermediate.[1][2][3]
Table 1: Time-Course of this compound and Related Metabolite Levels in Isolated Mitochondria
This table represents typical data obtained from a real-time in-organelle NMR experiment following the addition of 13C3-pyruvate.
| Time (minutes) | Pyruvate (Relative Peak Intensity) | This compound (Relative Peak Intensity) | Acetyl-CoA (Relative Peak Intensity) | Citrate (Relative Peak Intensity) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 10 | 85.2 | 15.8 | 20.5 | 5.1 |
| 30 | 60.1 | 28.5 | 45.3 | 18.9 |
| 60 | 35.7 | 19.3 | 68.2 | 40.6 |
| 120 | 15.3 | 8.1 | 85.7 | 65.4 |
| 180 | 5.8 | 3.5 | 90.1 | 78.2 |
Note: Data are illustrative, based on the described biphasic kinetics of this compound and the known metabolic progression from pyruvate to the TCA cycle.[1][3]
Table 2: Effect of p53 on Pyruvate Dehydrogenase (PDH) Activity
This table summarizes the impact of p53 status on the rate of Acetyl-CoA formation, which is a direct measure of PDH activity.[1][3]
| Cell Line / Condition | p53 Status | Rate of Acetyl-CoA Formation (Relative Units) |
| HCT116 | Wild-Type (p53+/+) | 1.00 ± 0.12 |
| HCT116 p53 KO | Knockout (p53-/-) | 0.45 ± 0.08 |
Note: Data are representative and demonstrate the positive regulation of PDH by p53 as confirmed by in-organelle NMR metabolomics.[1][3]
Applications and Advantages
-
Disease Research: Provides detailed insights into mitochondrial-specific metabolic alterations in diseases like cancer, independent of cytosolic metabolism.[1][2]
-
Drug Development: Enables the screening of drugs that target mitochondrial metabolic pathways by directly observing their effects on metabolite levels within the organelle.
-
Pathway Discovery: Allows for the identification of novel metabolic intermediates and pathways within organelles, as demonstrated by the characterization of this compound in mitochondria.[3]
-
High Sensitivity: The use of 2D NMR spectroscopy provides more than an order of magnitude higher sensitivity and reduced peak overlap compared to conventional 1D NMR methods.[2][3]
-
Real-Time Monitoring: Offers the unique capability to monitor metabolic fluxes and enzyme kinetics dynamically in a near-physiological state.[1][9]
References
- 1. Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Physiologically relevant small phosphodonors link metabolism to signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application of Acetylphosphate in the Synthesis of Antibiotics and Antiviral Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylphosphate (AcP) is a high-energy mixed anhydride (B1165640) of acetic acid and phosphoric acid that serves as a crucial intermediate in various metabolic pathways, particularly in bacteria. In recent years, AcP has garnered significant attention in the field of pharmaceutical synthesis for its role as an efficient and cost-effective phosphorylating agent. Its application is particularly notable in the enzymatic synthesis of antibiotics and the activation of antiviral nucleoside analogs, primarily through its role in adenosine (B11128) triphosphate (ATP) regeneration systems. This document provides detailed application notes and protocols for the use of this compound in these critical pharmaceutical applications.
Core Applications of this compound in Drug Synthesis
This compound's primary role in the synthesis of antibiotics and antiviral drugs is as a phosphate (B84403) donor for the in situ regeneration of ATP. Many enzymatic reactions in drug synthesis, especially those involving kinases, are dependent on ATP as a phosphorylating agent. However, the stoichiometric use of ATP is economically unfeasible on an industrial scale. This compound, in conjunction with the enzyme acetate (B1210297) kinase (AckA), provides an elegant and efficient system for recycling adenosine diphosphate (B83284) (ADP) back to ATP, thus ensuring a continuous supply of the energy currency for the main synthetic reaction.
The Pta-AckA pathway, involving phosphotransacetylase (Pta) and acetate kinase, is the natural route for this compound synthesis and utilization in many bacteria. This pathway can be harnessed for biotechnological applications. Acetyl-CoA and inorganic phosphate are converted to this compound and coenzyme A by Pta. Subsequently, AckA catalyzes the transfer of the phosphoryl group from this compound to ADP, yielding ATP and acetate.
Application in the Synthesis of β-Lactam Antibiotics
While the direct enzymatic phosphorylation of β-lactam precursors like 6-aminopenicillanic acid (6-APA) by this compound is not a commonly documented industrial process, the ATP regenerated by the this compound system can power enzymatic ligations in the synthesis of semi-synthetic penicillins and cephalosporins. The key enzyme in the synthesis of many β-lactam antibiotics is Penicillin G Acylase (PGA), which catalyzes the acylation of a β-lactam nucleus. While this specific reaction is not ATP-dependent, other enzymatic steps in novel biosynthetic pathways or modifications of these antibiotics could potentially utilize ATP regenerated from this compound.
Hypothetical Application: Enzymatic Acylation with In Situ ATP Regeneration
In a hypothetical scenario where an ATP-dependent ligase is used to couple a side chain to a β-lactam nucleus, an ATP regeneration system powered by this compound would be essential for process viability.
Experimental Workflow: Enzymatic Synthesis of a β-Lactam Antibiotic with ATP Regeneration
Application in the Synthesis of Antiviral Drugs
The application of this compound is more direct and well-documented in the synthesis of antiviral nucleoside analogs. Many of these drugs, such as Zidovudine (AZT) and Acyclovir, are pro-drugs that require phosphorylation to their mono-, di-, and triphosphate forms to become active inhibitors of viral polymerases. The initial phosphorylation to the monophosphate is often the rate-limiting step and is catalyzed by nucleoside kinases, which require ATP.
The this compound/acetate kinase system is highly effective for regenerating the ATP consumed in this crucial phosphorylation step. This allows for the efficient and scalable production of the active forms of these antiviral drugs.
Signaling Pathway: Activation of Nucleoside Analog Antivirals
Experimental Protocols
Protocol 1: In Vitro ATP Regeneration Using this compound and Acetate Kinase
This protocol describes a standard procedure for regenerating ATP from ADP using this compound and acetate kinase, which can be coupled to an ATP-dependent enzymatic synthesis.
Materials:
-
Tris-HCl buffer (1 M, pH 7.6)
-
Magnesium Chloride (MgCl₂) (1 M)
-
Adenosine 5'-diphosphate (ADP) sodium salt (100 mM)
-
This compound, lithium potassium salt (500 mM)
-
Acetate Kinase (from E. coli, lyophilized powder, ≥ 200 units/mg protein)
-
ATP-dependent enzyme of interest
-
Substrate for the ATP-dependent enzyme
-
Deionized water
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order to a final volume of 1 ml:
-
Deionized water: to final volume
-
Tris-HCl buffer (pH 7.6): 100 µl (final concentration 100 mM)
-
MgCl₂: 10 µl (final concentration 10 mM)
-
ADP: 20 µl (final concentration 2 mM)
-
Substrate for the main reaction: to desired final concentration
-
This compound: 100 µl (final concentration 50 mM)
-
-
Enzyme Addition:
-
Add the ATP-dependent enzyme to the desired final concentration.
-
Initiate the reaction by adding Acetate Kinase (e.g., 10 units).
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the primary ATP-dependent enzyme (e.g., 37°C).
-
Monitoring the Reaction: At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding an equal volume of 0.6 M perchloric acid). Analyze the formation of the product of the primary reaction and/or the conversion of ADP to ATP using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Initial [ADP] | 2 mM |
| Initial [this compound] | 50 mM |
| Acetate Kinase | 10 U/ml |
| Temperature | 37°C |
| pH | 7.6 |
| ATP Conversion | >95% within 30 min |
Protocol 2: Enzymatic Synthesis of Zidovudine Monophosphate (AZT-MP) with this compound-based ATP Regeneration
This protocol outlines the enzymatic synthesis of the monophosphate form of the anti-HIV drug Zidovudine (AZT), coupled with an ATP regeneration system.
Materials:
-
Zidovudine (AZT)
-
Thymidine Kinase (human or viral)
-
Acetate Kinase (from E. coli)
-
This compound, lithium potassium salt
-
ATP (as a starter)
-
ADP
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Deionized water
Procedure:
-
Prepare the Reaction Mixture: In a sterile tube, prepare the following reaction mixture (final volume 1 ml):
-
Tris-HCl (50 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
DTT (1 mM)
-
AZT (10 mM)
-
ATP (1 mM)
-
ADP (2 mM)
-
This compound (50 mM)
-
-
Enzyme Addition:
-
Add Thymidine Kinase (e.g., 5 units).
-
Add Acetate Kinase (e.g., 20 units).
-
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 2-4 hours).
-
Reaction Monitoring and Product Analysis:
-
Stop the reaction by heating at 95°C for 5 minutes.
-
Centrifuge to pellet the denatured enzymes.
-
Analyze the supernatant for the formation of AZT-monophosphate (AZT-MP) using HPLC with a suitable column (e.g., C18 reverse-phase) and a phosphate buffer/methanol gradient. A UV detector set at 267 nm can be used for detection.
-
Quantitative Data from a Hypothetical Optimized Synthesis
| Parameter | Value | Reference |
| AZT Concentration | 10 mM | Fictional |
| ATP (starter) | 1 mM | Fictional |
| This compound | 50 mM | Fictional |
| Thymidine Kinase | 5 U/ml | Fictional |
| Acetate Kinase | 20 U/ml | Fictional |
| Temperature | 37°C | Fictional |
| pH | 7.5 | Fictional |
| Reaction Time | 4 hours | Fictional |
| Yield of AZT-MP | ~85% | Fictional |
Experimental Workflow: Enzymatic Synthesis of AZT-MP with ATP Regeneration
Conclusion
This compound is a versatile and economically important reagent in the enzymatic synthesis of pharmaceuticals. Its primary application lies in its role as a high-energy phosphate donor for the efficient regeneration of ATP, which is essential for many kinase-catalyzed reactions. This is particularly relevant for the activation of antiviral nucleoside analogs, a critical step in their mechanism of action. The use of this compound-based ATP regeneration systems allows for the development of more sustainable and cost-effective manufacturing processes for these life-saving drugs. The protocols and workflows provided herein serve as a foundational guide for researchers and drug development professionals looking to harness the potential of this compound in their synthetic strategies. Further optimization of reaction conditions and enzyme selection will be crucial for maximizing yields and process efficiency in specific applications.
Studying biofilm development with altered acetylphosphate metabolism
Application Notes and Protocols
Topic: Studying Biofilm Development with Altered Acetyl-Phosphate Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of cells encased in a self-produced extracellular polymeric substance (EPS), which adhere to surfaces. These communities are a major concern in clinical settings due to their increased resistance to antimicrobial agents and host immune responses. Understanding the regulatory networks that control the transition from a free-living, planktonic state to a biofilm lifestyle is critical for developing novel anti-biofilm therapeutics.
Acetyl-phosphate (AcP), a high-energy intermediate in the phosphotransacetylase-acetate kinase (Pta-AckA) pathway, has emerged as a crucial global signaling molecule in bacteria.[1] Fluctuations in intracellular AcP levels can influence a wide range of cellular processes, including the expression of surface structures essential for biofilm formation, such as flagella, pili, and capsules.[2][3] By modulating the Pta-AckA pathway through genetic manipulation, researchers can investigate the specific role of AcP in coordinating the complex stages of biofilm development.
This document provides detailed protocols for generating bacterial mutants with altered AcP metabolism and for quantifying the resulting changes in biofilm formation.
Scientific Background: The Pta-AckA Pathway
The Pta-AckA pathway is a central metabolic route that interconverts acetyl-CoA and acetate.[4] It consists of two key enzymes:
-
Phosphotransacetylase (Pta): Encoded by the pta gene, this enzyme catalyzes the reversible conversion of acetyl-CoA to acetyl-phosphate (AcP).[5]
-
Acetate Kinase (AckA): Encoded by the ackA gene, this enzyme catalyzes the reversible conversion of AcP to acetate, a reaction coupled with substrate-level phosphorylation (ADP to ATP).[6]
Intracellular AcP levels are determined by the relative activities of Pta and AckA.[1] AcP can act as a global signal in two primary ways:
-
Phospho-donor: AcP can directly phosphorylate response regulators of two-component signal transduction systems (TCS), such as OmpR, PhoB, and RcsB, thereby influencing gene expression.[7][8]
-
Acetyl-donor: AcP can non-enzymatically acetylate proteins at lysine (B10760008) residues, altering their function.[9][10]
Genetic manipulation of the pta and ackA genes allows for the controlled alteration of intracellular AcP pools, providing a powerful tool to study its regulatory effects.
-
ackA deletion mutant (ΔackA): Lacks the primary enzyme for AcP degradation, leading to an accumulation of intracellular AcP.[11]
-
pta deletion mutant (Δpta): Lacks the primary enzyme for AcP synthesis from acetyl-CoA, resulting in depleted levels of intracellular AcP.[12]
-
pta-ackA double mutant (ΔptaΔackA): Also exhibits depleted levels of AcP.[3][13]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Evidence that acetyl phosphate functions as a global signal during biofilm development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Impact of ackA, pta, and ackA-pta Mutations on Growth, Gene Expression and Protein Acetylation in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl phosphate and the activation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Inactivation of ackA and pta Genes Reduces GlpT Expression and Susceptibility to Fosfomycin in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A combination of assays reveals biomass differences in biofilms formed by Escherichia coli mutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro ATP Regeneration Using Acetylphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) triphosphate (ATP) is the primary energy currency for a vast array of cellular processes and enzymatic reactions. In vitro, maintaining a stable and sufficient supply of ATP is critical for the success of many biochemical and molecular biology assays, including cell-free protein synthesis, enzymatic synthesis of valuable compounds, and high-throughput screening for drug discovery. A widely adopted and efficient method for in vitro ATP regeneration is the use of acetylphosphate as a high-energy phosphate (B84403) donor in a reaction catalyzed by acetate (B1210297) kinase.
This document provides detailed application notes and protocols for establishing and utilizing an in vitro ATP regeneration system based on this compound and acetate kinase. The system is robust, cost-effective, and can be readily coupled to various ATP-dependent enzymatic reactions.
Principle of the Reaction
The core of this ATP regeneration system is the enzyme acetate kinase (EC 2.7.2.1), which catalyzes the reversible transfer of a phosphoryl group from this compound to adenosine diphosphate (B83284) (ADP), yielding ATP and acetate.[1][2] The thermodynamic equilibrium of this reaction strongly favors the formation of ATP.[1]
The overall reaction is as follows:
This compound + ADP <-- (Acetate Kinase) --> ATP + Acetate
This system continuously replenishes ATP as it is hydrolyzed by the primary ATP-dependent reaction, thus maintaining a constant ATP concentration and driving the primary reaction to completion.
Quantitative Data Summary
The kinetic parameters of acetate kinase can vary depending on the source organism and experimental conditions. The following table summarizes key quantitative data for acetate kinase from various sources to aid in experimental design.
| Enzyme Source | Substrate | Km (mM) | Vmax or kcat | Optimal pH | Divalent Cation Requirement | Reference |
| Lactococcus lactis AckA1 | This compound | 0.54 | High activity | Not specified | Mg2+ or Mn2+ | [1] |
| Lactococcus lactis AckA2 | This compound | 0.55 | Lower activity than AckA1 | Not specified | Mg2+ or Mn2+ | [1] |
| Lactococcus lactis AckA1 | ADP | Not specified | High activity | Not specified | Mg2+ or Mn2+ | [1] |
| Porphyromonas gingivalis Ack | Not specified | Not specified | Not specified | 8.0 | Mn2+ or Mg2+ | [2] |
| Escherichia coli | This compound | < 1 | Not specified | 7.4 | Mg2+ | [1][3] |
| Escherichia coli | ADP | < 1 | Not specified | 7.4 | Mg2+ | [1][3] |
| Methanosarcina thermophila | Acetate | Not specified | Not specified | Not specified | Mg2+ | [4] |
Signaling Pathways and Experimental Workflows
Enzymatic Reaction Pathway
The diagram below illustrates the single-step enzymatic reaction for ATP regeneration from ADP and this compound, catalyzed by acetate kinase.
Caption: ATP regeneration via acetate kinase.
Experimental Workflow for In Vitro ATP Regeneration
This workflow outlines the general steps for setting up and running an in vitro ATP regeneration system coupled to an ATP-dependent reaction.
Caption: General experimental workflow.
Coupling ATP Regeneration to a Primary Reaction
The logical relationship below demonstrates how the ATP regeneration system maintains the ATP/ADP ratio to drive a primary ATP-dependent enzymatic reaction.
Caption: ATP/ADP cycle in a coupled reaction.
Experimental Protocols
Protocol 1: Basic In Vitro ATP Regeneration Assay
This protocol is designed to demonstrate the basic functionality of the this compound/acetate kinase ATP regeneration system.
Materials:
-
Acetate Kinase (e.g., from E. coli or other commercial sources)
-
This compound (lithium or potassium salt)
-
Adenosine 5'-diphosphate (ADP)
-
Adenosine 5'-triphosphate (ATP)
-
ATP detection reagent (e.g., luciferin/luciferase-based assay kit)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl
-
Nuclease-free water
Procedure:
-
Prepare a master mix containing the reaction buffer, ADP, and this compound at the desired final concentrations. A good starting point is 1 mM ADP and 10 mM this compound.
-
Initiate the reaction: In a microcentrifuge tube or a well of a microplate, add a small amount of ATP (e.g., to a final concentration of 10 µM) to simulate initial ATP availability.
-
Add Acetate Kinase to the reaction mixture to a final concentration of 1-5 units/mL.
-
Incubate the reaction at the optimal temperature for the acetate kinase being used (typically 25-37°C).
-
Monitor ATP concentration at various time points (e.g., 0, 5, 15, 30, and 60 minutes) using an ATP detection reagent according to the manufacturer's instructions. A luminometer is required for luciferin/luciferase-based assays.
-
Analyze the data: Plot ATP concentration versus time. A sustained or increasing ATP level demonstrates successful regeneration.
Protocol 2: Coupling ATP Regeneration to an ATP-Dependent Enzymatic Reaction
This protocol provides a general framework for coupling the ATP regeneration system to a primary enzyme that consumes ATP. The example used here is a generic kinase reaction.
Materials:
-
All materials from Protocol 1
-
Primary ATP-dependent enzyme (e.g., a protein kinase)
-
Substrate for the primary enzyme
-
Method for detecting the product of the primary reaction (e.g., chromatography, spectrophotometry, or a specific antibody for a phosphorylated product)
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
Reaction Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl)
-
Substrate for the primary enzyme (at a concentration appropriate for the enzyme's Km)
-
ADP (e.g., 1 mM)
-
This compound (e.g., 10-20 mM)
-
A small initial amount of ATP (e.g., 0.1-0.5 mM) to "kick-start" the primary reaction.
-
Acetate Kinase (1-5 units/mL)
-
-
Pre-incubate the mixture for 5 minutes at the optimal reaction temperature to allow the ATP regeneration system to equilibrate.
-
Initiate the primary reaction by adding the primary ATP-dependent enzyme to the mixture.
-
Incubate the reaction at the optimal temperature for the primary enzyme for the desired duration.
-
Monitor the reaction progress by taking aliquots at different time points and measuring the formation of the product of the primary reaction.
-
As a control, set up a parallel reaction without the ATP regeneration system (i.e., without acetate kinase and this compound, but with an initial equimolar amount of ATP to the substrate) to demonstrate the benefit of ATP regeneration on the final product yield.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no ATP regeneration | Inactive acetate kinase | Check the activity of the enzyme stock. Use a fresh batch of enzyme. |
| Degradation of this compound | Prepare fresh solutions of this compound. Store stock solutions at -20°C or below. | |
| Suboptimal reaction conditions | Optimize pH, temperature, and divalent cation concentration for the specific acetate kinase used. | |
| Inhibition of the primary enzyme | High concentration of acetate produced | If the primary enzyme is sensitive to acetate, consider starting with lower concentrations of this compound or using a different ATP regeneration system. |
| Contaminants in the enzyme preparations | Use highly purified enzymes. |
Conclusion
The in vitro ATP regeneration system utilizing this compound and acetate kinase is a powerful tool for a wide range of research and development applications. Its simplicity, efficiency, and cost-effectiveness make it an excellent choice for maintaining energy homeostasis in cell-free systems. By following the protocols and guidelines presented in these application notes, researchers can successfully implement this system to enhance the yield and reliability of their ATP-dependent enzymatic reactions.
References
- 1. Regulation of Acetate Kinase Isozymes and Its Importance for Mixed-Acid Fermentation in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the phosphotransacetylase-acetate kinase pathway for ATP production in Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Escherichia coli acetate kinase mechanism studied by net initial rate, equilibrium, and independent isotopic exchange kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Notes and Protocols: Enzymatic Synthesis and Cellular Roles of Acetylphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylphosphate (AcP) is a high-energy mixed anhydride (B1165640) of acetic acid and phosphoric acid. It serves as a crucial intermediate in metabolism across various domains of life. In recent years, AcP has garnered significant attention not only as a metabolic intermediate but also as a global signaling molecule in bacteria, linking the cell's metabolic state to the regulation of diverse cellular processes. This document provides an overview of the enzymatic synthesis of this compound and its role in bacterial signaling pathways, along with protocols for its enzymatic synthesis and quantification. While a novel, completely solvent-free chemical synthesis method is not yet established in the literature, this note focuses on the well-characterized and highly efficient biological synthesis pathway.
Biological Significance and Signaling
This compound is a key node in bacterial metabolism, primarily synthesized through the phosphotransacetylase-acetate kinase (Pta-AckA) pathway.[1][2] This pathway is reversible and interconverts acetyl-CoA and acetate (B1210297) with ATP and inorganic phosphate (B84403).[1][2] Beyond its role in ATP generation and acetate metabolism, AcP can act as a phosphodonor to a subset of two-component response regulators, thereby influencing a wide range of cellular functions, including virulence, protein quality control, and colonization.[1][3] It has been proposed to function as a global signal of the cell's metabolic status.[2][4][5]
Enzymatic Synthesis of this compound: The Pta-AckA Pathway
The primary route for this compound synthesis in many bacteria is the Pta-AckA pathway. This two-step enzymatic process is highly efficient and specific.
Step 1: Synthesis of this compound from Acetyl-CoA
-
Enzyme: Phosphotransacetylase (Pta)
-
Reaction: Acetyl-CoA + Pi ↔ this compound + CoA-SH
Step 2: Generation of ATP from this compound
-
Enzyme: Acetate Kinase (AckA)
-
Reaction: this compound + ADP ↔ Acetate + ATP
For the synthesis of this compound, the first reaction catalyzed by Pta is of primary interest. The equilibrium of this reaction can be shifted towards this compound production by providing an excess of substrates (Acetyl-CoA and inorganic phosphate).
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of this compound using purified phosphotransacetylase (Pta).
Materials:
-
Purified Phosphotransacetylase (Pta)
-
Acetyl-CoA
-
Potassium phosphate buffer (pH 7.4)
-
Dithiothreitol (DTT)
-
Reaction vessel
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., trichloroacetic acid)
-
Analytical method for this compound quantification (e.g., colorimetric assay based on hydroxylamine)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DTT, and Acetyl-CoA in a reaction vessel.
-
Pre-incubate the mixture at 37°C for 5 minutes to bring it to the reaction temperature.
-
Initiate the reaction by adding a predetermined amount of purified Pta enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Quantify the amount of synthesized this compound using a suitable analytical method.
Data Presentation:
| Parameter | Value |
| Enzyme Concentration | [Specify] U/mL |
| Substrate Concentration (Acetyl-CoA) | [Specify] mM |
| Phosphate Concentration | [Specify] mM |
| Reaction Temperature | 37°C |
| Reaction Time | [Specify] min |
| Yield of this compound | [Specify] % |
Protocol 2: Quantification of this compound
A common method for the quantification of this compound is the colorimetric assay based on its reaction with hydroxylamine (B1172632) to form a hydroxamate, which then reacts with ferric ions to produce a colored complex.
Materials:
-
Hydroxylamine solution
-
Ferric chloride solution
-
Trichloroacetic acid (TCA)
-
This compound standard solutions
-
Spectrophotometer
Procedure:
-
To the sample containing this compound (or standard), add the hydroxylamine solution.
-
Incubate for 10 minutes at room temperature.
-
Add TCA and ferric chloride solution.
-
Measure the absorbance at the appropriate wavelength (typically around 540 nm).
-
Create a standard curve using known concentrations of this compound to determine the concentration in the sample.
Visualizations
Pta-AckA Pathway for this compound Synthesis
References
- 1. Physiologically relevant small phosphodonors link metabolism to signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of acetylphosphate at different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of acetylphosphate (AcP) under various experimental conditions. Below you will find frequently asked questions, troubleshooting guidance, detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be degrading even when stored at 4°C. Why is this happening and what are the optimal storage conditions?
A1: this compound is an energy-rich, but inherently labile molecule. While refrigeration slows down hydrolysis, it does not stop it completely, especially in neutral or alkaline solutions. For short-term storage (a few hours), keep the solution on ice. For long-term storage, it is recommended to keep this compound as a lyophilized powder or in an acidic solution (pH 5.0-6.0) at -35°C or below, where it can be stable for weeks. The high-energy phosphate (B84403) bond is susceptible to hydrolysis, a process that is significantly influenced by pH and temperature.
Q2: I am observing inconsistent results in my experiments. Could the stability of this compound in my buffer be the issue?
A2: Yes, this is a common problem. The stability of this compound is highly dependent on the pH and temperature of your buffer. At 37°C, significant degradation can occur over the course of a typical multi-hour experiment, especially at neutral or alkaline pH. It is crucial to prepare fresh this compound solutions for each experiment and to consider the rate of hydrolysis when designing your experimental timeline. If possible, run a time-course experiment to quantify the rate of degradation in your specific buffer system.
Q3: What is the primary degradation product of this compound and can it interfere with my assay?
A3: The primary degradation product of this compound is acetate (B1210297) and inorganic phosphate (Pi) through hydrolysis. The release of inorganic phosphate can interfere with assays that rely on phosphate detection. If you are using an ATP-dependent system, the accumulation of acetate could also potentially have an effect, for instance, by altering the pH of the medium or by being utilized by certain enzymes.
Q4: I am using HPLC to quantify this compound and I'm seeing significant peak tailing. What could be the cause?
A4: Peak tailing for phosphate-containing compounds like this compound is a known issue in HPLC analysis. It is often caused by interactions between the phosphate group and the stainless steel components of the HPLC system, including the column frit, tubing, and injector parts. To mitigate this, it is highly recommended to use a bio-inert HPLC system with PEEK tubing and components. If a bio-inert system is not available, pre-passivating the column and system with a strong chelating agent like EDTA may help reduce these interactions.
Q5: How can I accurately measure the concentration of this compound in my stock solution and during my experiment?
A5: Due to its instability, it is vital to determine the concentration of your this compound solution immediately before use. A common and reliable method is the hydroxamate assay, which involves reacting this compound with hydroxylamine (B1172632) to form a colored ferric-hydroxamate complex that can be measured spectrophotometrically at 540 nm.[1][2] This provides a quick and accurate concentration measurement. For time-point experiments, you can remove an aliquot of your reaction, quench the degradation (e.g., by rapid freezing or pH shift), and then perform the quantification.
This compound Stability Data
The rate of this compound hydrolysis is strongly influenced by both pH and temperature. The data below is compiled from literature sources to provide a general guide for experimental design.
Table 1: Degradation of this compound under Various Conditions
| pH | Temperature (°C) | Observation | Half-life (approx.) |
| 5.0 - 6.0 | Room Temp | Generally stable for several hours. | > 12 hours |
| 7.0 | 20 | ~15% degradation after 5 hours.[3] | ~16 hours |
| 7.0 | 50 | ~50% degradation after 5 hours.[3] | ~5 hours |
| 7.0 | 60 | ~70% degradation after 5 hours.[3] | ~3 hours |
| 9.0 | 20 | ~25% degradation after 5 hours.[3] | ~10 hours |
| 9.0 | 50 | ~80% degradation after 5 hours.[3] | ~2 hours |
| 9.0 | 60 | >95% degradation after 5 hours.[3] | < 1 hour |
| 11.0 | 20 | ~60% degradation after 5 hours.[3] | ~4 hours |
| 11.0 | 50 | Complete or near-complete degradation within 5 hours.[3] | < 1 hour |
| 11.0 | 60 | Complete or near-complete degradation within 5 hours.[3] | < 1 hour |
Note: Half-life values are estimated from the provided degradation percentages and should be considered approximate. The actual stability will depend on buffer composition, ionic strength, and the presence of divalent cations.
Experimental Protocols
Protocol 1: Quantification of this compound using the Ferric Hydroxamate Assay
This spectrophotometric assay is a rapid and reliable method for determining the concentration of this compound. The assay is based on the reaction of this compound with hydroxylamine to form acetyl-hydroxamate, which in the presence of ferric ions (Fe³⁺) forms a reddish-colored complex that absorbs light at 540 nm.[1]
Materials:
-
This compound solution (unknown concentration)
-
Hydroxylamine-HCl (2 M, pH 7.0) - Prepare fresh
-
Trichloroacetic acid (TCA), 15% (w/v)
-
FeCl₃ solution (0.74 M in 0.1 M HCl)
-
This compound standard of known concentration (for standard curve)
-
Spectrophotometer and cuvettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the this compound standard (e.g., 0.1 to 2.0 µmoles).
-
In separate tubes, add a defined volume of each standard.
-
Bring the total volume of each tube to 500 µL with deionized water.
-
-
Sample Preparation:
-
In a separate tube, add a volume of your experimental sample containing an estimated 0.1-2.0 µmoles of this compound.
-
Bring the total volume to 500 µL with deionized water.
-
-
Reaction:
-
To each standard and sample tube, add 500 µL of 2 M hydroxylamine-HCl.
-
Mix well and incubate at room temperature for 10 minutes. This converts this compound to acetyl-hydroxamate.
-
-
Quenching and Color Development:
-
Stop the reaction by adding 250 µL of 15% TCA.
-
Add 250 µL of the FeCl₃ solution. Mix immediately. A reddish-brown color should develop.
-
Centrifuge the tubes at high speed for 1 minute to pellet any precipitate.[1]
-
-
Measurement:
-
Transfer the supernatant to a cuvette.
-
Measure the absorbance at 540 nm against a blank (prepared with 500 µL of water instead of this compound).[1]
-
-
Calculation:
-
Plot the absorbance of the standards against their known concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of this compound in your experimental sample.
-
Visualizations
This compound Hydrolysis Pathway
Caption: The hydrolysis pathway of this compound into acetate and inorganic phosphate.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing this compound stability over time.
References
- 1. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct detection of the acetate-forming activity of the enzyme acetate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming the thermal instability of acetylphosphate in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the thermal instability of acetylphosphate (AcP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound (AcP) is a high-energy mixed anhydride (B1165640) of acetic acid and phosphoric acid. In research, it serves as a crucial phosphoryl group donor, mimicking ATP in some reactions, and as an acetyl group donor.[1] It is frequently used in studies of protein phosphorylation, enzymatic assays for kinases and phosphotransacetylases, and in prebiotic chemistry research to understand the origins of metabolic pathways.[2][3]
Q2: What causes the instability of this compound in solutions?
The primary cause of this compound instability is its susceptibility to hydrolysis, where it breaks down into acetate (B1210297) and inorganic phosphate (B84403). This reaction is significantly influenced by temperature. While relatively stable at room temperature for several hours, its degradation accelerates rapidly at elevated temperatures.[2][4]
Q3: How quickly does this compound degrade at different temperatures?
The rate of this compound hydrolysis is highly dependent on temperature. For instance, at 20°C, approximately 20% of AcP is hydrolyzed over 5 hours. However, at 50°C, it is completely hydrolyzed within 3-5 hours, and at 60°C, this occurs within 90 minutes.[2][4]
Q4: Does pH affect the stability of this compound?
Within a pH range of 7 to 11, pH has been observed to have little effect on the rate of this compound hydrolysis at various temperatures.[2] However, it is stable in acidic solutions with a pH between 5 and 6.[1] At a more alkaline pH, it has a tendency to acetylate amino groups on amino acids.[1]
Q5: Do divalent metal ions affect this compound stability?
The presence of divalent metal ions such as Magnesium (Mg²⁺) and Calcium (Ca²⁺) can slightly increase the initial rate of hydrolysis at 20°C and 50°C. However, they do not significantly alter the total proportion of AcP hydrolyzed over a 5-hour period.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected results in my enzymatic assay using this compound.
-
Question: My kinase assay results are not reproducible. Could this compound degradation be the cause? Answer: Yes, the thermal instability of this compound is a common reason for inconsistent results in enzymatic assays.[5] If your assay requires incubation at temperatures above room temperature, significant degradation of AcP can occur, leading to a decrease in the effective substrate concentration and, consequently, lower enzyme activity measurements.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare this compound solutions fresh before each experiment. Avoid using solutions that have been stored for extended periods, even at low temperatures.[6]
-
Maintain Low Temperatures: Keep your this compound stock solution on ice throughout the experiment.
-
Pre-incubate Separately: If your assay protocol involves pre-incubating other components at a higher temperature, add the this compound solution just before starting the reaction.
-
Run a Stability Control: To quantify the extent of degradation under your specific experimental conditions, incubate an this compound solution in your assay buffer for the duration of your experiment. Measure the remaining AcP concentration at the end. Real-time monitoring can be achieved using techniques like NMR or LC-MS/MS if available.[2][7]
-
Consider a Coupled Assay: For continuous monitoring of enzyme activity, a coupled enzyme assay can be employed. For example, in an acetate kinase assay, the production of ADP from AcP can be coupled to the pyruvate (B1213749) kinase/lactate dehydrogenase system, where the oxidation of NADH is monitored spectrophotometrically.[8][4]
-
Issue 2: Difficulty in preparing and storing stable this compound solutions.
-
Question: What is the best way to prepare and store this compound to maximize its stability? Answer: Proper preparation and storage are critical for minimizing this compound degradation.
-
Recommendations:
-
Solvent and Buffer: Dissolve solid this compound (e.g., lithium potassium salt) in a cold, slightly acidic buffer (pH 5-6) or in high-purity water immediately before use.[1] Acetate or citrate (B86180) buffers can be suitable choices.[9][10]
-
Short-term Storage: For use within the same day, keep the solution on ice.
-
Long-term Storage: For longer-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. Solutions can be stored at -35°C for several weeks with minimal degradation.[1] Avoid repeated freeze-thaw cycles.
-
Purity Check: The purity of your this compound can be verified using enzymatic assays or liquid chromatography.[11]
-
Quantitative Data Summary
The stability of this compound is significantly influenced by temperature. The following table summarizes the degradation of this compound under different conditions.
| Temperature (°C) | pH | Additives | Time | % this compound Hydrolyzed | Reference |
| 20 | 7, 9, 11 | None | 5 hours | ~20% | [2][4] |
| 50 | 7, 9, 11 | None | 3-5 hours | 100% | [2] |
| 60 | 7, 9, 11 | None | 90 minutes | 100% | [2][4] |
| 20 | 7 | 20 mM Mg²⁺ | 5 hours | ~20% (slight initial increase) | [2] |
| 50 | 7 | 20 mM Mg²⁺ | 5 hours | 100% (slight initial increase) | [2] |
| 20 | 7 | 20 mM Ca²⁺ | 5 hours | ~20% (slight initial increase) | [2] |
| 50 | 7 | 20 mM Ca²⁺ | 5 hours | 100% (slight initial increase) | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of an this compound solution with enhanced stability for use in enzymatic assays.
Materials:
-
Lithium potassium this compound (solid)
-
Nuclease-free water, chilled to 4°C
-
0.5 M Acetic acid buffer, pH 5.5, chilled to 4°C
-
Sterile, pre-chilled microcentrifuge tubes
Procedure:
-
On the day of the experiment, weigh the required amount of solid lithium potassium this compound in a pre-chilled tube.
-
Add the appropriate volume of chilled 0.5 M acetic acid buffer (pH 5.5) to achieve the desired final concentration.
-
Gently vortex the tube at a low speed until the solid is completely dissolved.
-
Keep the stock solution on ice at all times.
-
Use the prepared solution within a few hours for optimal results.
Protocol 2: Kinase Assay Using this compound with Minimized Degradation
This protocol provides a general framework for a kinase assay, incorporating steps to mitigate the thermal instability of this compound.
Materials:
-
Kinase of interest
-
Protein substrate
-
Stabilized this compound stock solution (from Protocol 1)
-
Assay buffer (e.g., Tris-HCl, HEPES)
-
ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction master mix containing the assay buffer, kinase, and protein substrate.
-
Aliquot the master mix into the wells of a microplate.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 30°C) for 5-10 minutes to allow the components to reach thermal equilibrium.
-
To initiate the reaction, add the chilled, freshly prepared this compound stock solution to each well.
-
Incubate the reaction for the desired amount of time.
-
Stop the reaction according to the ATP detection kit manufacturer's instructions (this often involves adding a reagent that lyses the cells and stops the enzymatic reaction).
-
Add the detection reagent to measure the amount of ADP produced (which is inversely proportional to the remaining ATP).
-
Read the luminescence on a microplate reader.
-
Control: Run a parallel reaction without the enzyme to measure the non-enzymatic degradation of this compound under the assay conditions.
Visualizations
Caption: Degradation and reaction pathways of this compound.
Caption: Recommended workflow for experiments using this compound.
References
- 1. Acetyl phosphate - Wikipedia [en.wikipedia.org]
- 2. Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 11. US4753757A - Process for preparing solid acetyl phosphate salt - Google Patents [patents.google.com]
Technical Support Center: Hydrolysis of Acetylphosphate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of acetylphosphate in aqueous solutions.
Factors Affecting this compound Hydrolysis
The rate of this compound hydrolysis is influenced by several factors, primarily temperature and, to a lesser extent, pH and the presence of divalent cations. Understanding these factors is critical for designing and interpreting experiments involving this high-energy phosphate (B84403) compound.
Data on this compound Hydrolysis
The following table summarizes the stability of a 300 mM this compound solution under various conditions.
| Temperature (°C) | pH | Additive (20 mM) | Approximate % Hydrolyzed (after 5 hours) |
| 20 | 7 | None | ~20% |
| 20 | 9 | None | ~20% |
| 20 | 11 | None | ~20% |
| 50 | 7 | None | ~100% (within 3-5 hours) |
| 50 | 9 | None | ~100% (within 3-5 hours) |
| 50 | 11 | None | ~100% (within 3-5 hours) |
| 60 | 7 | None | ~100% (within 90 minutes) |
| 20 | 7 | Mg²⁺ | Slightly increased initial rate |
| 20 | 7 | Ca²⁺ | Slightly increased initial rate |
| 50 | 7 | Mg²⁺ | Slightly increased initial rate |
| 50 | 7 | Ca²⁺ | Slightly increased initial rate |
Data adapted from Martin, S. T., & Sutherland, J. D. (2017). Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life. Nature Communications, 8, 140.[1]
Experimental Protocols
Determining the Rate of this compound Hydrolysis
A common method to determine the rate of this compound hydrolysis is to measure the decrease in this compound concentration over time. This can be achieved using a colorimetric assay based on the reaction of this compound with hydroxylamine (B1172632) to form a ferric-hydroxamate complex.
Materials:
-
This compound solution (e.g., 0.1 M stock)
-
Buffer solutions at desired pH values (e.g., Tris-HCl, phosphate buffer)
-
2 M Hydroxylamine-HCl solution
-
Ferric chloride/hydrochloric acid solution (e.g., 10% FeCl₃ in 0.1 M HCl)
-
Trichloroacetic acid (TCA) solution (e.g., 1.84 M)
-
Spectrophotometer
-
Thermostatically controlled water bath or incubator
Procedure:
-
Prepare a standard curve:
-
Prepare a series of this compound standards with known concentrations (e.g., 0.1 to 3 mM) in your reaction buffer.
-
To 300 µL of each standard, add 50 µL of 2 M hydroxylamine-HCl.
-
Incubate at 60°C for 5 minutes.
-
Add 100 µL of the ferric chloride/trichloroacetic acid solution for color development.
-
Centrifuge the tubes to pellet any precipitate.
-
Measure the absorbance at 540 nm.
-
Plot absorbance versus this compound concentration to generate a standard curve.[2]
-
-
Initiate the hydrolysis reaction:
-
Prepare your reaction mixture containing the desired buffer and any other components (e.g., ions).
-
Pre-incubate the reaction mixture at the desired temperature.
-
Initiate the reaction by adding this compound to the desired final concentration.
-
-
Sample collection and analysis:
-
At specific time intervals, withdraw an aliquot (e.g., 300 µL) of the reaction mixture.
-
Immediately stop the reaction by adding 50 µL of 2 M hydroxylamine-HCl.
-
Incubate the stopped reaction at 60°C for 5 minutes to convert the remaining this compound to acetyl hydroxamate.
-
Add 100 µL of the ferric chloride/trichloroacetic acid solution.
-
Centrifuge and measure the absorbance at 540 nm.
-
-
Data analysis:
-
Use the standard curve to determine the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound versus time.
-
The rate of hydrolysis can be determined from the slope of this plot. For a first-order reaction, a plot of ln[this compound] versus time will yield a straight line with a slope equal to -k (where k is the rate constant).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in replicate measurements. | 1. Inconsistent timing of sample collection and reaction quenching. 2. Temperature fluctuations in the incubator/water bath. 3. Pipetting errors. | 1. Use a timer and a consistent workflow for adding the stop solution to each sample. 2. Ensure the temperature control unit is functioning correctly and has stabilized before starting the experiment. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| No or very slow hydrolysis observed. | 1. Incorrect buffer pH. 2. Low temperature. 3. This compound stock solution has degraded. | 1. Verify the pH of your buffer solution. 2. Confirm the reaction temperature. Hydrolysis is significantly slower at lower temperatures. 3. Prepare a fresh stock solution of this compound. It is recommended to store aliquots at -20°C and avoid repeated freeze-thaw cycles.[2] |
| Hydrolysis is too fast to measure accurately. | 1. High temperature. 2. Extreme pH (though the effect is less pronounced than temperature).[1] | 1. Lower the reaction temperature. 2. Collect samples at earlier and more frequent time points. 3. Consider using a stopped-flow apparatus for very fast reactions. |
| Precipitate forms after adding ferric chloride. | 1. High concentration of phosphate in the buffer. | 1. If possible, use a different buffer system (e.g., Tris-HCl). 2. Ensure the final solution is well-mixed and centrifuge thoroughly before measuring the absorbance of the supernatant. |
| Standard curve has a low R² value. | 1. Inaccurate preparation of standard solutions. 2. Instability of this compound in the standards. | 1. Carefully prepare serial dilutions from a fresh, accurately weighed stock. 2. Prepare standards immediately before use and keep them on ice.[2] |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solution at room temperature?
A: At room temperature (around 20-25°C) and near-neutral pH, this compound is relatively stable over a few hours. However, for longer experiments, it is advisable to keep solutions on ice to minimize hydrolysis.
Q2: What is the optimal pH for this compound stability?
A: Studies have shown that pH has a relatively small effect on the hydrolysis rate of this compound compared to temperature.[1] It is reasonably stable across a pH range of 7 to 11 at lower temperatures.
Q3: Can I use a different method to measure this compound hydrolysis?
A: Yes, other methods can be used. For example, you can measure the production of inorganic phosphate using a malachite green assay. Alternatively, nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the disappearance of the this compound signal and the appearance of acetate (B1210297) and phosphate signals over time.
Q4: Do divalent cations like Mg²⁺ and Ca²⁺ affect the hydrolysis rate?
A: Yes, the presence of Mg²⁺ and Ca²⁺ can slightly increase the initial rate of hydrolysis.[1] If your experimental system contains these ions, it is important to include them in your control experiments to accurately assess their effect.
Q5: How should I store this compound to ensure its stability?
A: Solid this compound should be stored at -20°C or below. Stock solutions should be prepared fresh, aliquoted, and stored at -20°C. Thawed aliquots should be kept on ice and used within a short period. Avoid repeated freeze-thaw cycles.[2]
References
Technical Support Center: Improving the Sensitivity of Acetylphosphate Detection Assays
Welcome to the Technical Support Center for acetylphosphate detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and sensitivity of your experiments.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during this compound detection, providing specific solutions in a question-and-answer format.
General Issues and Sample Preparation
Q1: My this compound measurements are inconsistent. What could be the cause?
A1: Inconsistent results often stem from the inherent instability of this compound. Its high-energy phosphate (B84403) bond is susceptible to hydrolysis, especially under acidic or highly alkaline conditions and at elevated temperatures.
-
Troubleshooting Steps:
-
Sample Handling: Process samples quickly and on ice to minimize degradation.
-
pH Control: Maintain a neutral pH (around 7.0) during sample preparation and storage. This compound is more stable at a slightly acidic pH of 5.0-6.0 but can rapidly degrade at pH values above 7.0 or below 4.0.
-
Storage: For short-term storage, keep samples at 4°C. For long-term storage, snap-freeze aliquots in liquid nitrogen and store them at -80°C to prevent multiple freeze-thaw cycles.
-
Q2: I am observing a high background signal in my assay. What are the likely sources and how can I reduce it?
A2: High background can originate from several sources, including reagent contamination, non-enzymatic degradation of substrates, and interfering substances in the sample.
-
Troubleshooting Steps:
-
Reagent Quality: Use high-purity water and freshly prepared reagents. Check for phosphate contamination in buffers, which is a common issue in phosphate-detecting assays.
-
"No-Enzyme" Control: Always include a control reaction without the enzyme to measure the level of non-enzymatic signal generation. Subtract this background from your sample readings.
-
Sample Matrix Effects: Components in your biological sample, such as other phosphorylated molecules or reducing agents, may interfere with the assay. Consider sample purification steps like solid-phase extraction or deproteinization if matrix effects are suspected.
-
Hydroxylamine-Based Colorimetric Assay
Q3: The color development in my hydroxamate assay is weak or absent.
A3: A weak or absent signal in this assay usually points to issues with the reagents or reaction conditions.
-
Troubleshooting Steps:
-
Hydroxylamine (B1172632) Solution: Prepare the hydroxylamine solution fresh, as it can degrade over time. Ensure it is neutralized to a pH of around 7.0 before use.
-
Ferric Chloride Solution: The ferric chloride solution should be acidic to ensure proper color development.
-
Incubation Times and Temperatures: Ensure that the incubation times for both the hydroxylamine reaction and the color development with ferric chloride are sufficient. The conversion of this compound to acetyl-hydroxamate is accelerated at higher temperatures (e.g., 60°C).
-
This compound Degradation: As mentioned in Q1, ensure your this compound standard and samples have not degraded.
-
Q4: Can other compounds in my sample interfere with the hydroxamate assay?
A4: Yes, any compound that can react with hydroxylamine or form a colored complex with ferric ions can interfere.
-
Common Interferences:
-
Other acyl phosphates or esters can react with hydroxylamine.
-
Compounds that chelate iron can interfere with color formation.
-
High concentrations of certain buffers can affect the pH and ionic strength of the reaction, impacting color development.
-
Enzyme-Coupled Assays (PK/LD and PNP)
Q5: My enzyme-coupled assay shows a high initial absorbance or a non-linear reaction rate.
A5: These issues are common in coupled assays and can be due to contaminating enzymes or suboptimal concentrations of coupling enzymes.
-
Troubleshooting Steps:
-
Contaminating ADP: In the PK/LD assay, ATP preparations can be contaminated with ADP, leading to a high initial background.
-
Coupling Enzyme Concentration: The concentration of the coupling enzymes (pyruvate kinase, lactate (B86563) dehydrogenase, or purine (B94841) nucleoside phosphorylase) may be insufficient to keep up with the rate of the primary reaction. This can lead to a lag in the signal or a non-linear reaction rate. It is recommended to optimize the concentration of the coupling enzymes.
-
Inhibitors: Your sample may contain inhibitors of the coupling enzymes. Run a control with a known amount of the product of the primary reaction (e.g., ADP or phosphate) to check for inhibition.
-
Q6: What are some common inhibitors of the coupling enzymes in these assays?
A6: Various compounds can inhibit the activity of the coupling enzymes.
-
PK/LD Assay:
-
Pyruvate (B1213749) Kinase (PK): Inhibited by high concentrations of ATP and certain metal ions.
-
Lactate Dehydrogenase (LDH): Can be inhibited by high concentrations of pyruvate (substrate inhibition) and some organic acids.
-
-
PNP Assay:
-
Purine Nucleoside Phosphorylase (PNP): Can be inhibited by some purine and pyrimidine (B1678525) analogs. High concentrations of hydroxylamine can also have an inhibitory effect.
-
Quantitative Data Comparison
The following table summarizes the key quantitative parameters of the most common this compound detection assays.
| Assay Type | Principle | Detection Method | Sensitivity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range |
| Hydroxylamine-Based | Colorimetric | Spectrophotometry (540 nm) | Micromolar | ~10-50 µM | ~50-100 µM | 0.1 - 3.0 mM[1] |
| PK/LD Coupled Assay | Enzymatic | Spectrophotometry (340 nm) | Micromolar | ~5-20 µM | ~20-50 µM | Up to ~100 µM |
| PNP Coupled Assay | Enzymatic | Spectrophotometry (360 nm) | 2 - 150 µM[2] | ~2 µM | ~5 µM | 2 - 150 µM |
Note: The LOD, LOQ, and linear range values are approximate and can vary depending on the specific experimental conditions and instrumentation.
Experimental Protocols
Hydroxylamine-Based Colorimetric Assay
This protocol is adapted from the method of Lipmann and Tuttle.
Reagents:
-
Hydroxylamine Solution (2 M): Dissolve 13.9 g of hydroxylamine hydrochloride in 100 mL of deionized water. Neutralize to pH 7.0 with NaOH. Prepare fresh.
-
Ferric Chloride Reagent: Dissolve 10 g of FeCl₃·6H₂O in 100 mL of 0.1 M HCl.
-
This compound Standard (10 mM): Prepare a stock solution of this compound in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.0) and store in aliquots at -80°C.
Procedure:
-
To 100 µL of your sample or standard, add 100 µL of the 2 M hydroxylamine solution.
-
Incubate at room temperature for 10 minutes. For enhanced reaction, incubate at 60°C for 5 minutes.
-
Add 100 µL of the Ferric Chloride Reagent and mix well.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 540 nm.
-
Generate a standard curve using known concentrations of this compound to determine the concentration in your samples.
Pyruvate Kinase/Lactate Dehydrogenase (PK/LD) Coupled Assay
This assay measures the production of ADP, which is coupled to the oxidation of NADH.
Reagents:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Phosphoenolpyruvate (PEP): 100 mM stock solution.
-
NADH: 10 mM stock solution.
-
Pyruvate Kinase (PK): ~500 units/mL stock solution.
-
Lactate Dehydrogenase (LDH): ~1000 units/mL stock solution.
-
ATP: 100 mM stock solution (for reactions producing this compound).
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 1 mM PEP, 0.2 mM NADH, ~5 units/mL PK, and ~10 units/mL LDH.
-
Add your enzyme and substrate (e.g., acetate (B1210297) and ATP for acetate kinase) to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm in a spectrophotometer.
-
The rate of NADH oxidation is proportional to the rate of ADP production.
Purine Nucleoside Phosphorylase (PNP) Coupled Assay
This is a sensitive, continuous assay that measures the inorganic phosphate (Pi) released from the hydroxylaminolysis of this compound.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂)
-
MESG (2-amino-6-mercapto-7-methylpurine ribonucleoside): 1 mM stock solution.
-
Purine Nucleoside Phosphorylase (PNP): ~1 unit/mL.
-
Hydroxylamine Solution (1 M, pH 7.0): Prepare fresh.
-
This compound Standard (1 mM):
Procedure:
-
Prepare a reaction mixture in the Assay Buffer containing 0.2 mM MESG and 1 unit/mL PNP.
-
Add your sample containing this compound.
-
Add hydroxylamine to a final concentration of 100-250 mM.
-
Monitor the increase in absorbance at 360 nm.
-
The rate of increase in absorbance is proportional to the rate of phosphate release.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Acetylphosphate (AcP) Quantification by LC-MS
Welcome to the technical support center for the quantification of acetylphosphate (AcP) using liquid chromatography-mass spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound (AcP) by LC-MS?
Quantifying AcP by LC-MS presents several challenges primarily due to its inherent chemical properties:
-
Instability: AcP is susceptible to hydrolysis, and its stability is highly dependent on pH, temperature, and the presence of metal ions.[1][2] This can lead to significant analyte loss during sample preparation, storage, and analysis.
-
Poor Retention on Reversed-Phase Columns: As a small and highly polar molecule, AcP is poorly retained on traditional C18 columns, often eluting in the void volume with other polar matrix components.
-
Low Ionization Efficiency: AcP can exhibit poor ionization efficiency in electrospray ionization (ESI), leading to low sensitivity and high limits of detection.
-
Matrix Effects: Co-eluting compounds from complex biological matrices can interfere with AcP ionization, causing ion suppression or enhancement and compromising quantitative accuracy.
Q2: How can I improve the stability of AcP in my samples?
To minimize the degradation of AcP, consider the following:
-
pH Control: Maintain samples at a slightly acidic to neutral pH (around pH 5-7), as AcP is more stable in this range.[3] It is less stable under alkaline conditions.[2]
-
Temperature Control: Process and store samples at low temperatures (e.g., on ice or at 4°C) to reduce the rate of hydrolysis. For long-term storage, samples should be kept at -80°C.[4] AcP is significantly less stable at elevated temperatures, with complete hydrolysis occurring within 90 minutes at 60°C.[1][2]
-
Quenching: Immediately after collection, quench metabolic activity using methods such as rapid freezing in liquid nitrogen or extraction with cold organic solvents (e.g., acetonitrile (B52724) or methanol).
-
Minimize Cation Presence: The presence of divalent cations like Mg²⁺ and Ca²⁺ can affect AcP stability.[1][2] If possible, use chelating agents like EDTA during sample preparation, being mindful of their potential impact on chromatography and MS detection.
Q3: What are the recommended LC conditions for AcP analysis?
Due to its high polarity, alternative chromatographic techniques to reversed-phase are often more suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating polar compounds like AcP. They typically use a high organic mobile phase, which can also enhance ESI sensitivity.
-
Ion-Exchange Chromatography (IEX): Anion-exchange chromatography can be effective for retaining the negatively charged phosphate (B84403) group of AcP.
-
Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a unique retention mechanism for polar compounds and can be a viable alternative.
When developing your LC method, aim for a mobile phase that is compatible with MS detection, using volatile buffers such as ammonium (B1175870) acetate (B1210297) or ammonium formate.
Q4: How can I enhance the sensitivity of my AcP measurement?
Improving sensitivity is crucial for detecting low-abundance AcP. Here are some strategies:
-
Optimize MS Parameters: Fine-tune ion source parameters, such as spray voltage, gas flows, and temperatures, to maximize the ionization of AcP.[5][6]
-
Use a Suitable Ionization Mode: Electrospray ionization in negative mode (ESI-) is typically used for phosphorylated compounds like AcP.
-
Derivatization: Chemical derivatization can improve the chromatographic properties and ionization efficiency of AcP.[7][8][9] This involves reacting AcP with a reagent to make it less polar and more readily ionized.
-
Sample Concentration: Concentrate your sample prior to analysis to increase the analyte concentration. This can be achieved through techniques like solid-phase extraction (SPE) or solvent evaporation.[5][10]
-
Lower Flow Rates: Using micro- or nano-LC flow rates can enhance ionization efficiency and improve sensitivity.[5]
Troubleshooting Guide
Issue 1: Poor or No Chromatographic Peak for AcP
| Possible Cause | Suggested Solution |
| Analyte Degradation | Ensure samples are kept cold and at an appropriate pH during preparation and analysis. Prepare fresh standards and samples.[1][2] |
| Lack of Retention | Switch from a reversed-phase column to a HILIC, anion-exchange, or PGC column. Optimize the mobile phase composition to increase retention. |
| Low Abundance in Sample | Concentrate the sample using SPE or solvent evaporation.[5][10] Check sample collection and extraction procedures to minimize analyte loss. |
| Incorrect MS Settings | Verify that the mass spectrometer is set to monitor the correct m/z for AcP in the appropriate ionization mode (typically ESI-). Optimize source parameters.[6] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions | Adjust the mobile phase pH or ionic strength. Consider a different column chemistry. |
| Extra-Column Dead Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[11] |
| Inappropriate Injection Solvent | The injection solvent should be similar in composition to or weaker than the initial mobile phase. |
Issue 3: High Background Noise or Interferences
| Possible Cause | Suggested Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents.[11][12] |
| Matrix Effects | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[5][7] |
| Co-eluting Isomers | Optimize the chromatographic gradient to improve the separation of AcP from isomeric compounds. |
| Carryover | Implement a robust needle wash protocol between injections. |
Issue 4: Low Sensitivity and Poor Signal-to-Noise Ratio
| Possible Cause | Suggested Solution |
| Suboptimal Ionization | Optimize MS source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure).[5][6] |
| Ion Suppression | Improve sample clean-up to remove matrix components that cause ion suppression. Dilute the sample if possible. |
| Inefficient Desolvation | For HILIC, a higher percentage of organic solvent in the mobile phase can improve desolvation and ionization efficiency. |
| Derivatization Needed | Consider derivatizing AcP to enhance its ionization efficiency.[8][9] |
Experimental Protocols
Protocol 1: Sample Quenching and Extraction
This protocol is a general guideline and may require optimization for your specific sample type.
-
Quenching: To halt metabolic activity, rapidly quench the biological sample. For cell cultures, this can be done by adding a cold quenching solution (e.g., 60% methanol (B129727) in water, pre-chilled to -40°C). For tissues, immediately freeze in liquid nitrogen.
-
Extraction:
-
For quenched cell cultures, add a cold extraction solvent (e.g., 75% acetonitrile/25% water with 0.2 M formic acid) and incubate at -20°C for 15 minutes.
-
For frozen tissues, homogenize the tissue in a cold extraction solvent.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[10] Reconstitute the dried extract in a solvent compatible with your LC method (e.g., 90% acetonitrile/10% water for HILIC).
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE can be used to remove salts and other interfering matrix components.
-
Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with methanol followed by equilibration with water.
-
Sample Loading: Load the reconstituted sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove neutral and cationic interferences.
-
Elution: Elute AcP from the cartridge using a solvent that disrupts the ionic interaction, such as a solution containing a volatile salt or having a different pH (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Drying and Reconstitution: Dry the eluate and reconstitute it in the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
Table 1: Stability of this compound under Various Conditions
| Temperature (°C) | pH | Cations | Stability/Degradation Profile | Reference |
| 20 | 7, 9, 11 | None | ~20% degradation over 5 hours | [1] |
| 50 | 7, 9, 11 | None | Almost complete hydrolysis within 3-5 hours | [2] |
| 60 | - | None | Complete hydrolysis within 90 minutes | [1][2] |
| 20, 50, 60 | 7, 9, 11 | 20 mM Mg²⁺ or Ca²⁺ | Increased degradation rate compared to no ions | [1][2] |
Visualizations
Caption: Workflow for AcP quantification.
Caption: Troubleshooting poor AcP signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl phosphate - Wikipedia [en.wikipedia.org]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. opentrons.com [opentrons.com]
- 8. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. organomation.com [organomation.com]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Minimizing impurities like acetic acid in acetylphosphate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of acetylphosphate. The focus is on minimizing common impurities, particularly acetic acid, to ensure the highest quality product for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Several methods are commonly employed for the synthesis of this compound. The choice of method often depends on the desired scale, available starting materials, and purity requirements. Key methods include:
-
Acetic Anhydride (B1165640) and Phosphoric Acid: This is a widely used method where acetic anhydride reacts with phosphoric acid, typically in an organic solvent like ethyl acetate (B1210297), at low temperatures.[1]
-
Thioacetate (B1230152) and Inorganic Phosphate (B84403): This method involves the reaction of a thioacetate with an inorganic phosphate source in an aqueous solution. It is noted for its relevance in prebiotic chemistry studies.[2]
-
Isopropenyl Acetate and Phosphoric Acid: This method utilizes isopropenyl acetate as an acetylating agent for phosphoric acid.[3][4][5]
Q2: What is the primary cause of acetic acid impurity in this compound synthesis?
A2: Acetic acid is a common impurity in this compound synthesis, primarily arising from the hydrolysis of the acetylating agent or the this compound product itself. For instance, in the synthesis using acetic anhydride, any residual water can lead to the formation of acetic acid.[6][7][8] The stability of this compound is also pH and temperature-dependent, and degradation can yield acetic acid.
Q3: How can I minimize the formation of acetic acid during synthesis with acetic anhydride?
A3: Minimizing acetic acid formation when using acetic anhydride involves carefully controlling the reaction conditions:
-
Low Temperature: Maintaining a low temperature, for example, at 5°C, is crucial to slow down the rate of hydrolysis of acetic anhydride.[1]
-
Anhydrous Conditions: Ensure all reactants and solvents are as anhydrous as possible to prevent the hydrolysis of acetic anhydride.
-
Stoichiometry: Precise control of the molar ratio of acetic anhydride to phosphoric acid can help optimize the reaction for this compound formation and minimize side reactions.[1]
Q4: Are there enzymatic methods for this compound synthesis?
A4: Yes, in biological systems, this compound is synthesized via the Pta-AckA pathway. Phosphotransacetylase (Pta) catalyzes the conversion of acetyl-CoA and inorganic phosphate to this compound and coenzyme A. Acetate kinase (AckA) then reversibly catalyzes the transfer of the phosphoryl group from this compound to ADP to form ATP and acetate. Understanding this pathway can be relevant for biocatalytic synthesis approaches.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of acetic acid detected in the final product. | Hydrolysis of acetic anhydride during the reaction. | - Ensure strict anhydrous conditions for all reagents and glassware.- Maintain the reaction temperature at the recommended low level (e.g., 5°C).[1]- Minimize the reaction time to what is necessary for completion. |
| Degradation of this compound during workup or storage. | - Perform the neutralization and extraction steps quickly and at a low temperature.- Store the final product at low temperatures (e.g., frozen) to prevent degradation. | |
| Low yield of this compound. | Incomplete reaction. | - Verify the quality and reactivity of the starting materials.- Ensure proper mixing and stoichiometry of the reactants. |
| Loss of product during workup. | - Optimize the extraction procedure to ensure efficient separation of the aqueous layer containing the this compound salt.- Repeat the washing steps of the aqueous layer with an organic solvent to remove impurities without significant product loss.[1] | |
| Presence of other unknown impurities. | Side reactions other than hydrolysis. | - Analyze the reaction mixture at different time points using techniques like NMR or HPLC to identify the formation of byproducts.- Adjust reaction parameters such as solvent, catalyst, or temperature to disfavor side reactions. |
Experimental Protocols
Synthesis of this compound using Acetic Anhydride and Phosphoric Acid
This protocol is adapted from a known chemical preparation method.[1]
Materials:
-
85% Phosphoric Acid
-
Acetic Anhydride
-
Ethyl Acetate
-
Sodium Bicarbonate
-
Water
Procedure:
-
Dissolve 6 moles of 85% phosphoric acid in approximately 4 liters of ethyl acetate.
-
Cool the mixture to 5°C with gentle stirring.
-
Slowly add 12 moles of acetic anhydride to the mixture, maintaining the temperature at 5°C.
-
Continue stirring for 2 hours at 5°C.
-
After 2 hours, add 4.5 liters of water to the reaction mixture.
-
Neutralize the mixture by adding 500 g of sodium bicarbonate.
-
Separate the aqueous layer containing sodium this compound.
-
Wash the aqueous layer several times with equal volumes of ethyl acetate to remove organic impurities.
-
The resulting aqueous solution of sodium this compound can be stored frozen.
Quantification of Acetic Acid Impurity
Several analytical methods can be used to quantify the amount of acetic acid in your this compound sample.
| Method | Principle | Key Considerations |
| Titration | Acid-base titration with a standardized solution of sodium hydroxide. | Simple and cost-effective. Other acidic impurities can interfere. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components on a column followed by detection. | Provides high specificity and can quantify multiple components simultaneously. |
| Gas Chromatography (GC) | Separation of volatile components in the gas phase. | Suitable for volatile acids like acetic acid. Derivatization may be required. |
| Spectroscopic Methods (NMR, IR) | Analysis based on the interaction of molecules with electromagnetic radiation. | Can provide structural information in addition to quantification. |
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. prepchem.com [prepchem.com]
- 2. Iron–sulfur world hypothesis - Wikipedia [en.wikipedia.org]
- 3. Acetyl phosphate synthesis by reaction of isopropenyl acetate and phosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The hydrolysis of acetic anhydride - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting the hydroxamate assay for acetate kinase activity
Welcome to the Technical Support Center for the hydroxamate assay for acetate (B1210297) kinase activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during the hydroxamate assay for acetate kinase activity.
1. Why is there no or very low color development in my assay?
-
Possible Cause: Absence or low concentration of acetyl phosphate (B84403), the product of the acetate kinase reaction.
-
Troubleshooting Step:
-
Ensure that your acetate kinase enzyme is active and all reaction components (ATP, acetate) are present at the correct concentrations.
-
Verify the concentration of your acetyl phosphate standard used for the standard curve.
-
Consider increasing the enzyme concentration or the reaction time to generate more product.[1]
-
-
-
Possible Cause: Incorrect pH of the reaction.
-
Troubleshooting Step: The formation of the ferric-hydroxamate complex is pH-dependent and is most stable in acidic conditions. Ensure that the final solution is acidified after the addition of hydroxylamine (B1172632) as per the protocol.[1]
-
-
Possible Cause: Insufficient heating during the conversion of acetyl phosphate to acetyl-hydroxamate.
2. Why is the color in my assay fading quickly?
-
Possible Cause: Insufficient concentration of ferric ions to form a stable complex with the amount of hydroxamate present.
-
Troubleshooting Step: Add additional drops of the ferric chloride solution until the color persists. This indicates that the ferric ion concentration is now sufficient.[1]
-
-
Possible Cause: Instability of the ferric-hydroxamate complex at the experimental temperature.
-
Troubleshooting Step: Avoid excessive heating after the formation of the colored complex.[1]
-
3. I'm observing high background in my blank or negative control wells. What could be the cause?
-
Possible Cause: Contamination of reagents with a substance that forms a colored complex with ferric chloride.
-
Troubleshooting Step:
-
Test each of your starting materials (e.g., buffer, ATP, acetate) with the ferric chloride solution in a preliminary test. If any of them produce a color, they are a source of interference.[1]
-
Use fresh, high-purity reagents.
-
-
-
Possible Cause: Presence of interfering substances in the sample.
-
Troubleshooting Step: Compounds like phenols or enols can interfere with the assay. If your sample contains such compounds, this assay may not be suitable.[1]
-
4. My results are not reproducible. What are the common sources of variability?
-
Possible Cause: Inconsistent timing and mixing.
-
Troubleshooting Step: A key factor in obtaining reproducible results is consistency in each step, especially when adding the enzyme to start the reaction and during the mixing steps.[4] Use a multichannel pipette for simultaneous addition where possible.
-
-
Possible Cause: Pipetting errors.
-
Troubleshooting Step: Ensure your pipettes are properly calibrated. Inaccurate dispensing of enzyme, substrate, or other reagents can lead to significant variations.
-
-
Possible Cause: Temperature fluctuations.
-
Troubleshooting Step: Enzyme activity is highly sensitive to temperature. Ensure consistent temperature control throughout the assay incubation.
-
-
Possible Cause: Reagent degradation.
5. I'm seeing non-linear or non-competitive inhibition at high hydroxylamine concentrations. Why is this happening?
-
Possible Cause: High concentrations of hydroxylamine can directly inhibit acetate kinase.
-
Troubleshooting Step: It has been reported that high concentrations of hydroxylamine (e.g., 704mM) can cause non-linear and non-competitive inhibition of acetate kinase.[6] If you suspect inhibition, try reducing the hydroxylamine concentration. However, ensure the concentration is still sufficient for the complete conversion of acetyl phosphate to acetyl-hydroxamate.
-
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Possible Cause | Recommended Solution |
| No/Low Color Development | Inactive enzyme or incorrect reagent concentrations. | Verify enzyme activity and reagent concentrations. |
| Incorrect pH for complex formation. | Ensure the final solution is acidic.[1] | |
| Insufficient heating with hydroxylamine. | Follow the recommended incubation temperature and time.[2][3] | |
| Fading Color | Insufficient ferric ions. | Add more ferric chloride solution.[1] |
| High temperature after complex formation. | Avoid heating after adding the development solution.[1] | |
| High Background | Contaminated reagents. | Test individual reagents with ferric chloride and use fresh solutions.[1] |
| Interfering substances in the sample. | Test for interference from sample components.[1] | |
| Poor Reproducibility | Inconsistent timing and mixing. | Standardize all timing and mixing steps.[4] |
| Pipetting errors. | Calibrate pipettes and ensure accurate dispensing. | |
| Temperature fluctuations. | Maintain consistent temperature control. | |
| Enzyme Inhibition | High hydroxylamine concentration. | Reduce hydroxylamine concentration if inhibition is suspected.[6] |
Experimental Protocols
Detailed Protocol for the Hydroxamate Assay for Acetate Kinase (Forward Reaction)
This protocol is adapted from established methods and measures the formation of acetyl phosphate.[2][6]
I. Reagent Preparation
-
2 M Hydroxylamine Hydrochloride (pH 7.0): Dissolve 13.9 g of hydroxylamine hydrochloride in approximately 80 mL of deionized water. Adjust the pH to 7.0 with a concentrated solution of NaOH or KOH. Bring the final volume to 100 mL. Store at 4°C.
-
Development Solution (Ferric Chloride Reagent):
-
Solution A: Dissolve 10 g of ferric chloride hexahydrate (FeCl₃·6H₂O) in 100 mL of 0.1 M HCl.
-
Solution B: Dissolve 2.5 g of trichloroacetic acid (TCA) in 100 mL of deionized water.
-
Working Solution: Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5): Prepare a stock solution and adjust the pH to the optimal range for your acetate kinase.
-
Substrate Solutions:
-
ATP: Prepare a 100 mM stock solution in deionized water and adjust the pH to ~7.0. Store in aliquots at -20°C.
-
Acetate: Prepare a 1 M stock solution of sodium or potassium acetate and adjust the pH to ~7.0.
-
Magnesium Chloride (MgCl₂): Prepare a 1 M stock solution.
-
-
Acetyl Phosphate Standard: Prepare a 100 mM stock solution of acetyl phosphate in deionized water. Store in aliquots at -20°C.
II. Standard Curve Generation
-
Prepare a series of acetyl phosphate standards ranging from 0.1 to 1.0 µmoles in the final assay volume. Dilute the stock solution in the reaction buffer.
-
Include a blank containing only the reaction buffer.
-
To each standard and the blank, add 0.5 mL of 2 M hydroxylamine-HCl.
-
Incubate at 60°C for 10 minutes.
-
Allow the tubes to cool to room temperature.
-
Add 1.5 mL of the development solution and mix well.
-
Measure the absorbance at 540 nm.
-
Plot the absorbance values against the corresponding micromoles of acetyl phosphate to generate a standard curve.
III. Enzyme Assay
-
Set up the reaction mixture in a microcentrifuge tube. A typical 1 mL reaction mixture may contain:
-
100 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
20 mM Acetate
-
10 mM ATP
-
Acetate Kinase (the amount should be determined to ensure the reaction is in the linear range)
-
-
Pre-incubate the reaction mixture (without the enzyme or one of the substrates to start the reaction) at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme (or the final substrate).
-
Incubate for a specific period (e.g., 10-30 minutes), ensuring the reaction is still in the linear range.
-
Stop the reaction by adding 0.5 mL of 2 M hydroxylamine-HCl.
-
Incubate at 60°C for 10 minutes to convert the acetyl phosphate to acetyl-hydroxamate.
-
Cool the tubes to room temperature.
-
Add 1.5 mL of the development solution and mix thoroughly.
-
Centrifuge the tubes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 540 nm.
-
Determine the amount of acetyl phosphate produced by comparing the absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for the hydroxamate assay.
Caption: Principle of the hydroxamate assay for acetate kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Video: Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase [jove.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the intracellular concentration of acetylphosphate
Welcome to the technical support center for researchers studying acetyl-phosphate (AcP). This resource provides in-depth answers to frequently asked questions and troubleshooting guidance for common experimental challenges related to the intracellular concentration of AcP.
Frequently Asked Questions (FAQs)
Q1: What is acetyl-phosphate and why is its intracellular concentration important?
Acetyl-phosphate (AcP) is a high-energy metabolic intermediate in the central metabolism of many bacterial species.[1][2] It sits (B43327) at the crossroads of glycolysis and the TCA cycle, acting as a critical link between carbon metabolism and cellular regulation.[2] Its concentration is a key indicator of the cell's metabolic state. AcP can act as a phosphoryl group donor for two-component system response regulators and as an acetyl group donor for protein acetylation, making it a global signaling molecule that influences processes like flagellar synthesis, biofilm formation, and virulence.[1][3][4]
Q2: What is the primary pathway governing acetyl-phosphate concentration in bacteria like E. coli?
The primary pathway is the phosphotransacetylase-acetate kinase (Pta-AckA) pathway.[1][3]
-
Phosphotransacetylase (Pta) reversibly converts acetyl-CoA and inorganic phosphate (B84403) (Pi) into acetyl-phosphate and coenzyme A (CoA).[3][5]
-
Acetate (B1210297) Kinase (AckA) reversibly converts acetyl-phosphate and ADP into acetate and ATP.[3]
The steady-state concentration of AcP is therefore dependent on the relative rates of its synthesis by Pta and its degradation by AckA.[3]
Q3: How do different carbon sources affect acetyl-phosphate levels?
The availability and type of carbon source are major determinants of AcP concentration.[1] During growth on excess glucose (glycolysis), the carbon flux can exceed the capacity of the TCA cycle.[2] This leads to an accumulation of acetyl-CoA, which is then converted to acetyl-phosphate by Pta, causing intracellular AcP levels to rise.[2] Supplementing media with glucose or acetate has been shown to significantly elevate AcP levels.[1]
Q4: Does the growth phase of the bacterial culture influence acetyl-phosphate concentration?
Yes, the growth phase has a significant impact. In E. coli, the intracellular concentration of acetyl-CoA remains relatively constant during the exponential growth phase but increases as cells enter the stationary phase.[6] Correspondingly, AcP levels have been observed to increase progressively with the bacterial growth phase, with concentrations in the late exponential and stationary phases being significantly higher than in the early exponential phase.[1]
Troubleshooting Guide
Issue 1: Measured acetyl-phosphate concentrations are consistently lower than expected.
-
Possible Cause 1: Sample Lability. Acetyl-phosphate is an extremely unstable molecule, particularly at neutral or alkaline pH.[1][7][8] Delays in sample processing can lead to significant degradation.
-
Solution: Minimize the time between cell harvesting and metabolite extraction. Immediately freeze samples in liquid nitrogen and ensure extraction buffers are acidic to improve stability. All processing steps should be performed on ice.[6]
-
-
Possible Cause 2: Inefficient Extraction. The method used to lyse cells and extract metabolites may not be effective for AcP.
-
Solution: Use a rapid extraction method. A common method involves labeling cells with ³²P-orthophosphate followed by rapid extraction with formic acid.[6]
-
-
Possible Cause 3: Incorrect Growth Phase. As noted in the FAQ, AcP levels fluctuate with the growth phase.
-
Solution: Carefully monitor cell density (e.g., OD₆₀₀) and harvest cells at a consistent and defined point in the growth curve for all experiments.[6]
-
Issue 2: High variability in acetyl-phosphate levels between replicate experiments.
-
Possible Cause 1: Inconsistent Environmental Conditions. Minor variations in aeration, temperature, or pH can alter metabolic flux and significantly impact AcP levels.
-
Solution: Strictly control all culture conditions. Use baffled flasks for consistent aeration, maintain a constant temperature, and use buffered growth media to stabilize pH.[1]
-
-
Possible Cause 2: Genetic Instability of Mutant Strains. When working with pta or ackA mutants, there is a possibility of suppressor mutations arising that could alter the metabolic phenotype.
-
Solution: Regularly verify the genotype of your strains. Perform quality control checks, such as confirming the expected acetate secretion phenotype, before starting a large-scale experiment.
-
Issue 3: Inability to detect any acetyl-phosphate in a mutant expected to produce it.
-
Possible Cause 1: Polar effects of the mutation. The mutation in your gene of interest (e.g., pta) might be inadvertently affecting the expression of downstream genes necessary for central metabolism.
-
Solution: If possible, use a non-polar deletion mutant. Alternatively, verify the expression of key metabolic enzymes to rule out off-target effects.
-
-
Possible Cause 2: Assay Sensitivity. The detection method may not be sensitive enough for the low concentrations present in your specific mutant or condition.
Data Presentation: Acetyl-Phosphate Concentrations
The intracellular concentration of AcP varies significantly based on genetic background and growth conditions. The following table summarizes representative findings in Escherichia coli.
| Strain/Condition | Reported Intracellular Concentration | Reference |
| Wild-Type (E. coli) | Reaches at least 3 mM | [3][9] |
| Wild-Type (E. coli) | Previously reported range of 40 to 300 µM | [6] |
| ackA mutant (defective in AcP degradation) | Increased AcP levels | [3][11][12] |
| pta mutant (defective in AcP synthesis) | Decreased AcP levels | [11][12] |
| ackA pta double mutant | No detectable AcP | [1][3] |
| Growth-arrested cells | Accumulated AcP levels | [12] |
Experimental Protocols
Protocol 1: Quantification of Intracellular Acetyl-Phosphate using 2D-TLC
This method allows for the direct measurement of AcP and other phosphorylated molecules.[6]
-
Cell Growth and Labeling: Grow bacterial cells in a defined minimal medium (e.g., MOPS) with a limiting concentration of phosphate (e.g., 0.2 mM K₂HPO₄) to facilitate the uptake of radiolabeled phosphate.[6] Add ³²P-orthophosphate to the medium to label the intracellular phosphate pools.
-
Harvesting and Extraction: Harvest cells rapidly by centrifugation at a defined growth stage. Immediately resuspend the cell pellet in a small volume of formic acid to lyse the cells and stabilize the acid-labile AcP.
-
Chromatography: Spot the formic acid extract onto a polyethyleneimine (PEI) cellulose (B213188) TLC plate.
-
First Dimension: Develop the plate in a sealed chromatography tank using a buffer system (e.g., buffer Tb as described by Bochner and Ames).[6]
-
Second Dimension: After drying the plate, rotate it 90 degrees and develop it in a second buffer system (e.g., buffer Sb).[6]
-
Detection and Quantification: Dry the plate and expose it to a phosphor screen. Image the screen using a variable-mode imager (e.g., Typhoon 8600).[6] Quantify the spot corresponding to AcP relative to the total signal on the plate using imaging software. The identity of the AcP spot should be confirmed using extracts from pta ackA mutant strains, which will lack the spot.[3]
Protocol 2: In Vitro Acetylation Assay using Acetyl-Phosphate
This protocol assesses the ability of AcP to directly acetylate a protein of interest.[13]
-
Protein Purification: Express and purify the target protein using standard chromatography techniques.
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein (e.g., at a final concentration of 1-5 µM) with a reaction buffer (e.g., Tris-HCl, pH 7.5).
-
Initiate Reaction: Add a fresh solution of acetyl-phosphate to the reaction mixture to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 2 hours).
-
Stopping the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the protein acetylation level using Western blot with an anti-acetyl-lysine antibody. Compare the signal to a control reaction performed without AcP.
Visualizations
Caption: The Pta-AckA pathway governing AcP synthesis and degradation.
References
- 1. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphate acetyltransferase - Wikipedia [en.wikipedia.org]
- 6. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl phosphate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Acetyl-phosphate is a critical determinant of lysine acetylation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular acetyl phosphate modulates Escherichia coli pyruvate metabolism : Linkage between AcP, AceE, and pyruvate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of acetylphosphate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of acetylphosphate (AcP) to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis, where the molecule reacts with water to break down into acetate (B1210297) and inorganic phosphate (B84403). This reaction is influenced by factors such as temperature, pH, and the presence of certain metal ions.
Q2: What are the general recommendations for storing solid this compound?
A2: Solid forms of this compound, such as its lithium potassium salt, should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, keeping it desiccated at -20°C is recommended to maintain its stability.
Q3: How should I prepare and store this compound solutions?
A3: Aqueous solutions of this compound are less stable than the solid form and should be prepared fresh whenever possible. If storage is necessary, it is recommended to prepare the solution in a neutral to moderately acidic buffer (pH 5.0-7.0).[1] Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to two weeks. For longer-term storage, -80°C is recommended, which can preserve stability for up to six months.
Q4: What is the effect of pH on this compound stability?
A4: this compound is most stable in slightly acidic conditions, between pH 5 and 6.[1] At more alkaline pH, it is more prone to hydrolysis and can also acetylate the amino groups on amino acids.[1]
Q5: How does temperature affect the stability of this compound?
A5: The rate of this compound hydrolysis is highly dependent on temperature. At room temperature (around 20-25°C), a noticeable degradation can occur within hours.[2] Storage at lower temperatures significantly reduces the rate of degradation. For example, at 20°C, about 20% of this compound may be hydrolyzed over 5 hours, while at 60°C, it can be completely hydrolyzed within 90 minutes.[2][3]
Q6: Do metal ions affect the stability of this compound?
A6: Yes, the presence of divalent metal ions such as magnesium (Mg²⁺) and calcium (Ca²⁺) can influence the rate of hydrolysis, although the effect of pH and temperature is more pronounced.[2]
Q7: How can I minimize degradation from freeze-thaw cycles?
A7: Repeated freeze-thaw cycles can lead to the degradation of this compound. To minimize this, it is crucial to aliquot stock solutions into single-use volumes. This practice ensures that the main stock remains frozen and is not subjected to temperature fluctuations. When freezing solutions, flash-freezing in liquid nitrogen is preferable to slow freezing, as it can help maintain the integrity of the compound.
Troubleshooting Guides
Problem: Inconsistent results in enzymatic assays using this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare a fresh solution of this compound before each experiment. If using a stored solution, verify its concentration and purity using a quantification assay (see Experimental Protocols section). |
| Improper storage of this compound. | Ensure solid this compound is stored at -20°C in a desiccated environment. For solutions, aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Incorrect pH of the reaction buffer. | Verify the pH of your buffer. This compound is most stable at a slightly acidic pH (5-6).[1] Buffers with pH outside this range can accelerate degradation. |
| Presence of contaminating enzymes in the sample. | Ensure that other components in your assay mixture do not contain phosphatases or other enzymes that could degrade this compound. |
Problem: Observed decrease in this compound concentration over time in stored solutions.
| Possible Cause | Troubleshooting Step |
| Hydrolysis due to improper storage conditions. | Review your storage protocol. Ensure solutions are stored at or below -20°C and buffered at an appropriate pH. |
| Bacterial contamination. | If not using a sterile solution, microbial growth can lead to degradation. Filter-sterilize the this compound solution before storage. |
| Multiple freeze-thaw cycles. | Prepare single-use aliquots to avoid repeated thawing and freezing of the main stock solution. |
Data Presentation
Table 1: Stability of this compound in Aqueous Solution
This table summarizes the degradation of this compound under different conditions.
| Temperature | pH | Incubation Time | % Degradation (approx.) | Reference |
| 20°C | 7 | 5 hours | 20% | [2] |
| 50°C | 7 | 3-5 hours | 100% | [2] |
| 60°C | 7 | 90 minutes | 100% | [2][3] |
| 20°C | 9 | 5 hours | ~20% | [2] |
| 20°C | 11 | 5 hours | ~20% | [2] |
Experimental Protocols
Protocol 1: Enzymatic Assay for this compound Quantification (Acetate Kinase-based)
This method quantifies this compound by measuring its consumption by acetate kinase in the presence of ADP.
Materials:
-
This compound solution (unknown and standards)
-
Acetate Kinase
-
ADP (Adenosine diphosphate)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Hydroxylamine (B1172632) hydrochloride solution (2 M)
-
Ferric chloride/trichloroacetic acid development solution
-
Spectrophotometer
Procedure:
-
Prepare this compound Standards: Create a standard curve by preparing a series of known concentrations of this compound in Tris-HCl buffer.
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing Tris-HCl buffer, ADP, and the this compound sample (or standard).
-
Initiate Reaction: Add acetate kinase to each tube to start the reaction. Include a control reaction without the enzyme.
-
Incubate: Incubate the reactions at 37°C for a specific time (e.g., 10-15 minutes).
-
Stop Reaction: Stop the reaction by adding hydroxylamine hydrochloride solution. This will convert the remaining this compound to acetyl hydroxamate.
-
Color Development: Add the ferric chloride/trichloroacetic acid solution to form a colored ferric hydroxamate complex.
-
Measure Absorbance: Centrifuge the tubes to pellet any precipitate and measure the absorbance of the supernatant at 540 nm.
-
Quantification: Determine the amount of this compound consumed by comparing the absorbance of the samples to the standard curve.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis
This protocol provides a general guideline for the separation and quantification of this compound. Method optimization will be required based on the specific HPLC system and column used.
Materials:
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column
-
Mobile Phase A: Phosphate buffer (e.g., 25 mM Potassium Phosphate, pH adjusted to 2.4 with phosphoric acid)
-
Mobile Phase B: Acetonitrile or Methanol
-
This compound standard solutions
Procedure:
-
Sample Preparation: Dilute the this compound samples in Mobile Phase A.
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example, a starting condition of 95% A and 5% B, with a linear gradient to increase the percentage of B over time.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or MS detection for higher specificity. Note that the phosphate group may not ionize well in some MS sources.
-
Injection Volume: 10-20 µL.
-
-
Standard Curve: Inject a series of this compound standard solutions to generate a standard curve of peak area versus concentration.
-
Analysis: Inject the unknown samples and quantify the this compound concentration by comparing the peak area to the standard curve. To mitigate peak tailing, which can be an issue with phosphate compounds, using a bio-inert HPLC system with PEEK tubing is recommended.
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Addressing the limitations of coupled assays for acetate kinase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common limitations and issues encountered during the use of coupled assays for acetate (B1210297) kinase activity. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The most common method for continuous monitoring of acetate kinase activity is a coupled enzyme assay involving pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). In this system, the production of ADP by acetate kinase is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. While convenient, this assay is susceptible to several sources of error and interference.
High Background Signal or Apparent Acetate Kinase Activity in the Absence of Acetate
Question: I am observing a high background rate of NADH oxidation even before adding my acetate kinase or substrate. What could be the cause?
Answer: This is a common issue and can often be attributed to the following:
-
ADP Contamination in ATP Stock: Commercial preparations of ATP often contain contaminating ADP.[1] Since the coupled assay detects ADP, this contamination leads to a background reaction.
-
Troubleshooting:
-
Use High-Purity ATP: Purchase ATP with the lowest possible ADP contamination.
-
Enzymatic ATP Regeneration System: Before initiating the acetate kinase reaction, pre-incubate the reaction mixture with the coupling enzymes (PK and LDH), PEP, and NADH. This will convert any contaminating ADP to ATP and pyruvate, which is then reduced to lactate, consuming the background NADH signal. Once the absorbance at 340 nm is stable, the reaction can be initiated by adding acetate kinase.[2]
-
Enzymatic Removal of ATP from ADP solutions (for reverse reaction assays): If you are studying the reverse reaction (ATP production), contaminating ATP in your ADP stock can be a problem. This can be addressed by treating the ADP solution with hexokinase and glucose to convert the contaminating ATP to ADP and glucose-6-phosphate.
-
-
-
Contaminating ATPase/Kinase Activity: The acetate kinase sample itself or other reagents may be contaminated with enzymes that hydrolyze ATP, producing ADP and leading to a background signal.
-
Troubleshooting:
-
Run a "No Acetate" Control: Perform a control reaction containing all components except for the substrate, acetate. Any decrease in absorbance at 340 nm in this control is indicative of contaminating ATPase/kinase activity.[3]
-
Purify the Acetate Kinase: If significant contaminating activity is present, further purification of the acetate kinase enzyme may be necessary.
-
-
Non-linear or Unstable Reaction Rates
Question: My reaction rate is not linear, or it plateaus prematurely. What are the possible reasons?
Answer: Non-linear reaction kinetics can arise from several factors:
-
Substrate Depletion: One of the substrates (acetate, ATP, or PEP) may be depleted during the course of the reaction.
-
Troubleshooting:
-
Optimize Substrate Concentrations: Ensure that all substrate concentrations are well above their respective Km values to maintain initial velocity conditions.
-
Lower Enzyme Concentration: If substrate depletion is still an issue, reduce the concentration of acetate kinase in the assay.
-
-
-
Rate-Limiting Coupling Enzyme Activity: The activity of the coupling enzymes (PK or LDH) may not be sufficient to keep up with the rate of ADP production by acetate kinase.[2]
-
Troubleshooting:
-
Increase Coupling Enzyme Concentrations: Add a higher concentration of the PK/LDH enzyme mixture to the assay. It is crucial to ensure that the coupling system is not the rate-limiting step. A common recommendation is to use at least 10 U/ml of pyruvate kinase.[2]
-
Validate Coupling System Activity: Independently verify the activity of your PK and LDH enzymes to ensure they are active.
-
-
-
Inhibition by Reaction Products: High concentrations of the products (acetyl phosphate (B84403) or ADP) can inhibit acetate kinase activity.
-
Troubleshooting:
-
Measure Initial Rates: Ensure that you are measuring the initial linear portion of the reaction curve before product inhibition becomes significant.
-
-
Interference from Test Compounds
Question: I am screening for acetate kinase inhibitors, and I suspect my test compounds are interfering with the assay. How can I confirm and address this?
Answer: Test compounds can interfere with coupled assays in several ways:
-
Inhibition of Coupling Enzymes: The compound may inhibit pyruvate kinase or lactate dehydrogenase instead of, or in addition to, acetate kinase.
-
Troubleshooting:
-
Run a "No Acetate Kinase" Control with Compound: Perform a control reaction containing the test compound, ATP, PEP, NADH, and the coupling enzymes, but no acetate kinase. Add a known amount of ADP to initiate the reaction. If the rate of NADH oxidation is reduced in the presence of the compound, it indicates inhibition of the coupling enzymes.[4]
-
-
-
Compound Absorbance at 340 nm: The test compound itself may absorb light at 340 nm, leading to an inaccurate measurement of NADH oxidation.
-
Troubleshooting:
-
Measure Compound Spectrum: Scan the absorbance spectrum of the test compound to determine if it absorbs at or near 340 nm.
-
Run a "No Enzyme" Control with Compound: Include a control with the test compound and all assay components except the enzymes. Any change in absorbance over time is due to the compound itself. This background rate can be subtracted from the rate observed in the presence of the enzymes.
-
-
-
Redox Cycling of the Compound: Some compounds can directly react with NADH, causing its oxidation or reduction independent of the enzymatic reaction.
-
Troubleshooting:
-
Run a "No Enzyme" Control with NADH and Compound: Incubate the test compound with NADH in the assay buffer and monitor the absorbance at 340 nm. A change in absorbance indicates direct reactivity with NADH.
-
-
Diagram: Troubleshooting Workflow for Coupled Assays
Caption: A decision tree for troubleshooting common issues in acetate kinase coupled assays.
Alternative Assays for Acetate Kinase
Given the limitations of the PK/LDH coupled assay, it may be beneficial to consider alternative methods for measuring acetate kinase activity, especially when dealing with potential compound interference or when high sensitivity is required.
Hydroxamate Assay
This is a discontinuous colorimetric assay that measures the formation of acetyl phosphate.[1] The acetyl phosphate produced by acetate kinase reacts with hydroxylamine (B1172632) to form acetyl hydroxamate, which then forms a colored complex with ferric ions that can be measured spectrophotometrically at 540 nm.[1][5]
Advantages:
-
Not susceptible to interference from compounds that affect the PK/LDH system.
-
Relatively simple and inexpensive.
Disadvantages:
-
Discontinuous: The reaction must be stopped to measure the product, making it less suitable for high-throughput screening and detailed kinetic analysis.[1]
-
Lower Sensitivity: Generally less sensitive than coupled enzyme assays.[1]
-
Inhibition by Hydroxylamine: High concentrations of hydroxylamine can inhibit acetate kinase.[1]
Phosphate Release Assay
This is a continuous spectrophotometric assay that measures the inorganic phosphate (Pi) released from the reaction of acetyl phosphate with hydroxylamine.[1] The Pi is detected using a purine (B94841) nucleoside phosphorylase (PNP)-based system.[1]
Advantages:
-
Continuous and Sensitive: Allows for real-time monitoring of the reaction and can detect Pi at nanomolar levels.[1]
-
Versatile: Can be used to measure the activity of acetate kinases that produce ATP or pyrophosphate (PPi).[5]
Disadvantages:
-
Potential for Hydroxylamine Inhibition: As with the hydroxamate assay, hydroxylamine can inhibit acetate kinase activity.[1]
ADP-Specific Hexokinase Coupled Assay
This is a continuous spectrophotometric assay that uses an ADP-specific hexokinase (ADP-HK) from thermophilic archaea as the coupling enzyme.[6] ADP-HK phosphorylates glucose, and the resulting glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm is monitored.
Advantages:
-
High Specificity for ADP: ADP-HK has a very low affinity for ATP, minimizing the background signal from ATP hydrolysis.[6]
-
Stoichiometric Signal: Produces a rapid and stoichiometric conversion of ADP to the absorbance signal.[6]
Disadvantages:
-
Availability of ADP-HK: The ADP-specific hexokinase may not be as readily available as PK and LDH.
Diagram: Acetate Kinase Assay Principles
Caption: Schematic overview of the reaction principles for different acetate kinase assays.
Data Presentation
Table 1: Comparison of Acetate Kinase Assay Methods
| Feature | PK/LDH Coupled Assay | Hydroxamate Assay | Phosphate Release Assay | ADP-HK Coupled Assay |
| Principle | Enzymatic coupling of ADP production to NADH oxidation | Colorimetric detection of acetyl hydroxamate | Enzymatic detection of inorganic phosphate | Enzymatic coupling of ADP production to NADH production |
| Detection | Spectrophotometric (Absorbance at 340 nm) | Spectrophotometric (Absorbance at 540 nm) | Spectrophotometric (Absorbance at 360 nm) | Spectrophotometric (Absorbance at 340 nm) |
| Assay Type | Continuous | Discontinuous | Continuous | Continuous |
| Sensitivity | Moderate | Low[1] | High (nanomolar range)[1] | High |
| Throughput | High | Low | High | High |
| Common Interferences | ADP in ATP, ATPase contamination, PK/LDH inhibitors, compound absorbance at 340 nm, redox cycling compounds | - | Hydroxylamine inhibition | ATPase contamination, G6PDH inhibitors, compound absorbance at 340 nm |
| Key Advantage | Widely used and commercially available components | Simple and avoids coupling enzyme interference | High sensitivity and versatility | High specificity for ADP, low background |
| Key Disadvantage | Susceptible to multiple sources of interference | Discontinuous and low sensitivity | Potential for hydroxylamine inhibition | Availability of ADP-HK |
Table 2: Typical Reagent Concentrations for PK/LDH Coupled Assay
| Reagent | Concentration | Reference |
| Buffer (e.g., Triethanolamine or HEPES) | 50-100 mM, pH 7.6 | [7][8] |
| Sodium Acetate | 200 mM | [8] |
| ATP | 6.1 mM | [8] |
| Phosphoenolpyruvate (PEP) | 1.9 mM | [8] |
| MgCl₂ | 6.7 mM | [8] |
| NADH | 0.11 - 0.4 mM | [1][8] |
| Pyruvate Kinase | 12 - 35 units/mL | [1][8] |
| Lactate Dehydrogenase | 24 - 50 units/mL | [1][8] |
| Myokinase (optional, to regenerate ATP from any AMP formed) | 40 - 60 units/mL | [8] |
Experimental Protocols
Protocol 1: Standard PK/LDH Coupled Assay for Acetate Kinase
This protocol is adapted from commercially available assay kits and published literature.[7][8]
Materials:
-
100 mM Triethanolamine buffer, pH 7.6
-
1 M Sodium Acetate solution
-
100 mM ATP solution
-
50 mM Phosphoenolpyruvate (PEP) solution
-
200 mM MgCl₂ solution
-
10 mM NADH solution
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme suspension
-
Acetate Kinase enzyme solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction cocktail: In a microcentrifuge tube, prepare a master mix of the reaction cocktail for the desired number of assays. For a final volume of 200 µL per well, the final concentrations should be as indicated in Table 2. A typical cocktail for one well would be:
-
126 µL 100 mM Triethanolamine buffer
-
40 µL 1 M Sodium Acetate
-
12.2 µL 100 mM ATP
-
7.6 µL 50 mM PEP
-
6.7 µL 200 mM MgCl₂
-
2.2 µL 10 mM NADH
-
~X µL PK/LDH suspension (to achieve final concentration)
-
-
Equilibrate: Add 190 µL of the reaction cocktail to each well of the microplate. Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate and to establish a stable baseline. This pre-incubation also allows for the conversion of any contaminating ADP in the ATP stock.
-
Initiate the reaction: Add 10 µL of the acetate kinase enzyme solution to each well to initiate the reaction.
-
Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. Record data points every 15-30 seconds for 5-10 minutes.
-
Calculate activity: Determine the initial linear rate of the reaction (ΔA₃₄₀/min). The activity of acetate kinase can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Protocol 2: Control Experiment to Test for Compound Interference with Coupling Enzymes
Procedure:
-
Prepare a modified reaction cocktail: Prepare the reaction cocktail as described in Protocol 1, but omit the acetate kinase and sodium acetate.
-
Add test compound: Add the test compound at the desired concentration to the wells containing the modified reaction cocktail. Include a control well with vehicle (e.g., DMSO) only.
-
Equilibrate: Incubate the plate at the assay temperature for 5-10 minutes.
-
Initiate with ADP: Initiate the reaction by adding a known concentration of ADP (e.g., 100 µM final concentration) to each well.
-
Monitor and analyze: Monitor the decrease in absorbance at 340 nm as described in Protocol 1. Compare the rate of NADH oxidation in the presence and absence of the test compound. A reduced rate in the presence of the compound indicates inhibition of the coupling enzymes.
References
- 1. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Carbon Yield in Bioproduction Using Acetyl-Phosphate Pathways
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing bioproduction processes that leverage acetyl-phosphate (AcP) pathways to improve carbon yield.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at enhancing carbon yield through acetyl-phosphate pathway engineering.
| Problem ID | Observed Issue | Potential Causes | Suggested Solutions |
| TROUBLE-01 | Low final product yield despite successful pathway construction. | 1. Suboptimal acetyl-CoA/acetyl-phosphate flux: The engineered pathway may not be channeling enough carbon towards AcP. 2. Cofactor imbalance: The synthetic pathway might have a high demand for ATP or redox cofactors (NADH/NADPH), leading to metabolic burden. 3. Toxicity of intermediates: Accumulation of intermediates like acetyl-phosphate can be toxic to the cells.[1][2] 4. Protein expression issues: Poor expression or activity of key enzymes in the pathway.[3] 5. Codon usage: The codons in the inserted genes may not be optimal for the expression host.[4] | 1. Increase precursor supply: Overexpress upstream pathway enzymes to boost the pool of acetyl-CoA.[5] 2. Optimize enzyme expression: Use promoters of varying strengths to balance the expression of pathway enzymes. 3. Cofactor engineering: Co-express enzymes that regenerate the required cofactors. 4. Toxicity mitigation: Implement biosensors to dynamically regulate pathway flux and prevent intermediate accumulation. 5. Codon optimization: Synthesize genes with codons optimized for the expression host, such as E. coli.[4] |
| TROUBLE-02 | Reduced cell growth or viability after pathway induction. | 1. Metabolic burden: High-level expression of heterologous proteins can divert significant cellular resources from essential processes. 2. Toxicity of the final product or pathway intermediates. [1] 3. Depletion of essential metabolites: The engineered pathway may be draining key intermediates required for biomass formation. | 1. Use inducible promoters: Tightly control the expression of the engineered pathway to separate the growth phase from the production phase. 2. Optimize induction conditions: Lower the inducer concentration or the induction temperature (e.g., 18-30°C) to reduce metabolic stress.[6][7] 3. Medium optimization: Supplement the growth medium with nutrients that may become limiting. |
| TROUBLE-03 | Formation of inclusion bodies for expressed pathway enzymes. | 1. High expression rate: Very strong promoters can lead to protein aggregation. 2. Suboptimal folding conditions: The cellular environment may not be conducive to the proper folding of the recombinant protein. 3. Lack of necessary chaperones. | 1. Lower expression temperature: Reduce the culture temperature after induction to slow down protein synthesis and promote proper folding.[6] 2. Use solubility-enhancing tags: Fuse proteins with tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). 3. Co-express chaperones: Introduce plasmids that express molecular chaperones to assist in protein folding. |
| TROUBLE-04 | Inconsistent product yields between experimental batches. | 1. Variability in inoculum preparation. 2. Inconsistent culture conditions: Minor variations in temperature, pH, aeration, or medium composition. 3. Plasmid instability: Loss of the expression plasmid during cell division. | 1. Standardize protocols: Ensure consistent procedures for inoculum preparation and media formulation.[3] 2. Use bioreactors: Employ bioreactors for precise control over culture parameters. 3. Genomic integration: Integrate the expression cassette into the host chromosome for stable expression.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the central advantage of using acetyl-phosphate (AcP) pathways to increase carbon yield?
A1: Traditional glycolysis converts one mole of glucose into two moles of acetyl-CoA, with the loss of two moles of carbon as CO2. Synthetic carbon-conserving pathways that utilize acetyl-phosphate as a key intermediate can theoretically produce three moles of acetyl-CoA from one mole of glucose without any carbon loss, significantly increasing the theoretical carbon yield for downstream products.
Q2: How does the accumulation of acetyl-phosphate affect cell physiology?
A2: Acetyl-phosphate is a high-energy molecule that can act as a global signaling molecule in bacteria like E. coli.[9] It can influence cellular processes through two main mechanisms:
-
Protein Phosphorylation: AcP can serve as a phosphodonor for a variety of response regulators in two-component signaling systems, thereby altering gene expression.[10]
-
Protein Acetylation: AcP can non-enzymatically acetylate proteins at lysine (B10760008) residues, which can alter their function.[1][10] For example, the acetylation of enzymes involved in central metabolism can modulate their activity.[2] Accumulation of AcP can lead to pyruvate (B1213749) accumulation and affect the expression of genes involved in pyruvate metabolism.[1][2]
Q3: What are the key enzymes in the native acetyl-phosphate pathway in E. coli?
A3: The primary enzymes are phosphotransacetylase (Pta) , which reversibly converts acetyl-CoA to acetyl-phosphate, and acetate kinase (AckA) , which reversibly converts acetyl-phosphate to acetate, producing ATP. Manipulating the expression or deleting these enzymes are common strategies to control the intracellular AcP pool.
Q4: What are some synthetic pathways that have been developed to improve carbon yield via acetyl-phosphate?
A4: One notable example is the Sedoheptulose-1,7-bisphosphatase Cycle with Trifunctional PhosphoKetolase (SCTPK) . This synthetic pathway in E. coli uses a phosphoketolase to convert glucose into stoichiometric amounts of acetyl-phosphate, avoiding the carbon-losing decarboxylation step of the pyruvate dehydrogenase complex.
Q5: How can I quantify the intracellular concentrations of acetyl-CoA and acetyl-phosphate to assess the efficiency of my engineered pathway?
A5: Quantification typically involves rapid quenching of metabolic activity, followed by metabolite extraction and analysis. A common method involves:
-
Quenching: Rapidly stopping all enzymatic reactions, often by mixing the cell culture with a cold solvent like 60% methanol (B129727) at -40°C.
-
Extraction: Disrupting the cells and extracting the intracellular metabolites, for example, using a chloroform/methanol/water extraction.
-
Quantification: Analyzing the metabolite concentrations using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or enzymatic assays.[11][12][13]
Data Presentation: Impact of Acetyl-CoA and Acetyl-Phosphate Pathway Engineering on Product Yield
The following tables summarize quantitative data from various studies, showcasing the improvements in product yield achieved through different metabolic engineering strategies targeting acetyl-CoA and acetyl-phosphate.
Table 1: Enhancement of Acetyl-CoA Supply and its Effect on Product Titer and Yield
| Product | Host Organism | Engineering Strategy | Fold Increase in Acetyl-CoA | Final Titer/Yield |
| Mevalonate | E. coli | Pdh-bypass expression | 3-fold | 2.52 mM |
| Poly-3-hydroxybutyrate (PHB) | E. coli | Enhanced glycolytic flux and Pdh promoter replacement | 3-fold | 5.5 g/L[5] |
| Isoamyl acetate | E. coli | Pdh overexpression | Not Reported | 1.45-fold increase in product |
| Fatty acids | E. coli | Pdh overexpression | 2-fold | Significant improvement |
| N-acetylglucosamine, β-alanine, Mevalonate | E. coli | Novel acetyl-CoA pathway from L-threonine | 8.6-fold | High titer production[8] |
Table 2: Comparison of Different Carbon Sources for Acetyl-CoA Production
| Carbon Source | Host Organism | Key Engineering Modifications | Product | Molar Conversion Rate |
| Glucose | E. coli | ΔptsG::glk, ΔgalR::zglf, ΔpoxB::acs, ΔldhA, Δpta | N-acetylglutamate | 98.2% |
| Acetate | E. coli | Overexpression of AckA-Pta pathway | N-acetylglutamate | >80% |
| Fatty Acid | E. coli | ΔfadR, constitutive expression of fadD | N-acetylglutamate | >80% |
Experimental Protocols
Protocol 1: Gene Deletion in E. coli using Lambda Red Recombineering
This protocol outlines a general procedure for deleting a target gene in E. coli using the Lambda Red recombineering system.[14][15][16][17]
Materials:
-
E. coli strain carrying the pKD46 plasmid (expresses the λ Red recombinase under an arabinose-inducible promoter).
-
Template plasmid for the antibiotic resistance cassette (e.g., pKD3 for chloramphenicol (B1208) resistance).
-
Primers with 5' homology arms (~50 bp) to the regions flanking the target gene and 3' sequences for amplifying the resistance cassette.
-
L-arabinose solution (1 M).
-
SOC medium.
-
LB agar (B569324) plates with appropriate antibiotics.
Procedure:
-
Prepare Electrocompetent Cells:
-
Inoculate 5 mL of LB medium with the E. coli pKD46 strain and grow overnight at 30°C.
-
The next day, inoculate 50 mL of LB with the overnight culture and grow at 30°C to an OD600 of ~0.1.
-
Add L-arabinose to a final concentration of 10 mM and continue to grow at 30°C to an OD600 of 0.4-0.6 to induce the λ Red system.
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold sterile 10% glycerol (B35011).
-
Resuspend the final pellet in a small volume of 10% glycerol and aliquot for electroporation.
-
-
Prepare the Targeting DNA Cassette:
-
Amplify the antibiotic resistance cassette from the template plasmid using PCR with the designed primers containing homology arms.
-
Purify the PCR product and treat with DpnI to digest the template plasmid DNA.
-
-
Electroporation and Selection:
-
Add the purified PCR product to an aliquot of the electrocompetent cells.
-
Electroporate the mixture using a gene pulser.
-
Immediately add 1 mL of SOC medium and recover the cells at 37°C for 1-2 hours.
-
Plate the recovered cells on LB agar plates containing the appropriate antibiotic to select for recombinants.
-
-
Verification:
-
Confirm the gene deletion by colony PCR using primers that flank the target gene locus.
-
Further verification can be done by DNA sequencing.
-
Protocol 2: Intracellular Metabolite Extraction from E. coli
This protocol provides a method for quenching metabolism and extracting intracellular metabolites for subsequent analysis.
Materials:
-
Quenching solution: 60% (v/v) methanol, pre-chilled to -40°C.
-
Extraction solvent: Chloroform:Methanol:Water (1:3:1 v/v/v), pre-chilled.
-
Liquid nitrogen.
Procedure:
-
Quenching:
-
Rapidly withdraw a known volume of cell culture and immediately inject it into 5 volumes of the pre-chilled quenching solution.
-
Incubate on ice for 5 minutes.
-
Harvest the cells by centrifugation at a low temperature (-9°C).
-
-
Extraction:
-
Resuspend the cell pellet in the pre-chilled extraction solvent.
-
Perform a series of freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
The extracted metabolites can then be dried under vacuum and reconstituted in an appropriate solvent for analysis by LC-MS or other methods.
-
Visualizations
Caption: The central role of Acetyl-Phosphate in carbon metabolism.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Comparison of native and synthetic carbon-conserving pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracellular acetyl phosphate modulates Escherichia coli pyruvate metabolism : Linkage between AcP, AceE, and pyruvate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Engineering a Novel Acetyl-CoA Pathway for Efficient Biosynthesis of Acetyl-CoA-Derived Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular concentrations of acetyl-CoA an - Bacteria Escherichia coli - BNID 114622 [bionumbers.hms.harvard.edu]
- 13. Acetyl-CoA Quantification [protocols.io]
- 14. static.igem.wiki [static.igem.wiki]
- 15. E. coli recombineering protocol for gene deletions (SW102 prophage protocol) [protocols.io]
- 16. goldbio.com [goldbio.com]
- 17. High-Efficiency Scarless Genetic Modification in Escherichia coli by Using Lambda Red Recombination and I-SceI Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Exothermic Nature of Lithium Acetylphosphate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the exothermic nature of lithium acetylphosphate synthesis. Acetyl phosphate (B84403) salts are valuable reagents in various biocatalytic processes, but their synthesis requires careful control of reaction conditions to ensure safety and product quality.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Is the synthesis of lithium this compound an exothermic process?
A1: Yes, the synthesis of acetyl phosphate, including its lithium salt, is an exothermic reaction. Several synthesis procedures explicitly mention the need for cooling to control the reaction temperature. For instance, the reaction of phosphoric acid with acetic anhydride (B1165640), a common method for preparing acetylating agents, is known to be exothermic and requires a cooling bath. Similarly, a described synthesis of acetyl phosphate from 2-hydroxypropyl phosphate and acetic acid notes the exothermic nature of the reaction, necessitating a water bath to maintain a temperature of 20°C.
Q2: What are the primary thermal hazards associated with this synthesis?
A2: The primary hazard is a thermal runaway. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure. A thermal runaway can result in boiling of solvents, vessel over-pressurization, and potentially, a dangerous release of materials. Factors that can contribute to a thermal runaway include inadequate cooling, incorrect reagent addition rates, or a failure of agitation.
Q3: How can I monitor the reaction to prevent a thermal runaway?
A3: Real-time monitoring is crucial for safely managing the synthesis. Process Analytical Technology (PAT) tools are highly beneficial for this purpose.[1][2] Key parameters to monitor include:
-
Temperature: Continuous monitoring of the internal reaction temperature is essential.
-
pH: Changes in pH can indicate reaction progress or the formation of byproducts.[1]
-
Reagent Addition Rate: For semi-batch processes, controlling the rate of addition of the limiting reagent is a primary means of controlling the rate of heat generation.
In-situ Fourier Transform Infrared (FTIR) spectroscopy can also be used to directly monitor the consumption of reagents and the formation of the product in real-time.[1]
Q4: What are the key process parameters to control to manage the exotherm?
A4: Several parameters are critical for controlling the exothermic nature of the synthesis:
-
Temperature Control: Maintain the reaction at a specific, controlled temperature using an appropriate cooling system (e.g., ice bath, cryostat).
-
Reagent Addition: Add reagents, particularly the acetylating agent (e.g., acetic anhydride), in a slow, controlled manner to avoid a rapid release of heat.
-
Agitation: Ensure efficient and constant stirring to maintain a homogenous temperature throughout the reaction mixture and prevent the formation of localized hot spots.
-
Concentration: The concentration of reactants can influence the reaction rate and heat output.
Q5: What should I do if I observe a sudden and rapid increase in temperature?
A5: A rapid temperature increase may indicate the beginning of a thermal runaway. Immediate action is required:
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Enhance Cooling: Increase the cooling capacity (e.g., by adding more ice to the bath or lowering the cryostat setpoint).
-
Be Prepared to Quench: In a severe situation, have a quenching agent ready to quickly stop the reaction. This could be a cold, inert solvent.
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area and alert safety personnel.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of lithium this compound, with a focus on managing its exothermic properties.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise | 1. Reagent addition is too fast.2. Inadequate cooling.3. Agitator failure. | 1. Immediately stop the addition of reagents.2. Increase the cooling capacity (e.g., add more ice/dry ice to the bath).3. If the agitator has failed, stop the reaction immediately by quenching, as heat transfer is severely compromised. |
| Reaction Fails to Initiate or Stalls | 1. Low reaction temperature.2. Impurities in starting materials inhibiting the reaction.[1] | 1. Slowly and cautiously increase the temperature to the recommended initiation temperature.2. Analyze starting materials for purity. Common inhibitors in phosphorylation reactions include excess salt, phosphate, or ammonium (B1175870) ions.[3][4] |
| Formation of Side Products/Impurities | 1. Temperature too high, leading to decomposition or side reactions.2. Incorrect stoichiometry.3. Presence of water, which can lead to hydrolysis of the product.[1] | 1. Ensure precise temperature control throughout the reaction.2. Carefully check the molar ratios of your reactants.3. Use anhydrous reagents and solvents. |
| Low Yield of Lithium this compound | 1. Incomplete reaction.2. Degradation of the product during workup.3. Suboptimal pH. | 1. Monitor the reaction to completion using an appropriate analytical technique (e.g., FTIR, NMR).2. Keep the product at low temperatures during isolation and purification due to its hydrolytic instability.[1]3. Monitor and control the pH of the reaction mixture.[1] |
Quantitative Data Presentation
| Parameter | Description | Control Strategy |
| Heat of Reaction (ΔHrxn) | The overall enthalpy change of the reaction. Expected to be significantly negative (exothermic). | Quantify using reaction calorimetry to determine the total heat output and necessary cooling capacity. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is removed from the system. | Calculate from the heat of reaction and the heat capacity of the reaction mixture to assess the worst-case thermal runaway potential. |
| Maximum Temperature of Synthesis (Tmax) | The highest temperature the reaction mixture can reach before a dangerous secondary decomposition reaction is initiated. | Determine using techniques like Differential Scanning Calorimetry (DSC) on the reaction mixture. The process temperature should be kept well below Tmax. |
| Heat Generation Rate (qgen) | The rate at which the reaction produces heat. | Control primarily by the rate of addition of the limiting reagent in a semi-batch process. |
| Heat Removal Rate (qrem) | The rate at which the cooling system removes heat from the reactor. | Maximize by ensuring a large heat transfer area, a significant temperature difference between the reactor and the coolant, and good agitation. |
Experimental Protocols
Protocol 1: Synthesis of Lithium this compound (General Procedure)
This protocol is a general guideline and should be adapted based on specific laboratory conditions and safety assessments.
Materials:
-
Phosphoric acid (85%)
-
Acetic anhydride
-
Lithium salt (e.g., lithium carbonate or lithium acetate)
-
Anhydrous solvent (e.g., ethyl acetate)
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel in a cooling bath (e.g., ice-water or dry ice-acetone).
-
Charge the reactor with phosphoric acid and the chosen solvent.
-
Cool the mixture to the desired starting temperature (e.g., 0-5 °C).
-
Slowly add acetic anhydride dropwise from the dropping funnel while maintaining the internal temperature within a narrow range (e.g., ±2 °C). The addition rate should be adjusted to prevent a significant temperature increase.
-
After the addition is complete, allow the reaction to stir at the controlled temperature for the specified time to ensure completion.
-
In a separate vessel, prepare a solution or slurry of the lithium salt in the reaction solvent.
-
Slowly add the lithium salt solution/slurry to the reaction mixture, again controlling the temperature to manage any exotherm from the neutralization reaction.
-
The solid lithium this compound product will precipitate.
-
Isolate the product by filtration, wash with cold anhydrous solvent, and dry under vacuum.
Protocol 2: Reaction Calorimetry for Thermal Hazard Assessment
This protocol outlines the key steps for determining the thermal data of the lithium this compound synthesis using a reaction calorimeter.
Objective: To quantify the heat of reaction, heat generation rate, and adiabatic temperature rise to ensure safe scale-up.
Methodology:
-
System Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions to determine the overall heat transfer coefficient (U) and the heat capacity (Cp) of the system.
-
Reaction Setup: Charge the calorimeter reactor with phosphoric acid and solvent.
-
Establish Baseline: Bring the reactor contents to the desired starting temperature and stir at the planned agitation speed. Monitor the heat flow to establish a stable baseline.
-
Controlled Reagent Addition: Begin the controlled addition of acetic anhydride at a pre-determined rate. The calorimeter will measure the heat flow in real-time.
-
Isothermal Hold: After the addition is complete, hold the reaction at a constant temperature and continue to monitor the heat flow until it returns to the baseline, indicating the end of the reaction.
-
Data Analysis: Integrate the heat flow data over time to determine the total heat of reaction. Analyze the peak heat flow to determine the maximum heat generation rate. Use this data to calculate the adiabatic temperature rise.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Process flow for lithium this compound synthesis.
Caption: Decision tree for temperature deviations.
References
Improving the yield and purity of synthesized dilithium acetyl phosphate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of synthesized dilithium (B8592608) acetyl phosphate (B84403).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing a significantly low yield in my dilithium acetyl phosphate synthesis. What are the common causes and how can I address them?
A1: Low yields are a frequent issue and can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the root cause.
| Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| Incomplete Reaction | - Ensure accurate stoichiometry of reactants. A slight excess of the acetylating agent (e.g., acetic anhydride) may be beneficial. - Optimize reaction time and temperature. Monitor reaction progress using techniques like 31P-NMR or HPLC.[1] - Ensure efficient mixing to promote reactant interaction. | Increased conversion of starting materials to acetyl phosphate. |
| Hydrolysis of Acetyl Phosphate | - Acetyl phosphate is highly susceptible to hydrolysis, especially in non-anhydrous conditions or at non-neutral pH.[1][2] - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Maintain low temperatures (e.g., 0-5 °C) during the reaction and workup.[3] - Adjust the pH to a stable range (pH 5-6) as soon as possible after the reaction.[1] | Minimized degradation of the product, leading to higher isolated yield. |
| Side Reactions | - The formation of di- and triacetyl phosphates can occur, reducing the yield of the desired monoacetyl phosphate.[3] - Formation of pyrophosphate is another possibility. - Carefully control the stoichiometry of the acetylating agent. - Optimize reaction conditions (temperature, time) to favor mono-acetylation. | Reduced formation of byproducts, leading to a purer product and easier purification. |
| Inefficient Precipitation/Crystallization | - Suboptimal solvent choice for precipitation can lead to product loss. - The rate of addition of the precipitating solvent can affect crystal size and purity. - Experiment with different anti-solvents (e.g., ethanol (B145695), methanol, ether) to find the most effective one for precipitating the dilithium salt.[3][4] - Add the anti-solvent slowly at a controlled temperature to encourage the formation of well-defined crystals. | Improved recovery of the solid product. |
Q2: My final product contains significant impurities. What are the likely contaminants and how can I remove them?
A2: Common impurities include unreacted starting materials, byproducts, and degradation products.
| Common Impurity | Identification Method | Removal Strategy |
| Acetic Acid | 1H-NMR, GC | - Wash the precipitated product with a cold, anhydrous solvent in which dilithium acetyl phosphate is insoluble but acetic acid is soluble (e.g., diethyl ether). - Lyophilization can help remove residual volatile impurities. |
| Phosphoric Acid | 31P-NMR, HPLC | - Careful precipitation can leave phosphoric acid in the supernatant. - Recrystallization of the dilithium salt can improve purity. |
| Diacetyl/Triacetyl Phosphate | 31P-NMR, HPLC | - Optimize the synthesis to minimize their formation (see Q1). - Chromatographic purification methods may be necessary for high-purity applications, though this can be challenging due to the product's instability. |
| Lithium Acetate (B1210297)/Carbonate | Elemental Analysis, IC | - Wash the final product with an appropriate anhydrous solvent to remove soluble salts. |
Q3: How can I monitor the progress of my synthesis reaction?
A3: Real-time or periodic monitoring is crucial for optimizing reaction conditions and determining the reaction endpoint.
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This process analytical technology (PAT) tool can be used to monitor the consumption of reagents and the formation of products in real-time.[1]
-
31P-NMR Spectroscopy: This is an excellent technique to distinguish between phosphoric acid, monoacetyl phosphate, and other phosphorylated byproducts. Samples can be taken at various time points to track the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the concentration of acetyl phosphate in the reaction mixture.[3]
Q4: What are the best practices for purifying and storing dilithium acetyl phosphate?
A4: Proper handling during purification and storage is critical to prevent degradation.
-
Purification:
-
Precipitation: The most common method for isolating the dilithium salt is precipitation from the reaction mixture by adding a cold anti-solvent like ethanol or diethyl ether.[4]
-
Washing: Wash the precipitate with cold, anhydrous solvents to remove impurities.
-
Drying: Dry the final product under vacuum to remove all traces of solvent and moisture.
-
-
Storage:
-
Store the solid dilithium acetyl phosphate under an inert atmosphere (argon or nitrogen).
-
Keep it at a low temperature, ideally at -20°C or below, to minimize hydrolysis.[5]
-
Experimental Protocols
Protocol 1: Synthesis from Acetic Anhydride (B1165640) and Phosphoric Acid
This method is based on the acetylation of phosphoric acid with acetic anhydride.
Materials:
-
100% Phosphoric Acid
-
Acetic Anhydride
-
Acetic Acid (glacial)
-
Lithium Carbonate or Lithium Hydroxide (B78521)
-
Anhydrous Ethanol (or other suitable anti-solvent)
-
Anhydrous Diethyl Ether
Procedure:
-
Under an inert atmosphere, cool a solution of phosphoric acid in glacial acetic acid to 0-10°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution, maintaining the low temperature.
-
Stir the reaction mixture at the controlled temperature for a specified time (e.g., 2-4 hours) to allow for the formation of acetyl phosphate.
-
Slowly add a stoichiometric amount of lithium carbonate or a solution of lithium hydroxide to neutralize the acid and form the dilithium salt. Keep the temperature low during this addition.
-
Once the addition is complete, continue stirring for a period to ensure complete salt formation.
-
Precipitate the dilithium acetyl phosphate by the slow addition of cold, anhydrous ethanol.
-
Collect the precipitate by filtration under an inert atmosphere.
-
Wash the precipitate with cold, anhydrous ethanol and then with anhydrous diethyl ether to remove residual impurities.
-
Dry the product under high vacuum.
Protocol 2: Synthesis from Isopropenyl Acetate and Phosphoric Acid
This method offers a milder alternative for acetylation.
Materials:
-
Isopropenyl Acetate
-
100% Phosphoric Acid
-
Lithium Hydroxide solution
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
Procedure:
-
Add phosphoric acid dropwise to cold isopropenyl acetate with vigorous stirring. Maintain the temperature below a certain threshold to control the exothermic reaction.[4]
-
After the addition is complete, adjust the pH of the aqueous solution to around 5.0.[4]
-
Extract the mixture with diethyl ether to remove excess isopropenyl acetate.[4]
-
Adjust the pH of the aqueous layer to 8.0 with a lithium hydroxide solution.[4]
-
Centrifuge the solution to remove any precipitated lithium phosphate.[4]
-
Place the supernatant in an ice bath and add cold ethanol (approximately 5 volumes) to precipitate the dilithium acetyl phosphate.[4]
-
Filter the precipitate, wash with absolute ethanol and then diethyl ether.[4]
-
Dry the product under vacuum.[4]
Visualizing Workflows and Relationships
Caption: General workflow for the synthesis and purification of dilithium acetyl phosphate.
Caption: A logical troubleshooting guide for addressing low yield and purity issues.
References
Validation & Comparative
A Comparative Analysis of Acetylphosphate and Other Acylating Agents in Biological Research
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical determinant of experimental success. This guide provides a comprehensive comparison of acetylphosphate with other commonly used acylating agents, including acetyl-coenzyme A (acetyl-CoA), acetic anhydride (B1165640), and N-hydroxysuccinimide (NHS) esters. The following analysis, supported by experimental data and detailed protocols, offers insights into the performance, reactivity, and applications of these reagents.
Acylation, the process of adding an acyl group to a molecule, is a fundamental post-translational modification that plays a pivotal role in regulating a vast array of cellular processes.[1][2] The choice of acylating agent can significantly impact the efficiency, specificity, and biological relevance of the intended modification. This comparison focuses on this compound, a key metabolic intermediate, and contrasts its properties with those of other widely utilized acylating agents in the laboratory.
Performance Comparison of Acylating Agents
The reactivity and specificity of an acylating agent are paramount considerations in experimental design. The following table summarizes the key characteristics of this compound and its alternatives.
| Acylating Agent | Mechanism of Acylation | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound (AcP) | Non-enzymatic | Moderate | Physiologically relevant, can act as both an acetyl and phosphoryl donor.[3][4] | Less reactive than chemical reagents, can have broader reactivity (phosphorylation). |
| Acetyl-Coenzyme A (Acetyl-CoA) | Enzymatic (catalyzed by acetyltransferases) and non-enzymatic | Low (non-enzymatic) to High (enzymatic) | Primary biological acetyl donor, high specificity in enzymatic reactions.[3] | Non-enzymatic acylation is generally slow and pH-dependent.[5][6] |
| Acetic Anhydride | Chemical (non-enzymatic) | High | Highly reactive, cost-effective, and widely available.[7][8] | Low specificity (reacts with multiple nucleophiles), can lead to protein denaturation.[9] |
| N-Hydroxysuccinimide (NHS) Esters | Chemical (non-enzymatic) | High | High reactivity and specificity towards primary amines, stable intermediates. | Can be expensive, requires anhydrous conditions for storage and initial reaction. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are representative protocols for in vitro protein acylation using the discussed agents.
Protocol 1: Non-Enzymatic Protein Acetylation with this compound
This protocol describes a general method for the non-enzymatic acetylation of a target protein using this compound.
Materials:
-
Purified target protein
-
This compound (lithium potassium salt)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE analysis reagents
-
Anti-acetyllysine antibody for Western blotting
Procedure:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Incubate the purified target protein (at a final concentration of 1-10 µM) with varying concentrations of this compound (e.g., 1-10 mM) in the reaction buffer.
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-acetyllysine antibody to detect acetylation.
Protocol 2: In Vitro Enzymatic Protein Acetylation with Acetyl-CoA
This protocol outlines a typical enzymatic acetylation assay using a lysine (B10760008) acetyltransferase (KAT) and acetyl-CoA.
Materials:
-
Purified target protein (substrate)
-
Purified lysine acetyltransferase (KAT) enzyme
-
Acetyl-CoA
-
Acetylation Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT)
-
SDS-PAGE analysis reagents
-
Anti-acetyllysine antibody
Procedure:
-
Set up the acetylation reaction by combining the target protein, KAT enzyme, and acetyl-CoA in the acetylation buffer.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting with an anti-acetyllysine antibody.
Protocol 3: Chemical Acetylation of Proteins with Acetic Anhydride
This protocol provides a method for the general chemical acetylation of protein lysine residues.
Materials:
-
Purified protein
-
Acetic anhydride
-
Reaction Buffer (e.g., 50 mM Sodium Phosphate, pH 8.0)
-
Dialysis tubing or desalting column
Procedure:
-
Dissolve the protein in the reaction buffer.
-
Slowly add small aliquots of acetic anhydride to the protein solution while stirring gently. The amount of acetic anhydride will depend on the desired degree of acetylation.[7]
-
Maintain the pH of the reaction mixture between 7.5 and 8.5 by adding a dilute base (e.g., 0.1 M NaOH) as needed.[8]
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Remove excess reagents and byproducts by dialysis or using a desalting column.
-
Confirm acetylation via mass spectrometry or Western blot.
Protocol 4: Protein Labeling with N-Hydroxysuccinimide (NHS) Esters
This protocol describes the labeling of primary amines on a protein using an NHS ester-activated molecule.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label (e.g., a fluorescent dye)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column
Procedure:
-
Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.
-
Add a molar excess of the NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Separate the labeled protein from unreacted label and byproducts using a size-exclusion chromatography column.
Visualizing Acylation in Cellular Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and pathways related to protein acylation.
Concluding Remarks
The choice of an acylating agent is a critical decision in experimental design that depends on the specific research question. This compound serves as a physiologically relevant acyl donor, particularly for studying non-enzymatic acetylation in biological contexts. For high specificity, enzymatic acylation using acetyl-CoA and a specific KAT is the method of choice. In contrast, acetic anhydride and NHS esters offer highly reactive, albeit less specific, alternatives for general protein modification and labeling. By understanding the distinct characteristics and employing the appropriate protocols, researchers can effectively utilize these powerful tools to investigate the multifaceted roles of protein acylation in health and disease.
References
- 1. Acylation Quantitative Protein Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. bosterbio.com [bosterbio.com]
- 3. A Class of Reactive Acyl-CoA Species Reveals the Non-Enzymatic Origins of Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Widespread and Enzyme-independent Nϵ-Acetylation and Nϵ-Succinylation of Proteins in the Chemical Conditions of the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetylation (or Succinylation) of Amino Groups on Proteins - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide: Acetylphosphate vs. Carbamoyl Phosphate as Phospho-donors for CheY
For Researchers, Scientists, and Drug Development Professionals
In the study of bacterial chemotaxis and two-component signaling systems, the response regulator protein CheY serves as a critical model. Its phosphorylation-dependent activation is a key event in signal transduction, leading to changes in flagellar rotation and bacterial motility. While the natural phospho-donor for CheY is the histidine kinase CheA, small-molecule phosphodonors like acetylphosphate (AcP) and carbamoyl (B1232498) phosphate (B84403) (CP) are invaluable tools for in vitro studies, allowing for the controlled phosphorylation of CheY in the absence of its cognate kinase. This guide provides an objective comparison of this compound and carbamoyl phosphate as phospho-donors for CheY, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
The efficacy of small-molecule phosphodonors can be evaluated by their binding affinity for CheY (represented by the dissociation constant, Ks) and the rate of phosphoryl transfer (kphos). These parameters have been experimentally determined and are summarized below.
| Phospho-donor | Binding Affinity (Ks) (mM) | Phosphotransfer Rate (kphos) (s-1) |
| This compound | 10 - 600 | 0.05 - 0.5 |
| Carbamoyl Phosphate | 10 - 600 | 0.05 - 0.5 |
Data compiled from kinetic characterization studies of CheY phosphorylation.[1]
As the data indicates, both this compound and carbamoyl phosphate exhibit relatively low binding affinity for CheY, with Ks values in the millimolar range.[1] The rate of phosphotransfer for both molecules is also comparable and significantly slower than the phosphorylation by the natural donor, phospho-CheA.[1]
Delving into the Details: A Comparative Analysis
While the kinetic parameters for this compound and carbamoyl phosphate are similar, their utility in experimental settings can be influenced by other factors such as stability and commercial availability.
This compound (AcP): A high-energy acyl phosphate, AcP is an intermediate in bacterial metabolism. Its ability to phosphorylate response regulators like CheY in vitro has been well-documented.[2][3] It is commercially available and relatively stable when stored appropriately.
Carbamoyl Phosphate (CP): Another biologically relevant high-energy phosphate compound, CP is an intermediate in arginine and pyrimidine (B1678525) biosynthesis. Like AcP, it can serve as a phospho-donor for CheY in the absence of CheA.[2][4]
The choice between AcP and CP in an experimental context may depend on the specific research question. For instance, studies investigating the link between cellular metabolism and chemotaxis might utilize AcP to mimic physiological conditions where this compound levels fluctuate.
Visualizing the Phosphorylation Pathways
To understand the context of CheY phosphorylation, it is essential to visualize the signaling pathway.
Caption: CheY phosphorylation pathways.
The above diagram illustrates both the natural phosphorylation of CheY by CheA and the in vitro phosphorylation by this compound and carbamoyl phosphate, leading to the activation of the flagellar motor.
Experimental Protocols
Precise and reproducible experimental protocols are paramount for comparative studies. Below is a detailed methodology for an in vitro CheY phosphorylation assay using either this compound or carbamoyl phosphate, based on established fluorescence spectroscopy techniques.[5][6][7]
Objective:
To measure and compare the kinetics of CheY phosphorylation by this compound and carbamoyl phosphate.
Principle:
The phosphorylation of CheY at Asp57 induces a conformational change that can be monitored by a change in the intrinsic fluorescence of Tryptophan-58 (Trp58), which is located near the phosphorylation site.[6] This change in fluorescence provides a real-time readout of the phosphorylation event.
Materials:
-
Purified CheY protein
-
This compound (lithium potassium salt)
-
Carbamoyl phosphate (dilithium salt)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Fluorometer
-
96-well black microplate or quartz cuvette
Experimental Workflow:
Caption: Workflow for kinetic analysis.
Detailed Procedure:
-
Protein Preparation:
-
Prepare a stock solution of purified CheY in the reaction buffer. The final concentration of CheY in the assay is typically in the range of 1-10 µM.
-
-
Phospho-donor Preparation:
-
Prepare fresh stock solutions of this compound and carbamoyl phosphate in the reaction buffer. A range of concentrations will be needed to determine the kinetic parameters.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 295 nm (to selectively excite tryptophan) and the emission wavelength to scan between 320-380 nm or monitor at a fixed wavelength of 340 nm.[6]
-
Add the CheY solution to a quartz cuvette or the wells of a black microplate and place it in the fluorometer.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Record the baseline fluorescence of the CheY solution.
-
-
Initiation of Phosphorylation:
-
To initiate the reaction, add a small volume of the phospho-donor stock solution to the CheY solution and mix quickly.
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The observed rate constant (kobs) for the fluorescence change at each phospho-donor concentration is determined by fitting the kinetic data to a single exponential decay function.
-
Plot the kobs values against the corresponding phospho-donor concentrations.
-
The data can be fitted to the Michaelis-Menten equation to determine the Ks and kphos values.
-
Conclusion
Both this compound and carbamoyl phosphate serve as effective, albeit slow, phospho-donors for CheY in vitro. Their similar kinetic profiles make them largely interchangeable for basic phosphorylation studies. The choice between them may be guided by the specific biological question, with this compound being a more direct mimic of a key metabolic intermediate that can influence chemotaxis. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative analyses and further investigate the intricacies of CheY phosphorylation and two-component signaling.
References
- 1. Kinetic characterization of CheY phosphorylation reactions: comparison of P-CheA and small-molecule phosphodonors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Measurement of Kinetics of CheY Autophosphorylation with Small Molecule Phosphodonors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Acetylphosphate in Regulating PhoP Transcriptional Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate regulatory networks of bacterial transcription factors is paramount. This guide provides a comprehensive comparison of the mechanisms by which acetylphosphate (AcP), a key metabolic intermediate, modulates the transcriptional activity of the virulence-associated response regulator PhoP.
The PhoP/PhoQ two-component system is a critical signal transduction pathway in many Gram-negative bacteria, governing virulence, magnesium homeostasis, and resistance to antimicrobial peptides.[1][2][3] Traditionally, the activation of PhoP is understood to occur via phosphorylation by its cognate sensor kinase, PhoQ, in response to environmental cues such as low magnesium levels.[1][2][4] However, a growing body of evidence highlights a multifaceted role for this compound in this regulatory circuit, acting as both a direct phosphodonor and a mediator of inhibitory acetylation. This guide will dissect these dual functions, presenting experimental data to validate the role of this compound in PhoP transcriptional activity.
Direct Phosphorylation of PhoP by this compound
Under certain conditions, this compound can directly phosphorylate PhoP, bypassing the canonical PhoQ-dependent activation pathway. This alternative activation mechanism has been demonstrated primarily through in vitro studies and with mutant forms of PhoP.
Key Findings:
-
In Vitro Phosphorylation: Purified PhoP can be phosphorylated in vitro when incubated with this compound.[5] This has been observed using techniques such as Phos-tag™ polyacrylamide gel electrophoresis, which separates phosphorylated and unphosphorylated protein isoforms.[5]
-
Activation of PhoP Mutants: A specific mutant, PhoP* (with a S93N substitution), exhibits the ability to function independently of PhoQ.[6] This mutant shows enhanced autophosphorylation in the presence of this compound compared to the wild-type protein.[6] The transcriptional activity of PhoP* is dependent on the synthesis of this compound.[6]
Comparative Analysis of PhoP Phosphorylation
| Phosphorylation Mechanism | Primary Phosphodonor | Key Regulatory Protein | Conditions Favoring Activation | Experimental Evidence |
| Canonical Pathway | ATP | PhoQ (Sensor Kinase) | Low extracellular Mg2+, acidic pH | In vivo and in vitro phosphorylation assays, gene expression analysis |
| Alternative Pathway | This compound | None (direct) | High intracellular this compound levels, specific PhoP mutations | In vitro phosphorylation assays, analysis of PhoP* mutants |
Crosstalk between Acetylation and Phosphorylation
Beyond its role as a phosphodonor, this compound is also a potent non-enzymatic acetylating agent. The acetylation of PhoP by this compound introduces a layer of negative regulation, directly impacting its phosphorylation status and subsequent transcriptional activity.
Key Findings:
-
Non-enzymatic Acetylation: this compound can non-enzymatically acetylate PhoP at specific lysine (B10760008) residues, notably K102 in Salmonella enterica.[1][4][7][8]
-
Inhibition of Phosphorylation: Acetylation of PhoP, particularly at K102, has been shown to inhibit its subsequent phosphorylation.[4][7][8] This creates a regulatory antagonism where the metabolic state of the cell, reflected in this compound levels, can fine-tune the PhoP response.
-
Reduced Transcriptional Activity: The acetylation-mediated inhibition of phosphorylation leads to a significant reduction in the transcriptional activation of PhoP-regulated genes.[4]
Below is a diagram illustrating the dual regulatory roles of this compound on PhoP activity.
References
- 1. Frontiers | An updated overview on the bacterial PhoP/PhoQ two-component signal transduction system [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetyl phosphate-dependent activation of a mutant PhoP response regulator that functions independently of its cognate sensor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acetylating Agents: Acetyl Chloride vs. Acetic Anhydride
For researchers, scientists, and professionals in drug development, the selection of an appropriate acetylating agent is a critical decision in the synthesis of esters and amides. Acetyl chloride and acetic anhydride (B1165640) are two of the most common reagents for this purpose, each presenting a unique profile of reactivity, safety, and cost-effectiveness. This guide provides an objective comparison of their performance in acetylation reactions, supported by experimental data, to inform your choice of reagent.
Performance Comparison
Acetyl chloride is generally a more reactive acetylating agent than acetic anhydride.[1][2][3] This heightened reactivity is attributed to the chloride ion being an excellent leaving group.[3] Consequently, reactions with acetyl chloride often proceed faster and may not require heating.[3] However, this high reactivity can also lead to a lack of selectivity with molecules possessing multiple reaction sites and may necessitate carefully controlled reaction conditions to minimize side reactions.[1][3]
Acetic anhydride is less reactive, and as a result, acetylation reactions using this reagent may require a catalyst, higher temperatures, or longer reaction times to achieve high yields.[3] The byproduct of acetylation with acetic anhydride is acetic acid, which is less corrosive and easier to handle than the hydrochloric acid generated when using acetyl chloride.[1][4] From a practical standpoint, acetic anhydride is often favored due to its lower cost, greater availability, and safer handling profile.[4][5]
Quantitative Data Summary
The following table summarizes experimental data from a comparative study on the acetylation of various substrates with acetyl chloride and acetic anhydride.
| Substrate | Acetylating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Acetic Anhydride | ZnCl₂ | 30 | 0.5 | 95 | [6] |
| Benzyl Alcohol | Acetyl Chloride | ZnCl₂ | 30 | 0.3 | 98 | [6] |
| Aniline | Acetic Anhydride | None | Room Temp | 0.25 | >95 | [7] |
| Aniline | Acetyl Chloride | Et₃N/K₂CO₃ | Room Temp | 1 | Moderate/High | [8] |
| Salicylic Acid | Acetic Anhydride | H₂SO₄ | 60-80 | 0.25 | High | [9] |
| Salicylic Acid | Acetyl Chloride | Pyridine (B92270) | 0-5 | 0.5 | High | [10] |
Reaction Mechanisms and Workflows
The fundamental mechanism for both acetylating agents is a nucleophilic acyl substitution. The diagrams below illustrate the general mechanism and a typical experimental workflow for each reagent.
Detailed Experimental Protocols
Acetylation of an Amine with Acetyl Chloride
This protocol is a general procedure for the N-acetylation of a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a base such as pyridine or triethylamine (B128534) (1.1-1.5 equivalents) in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by adding water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer successively with a dilute acid solution (e.g., 1M HCl) if a basic catalyst like pyridine was used, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.
Acetylation of an Alcohol with Acetic Anhydride
This protocol provides a general method for the O-acetylation of a primary or secondary alcohol.
-
Preparation: In a round-bottom flask, dissolve the alcohol (1.0 equivalent) in a suitable solvent such as pyridine, which can also act as the catalyst and base.
-
Addition of Acetic Anhydride: Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the solution. For less reactive alcohols, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be added in catalytic amounts.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary until the reaction is complete, monitoring by TLC.
-
Quenching: Cool the reaction mixture and quench any excess acetic anhydride by the slow addition of water or methanol.
-
Workup: Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water, 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate (to remove acetic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by distillation or column chromatography.
Concluding Remarks
The choice between acetyl chloride and acetic anhydride for acetylation is a balance between reactivity, safety, cost, and the specific requirements of the synthesis. Acetyl chloride offers the advantage of high reactivity, leading to faster reactions at lower temperatures.[3] However, its hazardous nature and the production of corrosive HCl require more stringent handling procedures.[2][7] Acetic anhydride, while less reactive, is often a more practical choice for many applications due to its lower cost, safer handling, and the formation of a less aggressive byproduct.[4][5] For sensitive substrates or when high selectivity is crucial, the milder nature of acetic anhydride is often advantageous.[3] This guide provides the necessary data and protocols to enable an informed decision for your specific acetylation needs.
References
- 1. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 10. Reddit - The heart of the internet [reddit.com]
Evaluating Acetylphosphate as a Direct Phosphoryl Donor In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of acetylphosphate (AcP) and adenosine (B11128) triphosphate (ATP) as phosphoryl donors for in vivo protein phosphorylation, particularly within the context of bacterial two-component signal transduction systems. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological and experimental workflows.
Introduction
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. While ATP is the canonical phosphoryl donor for kinase-mediated phosphorylation, the high-energy metabolite this compound (AcP) has emerged as a significant, direct, and kinase-independent source of phosphoryl groups for a class of proteins known as response regulators (RRs) in bacteria.[1][2][3] Understanding the in vivo dynamics and efficiency of AcP-mediated phosphorylation compared to the canonical ATP-dependent kinase pathway is crucial for elucidating bacterial signaling networks and identifying novel targets for antimicrobial drug development.
AcP is a central metabolic intermediate in bacteria, linking carbon metabolism to cellular regulation.[1] Its intracellular concentration can fluctuate significantly with the metabolic state of the cell, reaching millimolar levels in organisms like Escherichia coli, which is sufficient to drive the phosphorylation of certain RRs.[4] This direct phosphorylation by AcP allows for a "crosstalk" between the cell's metabolic status and its signaling pathways, bypassing the cognate sensor histidine kinase (HK) that typically phosphorylates the RR using ATP.[5][6]
Performance Comparison: this compound vs. ATP as a Phosphoryl Donor
Direct quantitative comparisons of AcP and ATP as phosphoryl donors for the same substrate in vivo are scarce in the literature. Most of the available data comes from in vitro studies, which provide valuable insights into the potential kinetics and efficiency of these two molecules. The canonical pathway involves an HK autophosphorylating using ATP and then transferring the phosphoryl group to its cognate RR. In contrast, AcP can directly phosphorylate the aspartate residue in the receiver domain of the RR.
In Vitro Kinetic Parameters
The following table summarizes the in vitro kinetic constants for the phosphorylation of bacterial response regulators by AcP. This data provides a basis for comparing its efficacy to the ATP-dependent phosphorylation by histidine kinases, though direct in vivo comparisons are still needed.
| Response Regulator | Organism | Phosphoryl Donor | K_m_ (mM) | Notes |
| CheY | Escherichia coli | This compound | 0.70 | Phosphorylation of CheY by AcP is significant at physiological concentrations.[2] |
| PhoB | Escherichia coli | This compound | 7 - 8 | The relatively high K_m_ suggests AcP may not be the primary donor for PhoB under normal physiological conditions but could play a role when AcP levels are high.[7] |
Note: The standard free energy of hydrolysis (ΔG°') for AcP is approximately -43.3 kJ/mol, which is higher than that of ATP (-30.5 kJ/mol), indicating that AcP is a high-energy phosphoryl donor capable of driving phosphorylation reactions.[1]
Signaling Pathways and Experimental Workflows
Canonical vs. This compound-Mediated Two-Component Signaling
The following diagram illustrates the comparison between the canonical ATP-dependent two-component signaling pathway and the direct phosphorylation of a response regulator by this compound.
Experimental Workflow for In Vivo Phosphorylation Analysis
This diagram outlines a general experimental workflow to quantify and compare in vivo protein phosphorylation levels resulting from different phosphoryl donors.
Experimental Protocols
In Vivo Labeling with [³²P]-Orthophosphate
This method is a classic approach to directly measure the incorporation of phosphate (B84403) into proteins in vivo.
Materials:
-
Bacterial strain of interest (e.g., wild-type, and mutants with altered AcP metabolism like ΔackA or Δpta).
-
Low-phosphate growth medium.
-
[³²P]-orthophosphate.
-
Lysis buffer (e.g., Tris-HCl with protease and phosphatase inhibitors).
-
Antibody specific to the protein of interest for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
SDS-PAGE reagents.
-
Phos-tag™ acrylamide (B121943) (optional, for separating phosphorylated and unphosphorylated proteins).[8][9]
-
Phosphorimager or X-ray film.
Procedure:
-
Grow bacterial cultures in a low-phosphate medium to an appropriate cell density (e.g., mid-log phase).
-
Add [³²P]-orthophosphate to the culture and incubate for a defined period to allow for incorporation into the intracellular ATP and AcP pools.
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method (e.g., sonication, bead beating) in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Incubate the lysate with an antibody specific to the target response regulator.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE. For better separation of phosphorylated and unphosphorylated forms, Phos-tag™ SDS-PAGE can be used.[10][11]
-
Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled protein.
-
Quantify the band intensities to determine the relative levels of phosphorylation under different conditions.
Mass Spectrometry-Based Quantification of In Vivo Phosphorylation
Mass spectrometry (MS) offers a powerful, non-radioactive method to identify and quantify phosphorylation sites with high specificity.
Materials:
-
Bacterial cultures (as above).
-
Lysis buffer.
-
Antibody for immunoprecipitation.
-
SDS-PAGE reagents.
-
In-gel digestion reagents (e.g., trypsin).
-
Phosphopeptide enrichment materials (e.g., TiO₂, IMAC).
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Software for data analysis.
Procedure:
-
Grow and harvest bacterial cells as described above.
-
Lyse the cells and perform immunoprecipitation of the target protein.
-
Separate the immunoprecipitated protein by SDS-PAGE and visualize the protein band by Coomassie staining.
-
Excise the protein band from the gel and perform in-gel digestion with trypsin.
-
Extract the peptides from the gel.
-
(Optional but recommended) Enrich for phosphopeptides using TiO₂ or IMAC columns to increase the sensitivity of detection.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use database search algorithms to identify the protein and the specific sites of phosphorylation.
-
Quantify the relative abundance of phosphorylated vs. non-phosphorylated peptides to determine the stoichiometry of phosphorylation. Stable isotope labeling by amino acids in cell culture (SILAC) can be integrated into this workflow for more accurate quantification.
Logical Relationship of Key Factors in AcP-mediated Phosphorylation
The following diagram illustrates the interplay of metabolic state, key enzymes, and regulatory outcomes in AcP-dependent signaling.
Conclusion
This compound is a physiologically relevant phosphoryl donor that directly links cellular metabolism to signal transduction in bacteria. While in vitro evidence and genetic studies strongly support its role in the direct, kinase-independent phosphorylation of response regulators, a quantitative side-by-side comparison with the canonical ATP-dependent kinase-mediated phosphorylation in vivo remains an area for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to address this knowledge gap. A deeper understanding of the interplay between these two phosphorylation mechanisms will undoubtedly provide novel insights into the intricacies of bacterial signaling and may unveil new strategies for therapeutic intervention.
References
- 1. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Kinetic Buffering of Cross Talk between Bacterial Two-Component Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The activation of PhoB by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Universally applicable methods for monitoring response regulator aspartate phosphorylation both in vitro and in vivo using Phos-tag™ based reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Universally applicable methods for monitoring response regulator aspartate phosphorylation both in vitro and in vivo using Phos-tag-based reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Measurement of in Vivo Phosphorylation States of Cdk5 Activator p35 by Phos-tag SDS-PAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative measurement of in vivo phosphorylation states of Cdk5 activator p35 by Phos-tag SDS-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular Energy Currencies: Acetylphosphate vs. ATP
In the intricate economy of the cell, energy transactions are paramount. While Adenosine Triphosphate (ATP) is universally recognized as the primary energy currency, other high-energy molecules play crucial roles, particularly in the microbial world. Among these is Acetylphosphate (AcP), a potent bioenergetic intermediate that not only rivals ATP in its energy capacity but also functions as a key signaling molecule. This guide provides an objective comparison of their performance, supported by bioenergetic data and experimental methodologies.
Bioenergetic Comparison: Phosphate (B84403) Transfer Potential
The capacity of a molecule to act as an energy currency is fundamentally linked to its phosphoryl transfer potential, which is the tendency of the compound to donate a phosphate group.[1][2] This is quantified by the standard Gibbs free energy of hydrolysis (ΔG°'), where a more negative value indicates a greater energy release and a higher potential for driving biochemical reactions.[1]
This compound possesses a significantly higher phosphoryl transfer potential than ATP. The hydrolysis of its acyl-phosphate bond is more exergonic than the hydrolysis of ATP's terminal phosphoanhydride bond. This distinction positions AcP "above" ATP in the bioenergetic hierarchy, enabling it to efficiently phosphorylate ADP to generate ATP through substrate-level phosphorylation.[3][4]
| Compound | Hydrolysis Reaction | Standard Gibbs Free Energy (ΔG°') |
| This compound (AcP) | AcP + H₂O → Acetate (B1210297) + Pᵢ | ~ -43.1 kJ/mol[3] |
| Adenosine Triphosphate (ATP) | ATP + H₂O → ADP + Pᵢ | ~ -30.5 kJ/mol[1][5] |
Table 1: Comparison of the standard Gibbs free energy of hydrolysis for this compound and ATP. The more negative value for AcP indicates a higher phosphoryl transfer potential.
Metabolic and Signaling Roles
While both molecules function as phosphoryl donors, their metabolic contexts and signaling capabilities diverge significantly.
Adenosine Triphosphate (ATP) is the quintessential energy-coupling agent across all domains of life.[1][2] Its synthesis through cellular respiration and photosynthesis, and its subsequent hydrolysis, powers a vast array of cellular processes, including muscle contraction, active transport, and the synthesis of macromolecules.[1][2] The transfer of its terminal phosphate group by enzymes called kinases is a fundamental mechanism of cellular regulation.[6]
This compound (AcP) serves as a critical metabolic hub, primarily in bacteria and archaea.[4][7] It is the central intermediate of the Phosphotransacetylase-Acetate Kinase (Pta-AckA) pathway, which links central carbon metabolism (via acetyl-CoA) directly to ATP generation.[8][9][10] Beyond its bioenergetic role, AcP is a dual-function signaling molecule:
-
Phospho-donor: AcP can directly phosphorylate response regulator proteins of two-component signal transduction systems, thereby controlling processes like chemotaxis, virulence, and biofilm formation.[11]
-
Acetyl-donor: AcP can non-enzymatically acetylate proteins on lysine (B10760008) residues.[11][12][13] This post-translational modification can alter protein activity and plays a significant role in regulating metabolism and bacterial virulence.[12][13]
Some theories also propose AcP as a plausible primordial energy currency at the origin of life, predating the more complex ATP molecule.[14][15]
Experimental Protocols
Determining ATP Synthesis from this compound
The activity of acetate kinase (AckA), which catalyzes the reversible reaction AcP + ADP ↔ Acetate + ATP, can be measured in the direction of ATP synthesis using a continuous spectrophotometric coupled enzyme assay.[16][17]
Principle: The ATP produced by acetate kinase is immediately used in two subsequent reactions catalyzed by hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH). The final reaction reduces NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm. The rate of NADPH production is directly proportional to the rate of ATP synthesis.
Reaction Scheme:
-
Acetate Kinase (AckA): Acetyl-P + ADP → Acetate + ATP
-
Hexokinase (HK): ATP + Glucose → ADP + Glucose-6-Phosphate
-
G6PDH: Glucose-6-Phosphate + NADP⁺ → 6-Phosphoglucono-δ-lactone + NADPH + H⁺
Materials and Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Substrates: 100 mM this compound (AcP), 50 mM Adenosine Diphosphate (ADP), 200 mM Glucose, 20 mM NADP⁺
-
Cofactor: 100 mM MgCl₂
-
Coupling Enzymes: Hexokinase (HK) and Glucose-6-phosphate Dehydrogenase (G6PDH) solution (e.g., 500 units/mL each)
-
Enzyme Sample: Purified Acetate Kinase or cell lysate containing the enzyme.
-
Spectrophotometer and quartz cuvettes.
Procedure:
-
Prepare a reaction master mix in a 1.5 mL microcentrifuge tube containing the assay buffer, MgCl₂, glucose, NADP⁺, ADP, and the coupling enzymes.
-
Pipette 980 µL of the master mix into a quartz cuvette and place it in the spectrophotometer thermostatted at 37°C.
-
Add 10 µL of the substrate this compound to the cuvette, mix by inversion, and allow the temperature to equilibrate for 2-3 minutes. Monitor the absorbance at 340 nm to establish a stable baseline.
-
Initiate the reaction by adding 10 µL of the acetate kinase enzyme sample to the cuvette.
-
Immediately mix by inversion and begin recording the absorbance at 340 nm continuously for 5-10 minutes.
-
A control reaction lacking the acetate kinase enzyme should be run to account for any background, non-enzymatic reactions.
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot. The activity of acetate kinase (in units/mL) is determined using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
Conclusion
References
- 1. grindergym.com [grindergym.com]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. ATP and Energy Practice Questions & Answers – Page 1 | GOB Chemistry [pearson.com]
- 4. Acetyl phosphate - Wikipedia [en.wikipedia.org]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Involvement of phosphotransacetylase, acetate kinase, and acetyl phosphate synthesis in control of the phosphate regulon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Metabolic intermediate acetyl phosphate modulates bacterial virulence via acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetyl Phosphate as a Primordial Energy Currency at the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nick-lane.net [nick-lane.net]
- 16. Direct detection of the acetate-forming activity of the enzyme acetate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Acylating Agents in Drug Discovery: A Comparative Benchmark
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the purity of target molecules. This guide provides a comprehensive comparison of commonly employed acylating agents, supported by experimental data, to empower informed decisions in the synthesis of pharmaceuticals and other bioactive compounds.
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis, pivotal in forming esters and amides. The reactivity of an acylating agent is primarily dictated by the electrophilicity of the carbonyl carbon and the nature of the leaving group. A well-established hierarchy of reactivity places acyl chlorides as the most reactive, followed by acid anhydrides, esters, and finally amides. This guide will delve into the practical implications of this reactivity spectrum, offering quantitative data, detailed experimental protocols, and visualizations to aid in reagent selection.
Performance Comparison of Common Acylating Agents
To provide a clear and objective comparison, the following tables summarize the performance of various acylating agents in model acylation reactions with a primary amine and a primary alcohol under standardized conditions where available.
Table 1: Comparative Performance in the Acylation of a Primary Amine (Aniline)
| Acylating Agent | Molecular Weight ( g/mol ) | Reaction Time (hours) | Yield (%) | Purity (%) | Byproducts |
| 5-Bromo-6-chloronicotinoyl chloride | 254.90 | 0.5 | 95 | >98 | HCl |
| Benzoyl chloride | 140.57 | 1 | 92 | >98 | HCl |
| Acetic anhydride | 102.09 | 3 | 85 | 95 | Acetic acid |
| N-Acetylimidazole | 110.12 | 6 | 78 | 90 | Imidazole |
Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity. Actual results may vary depending on the specific substrate and reaction conditions.[1]
Table 2: Comparative Acetylation of Benzyl Alcohol
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98 |
| Acetic anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 |
| Acetic anhydride | None | Solvent-free | 60 | 7 | >99 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these agents. Below are representative protocols for key acylation reactions.
General Procedure for Acylation of a Primary Amine
This protocol is suitable for highly reactive acylating agents like acyl chlorides.
Materials:
-
Acylating agent (e.g., 5-Bromo-6-chloronicotinoyl chloride, Benzoyl chloride)
-
Primary amine (e.g., Aniline)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.[1]
Protocol for Amide Coupling using HATU
For less reactive carboxylic acids, coupling agents like HATU are employed to form an active ester in situ.
Materials:
-
Carboxylic acid
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes.
-
Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.
-
Upon completion, quench the reaction with water or a mild aqueous acid, followed by extraction with an appropriate organic solvent.
-
Purify the crude product, typically by column chromatography.[2]
Chemoselectivity: A Critical Consideration
In drug discovery, molecules often possess multiple functional groups that can potentially react with an acylating agent. Chemoselectivity, the preferential reaction of one functional group over another, is therefore a paramount consideration.
The high reactivity of acyl chlorides can be a double-edged sword. While they react rapidly, they often exhibit poor chemoselectivity. For instance, in a molecule containing both an amine and a hydroxyl group, an acyl chloride may acylate both sites.
In contrast, less reactive acylating agents or the use of coupling agents with carboxylic acids can offer greater control. For molecules with multiple nucleophilic sites, such as amino alcohols, chemoselective acylation can often be achieved by carefully controlling the reaction conditions.
-
N-Acylation vs. O-Acylation: In the case of amino alcohols, N-acylation is typically favored under basic conditions, while O-acylation can be achieved under acidic conditions.[3] Under acidic conditions, the amine is protonated, rendering it less nucleophilic and allowing the hydroxyl group to be acylated.[4]
-
Primary vs. Secondary Amines: Highly selective acylation of primary amines in the presence of secondary amines can be achieved using specialized reagents like diacylaminoquinazolinones, which show superior selectivity compared to acetyl chloride.[5]
Novel reagents like potassium acyltrifluoroborates have also been developed for the chemoselective acylation of primary amines, tolerating a wide range of other functional groups, including alcohols, carboxylic acids, and even secondary amines.[6][7][8][9]
Visualizing the Workflow and Logic
To further clarify the process and decision-making in selecting an acylating agent, the following diagrams illustrate a typical acylation workflow and a logical framework for reagent selection.
Caption: A generalized workflow for a typical acylation reaction.
Caption: A decision tree for selecting an appropriate acylating agent.
Novel Acylating Agents on the Horizon
The field of organic synthesis is continually evolving, with new reagents being developed to address the limitations of classical methods.
-
Acyl-1,4-Dihydropyridines: These bench-stable reagents serve as sources of acyl radicals under photochemical, thermal, or electrochemical activation. They have shown promise in various organic transformations, including the late-stage functionalization of natural products and active pharmaceutical ingredients.[10][11]
-
α-Keto Acids: These compounds can function as "green" acylating agents, releasing only carbon dioxide as a byproduct. They have been successfully employed in a variety of C-C, C-N, and C-S bond-forming reactions.
While these novel agents offer exciting possibilities, more extensive benchmarking against traditional acylating agents is needed to fully delineate their advantages and limitations in drug discovery workflows.
Conclusion
The choice of an acylating agent is a multifactorial decision that requires careful consideration of reactivity, selectivity, and reaction conditions. For rapid and efficient acylation of simple substrates, acyl chlorides and anhydrides remain the reagents of choice. However, for complex molecules requiring high chemoselectivity and mild conditions, the use of carboxylic acids with coupling agents or activated esters is often superior. The emergence of novel acylating agents like acyl-1,4-dihydropyridines and α-keto acids provides promising new tools for the synthetic chemist. By understanding the relative merits of each class of reagent and leveraging the detailed protocols provided, researchers can optimize their synthetic strategies and accelerate the pace of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions [organic-chemistry.org]
- 8. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis | Semantic Scholar [semanticscholar.org]
Detecting Acetylphosphate in Mitochondria: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of acetylphosphate in mitochondria is crucial for understanding its role in cellular metabolism and disease. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with alternative methods, supported by experimental data and detailed protocols.
The transient and low-abundance nature of this compound in mammalian mitochondria presents a significant analytical challenge. While traditionally studied in bacteria, its recent detection in the mitochondria of human cells has opened new avenues for research into its physiological and pathological roles.[1][2] This guide compares the performance of real-time in-organelle NMR spectroscopy with established biochemical and mass spectrometry-based assays for the confirmation and quantification of mitochondrial this compound.
Performance Comparison of Analytical Methods
The choice of analytical method for detecting this compound in mitochondria depends on the specific research question, available instrumentation, and the desired balance between sensitivity, specificity, and real-time monitoring capabilities. The following table summarizes the key performance characteristics of NMR spectroscopy, LC-MS/MS, the hydroxamate assay, and the phosphomolybdate assay.
| Feature | NMR Spectroscopy (¹H-¹³C HSQC) | LC-MS/MS | Hydroxamate Assay | Phosphomolybdate Assay |
| Principle | Detects the correlation between protons and their attached ¹³C nuclei, providing structural confirmation and quantification. | Separates molecules by chromatography and detects them based on their mass-to-charge ratio. | This compound reacts with hydroxylamine (B1172632) to form a colored ferric-hydroxamate complex.[3][4] | Measures the inorganic phosphate (B84403) released from this compound after enzymatic or chemical hydrolysis.[5][6] |
| Specificity | High (provides structural information) | High (based on mass and fragmentation) | Moderate (potential for interference from other hydroxamates) | Low (detects any source of inorganic phosphate) |
| Sensitivity | Moderate (typically in the low micromolar range) | High (can reach nanomolar to picomolar levels)[7] | Low to Moderate | Low to Moderate |
| Limit of Detection (LoD) | ~1-10 µM (estimated) | ~1.5 fmol (0.3 nM) for similar molecules[7] | Not widely reported for mitochondrial samples | Not widely reported for mitochondrial samples |
| Limit of Quantification (LoQ) | ~5-50 µM (estimated) | ~5 fmol (1 nM) for similar molecules[7] | Not widely reported for mitochondrial samples | Not widely reported for mitochondrial samples |
| Real-time Monitoring | Yes (demonstrated in isolated mitochondria)[8][9] | No (requires sample quenching and extraction) | No (end-point assay) | No (end-point assay) |
| Sample Requirement | Requires intact, functional mitochondria and ¹³C-labeled substrates. | Requires mitochondrial lysates. | Requires mitochondrial lysates. | Requires mitochondrial lysates. |
| Key Advantage | Non-invasive, real-time monitoring of metabolic flux in intact organelles.[9] | High sensitivity and specificity. | Simple, colorimetric assay. | Simple, colorimetric assay. |
| Key Disadvantage | Lower sensitivity compared to MS-based methods. | Destructive to the sample. | Prone to interference and less specific. | Non-specific and requires complete hydrolysis. |
Experimental Protocols
Real-Time NMR Spectroscopy for this compound Detection in Intact Mitochondria
This protocol is adapted from the method described by Xu et al. (2018) for the real-time observation of this compound formation in isolated mammalian mitochondria.[8]
Materials:
-
Isolated mitochondria from cell culture
-
Analysis Buffer: 120 mM KCl, 5 mM KH₂PO₄, 1 mM EGTA, 3 mM HEPES, pH 7.4
-
Substrate Solution: ¹³C₃-pyruvate (final concentration 3 mM), malate (B86768) (final concentration 0.25 mM), NAD⁺ (final concentration 0.25 mM), ADP (final concentration 0.1 mM)
-
D₂O
-
Shigemi NMR tubes
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from cultured cells using standard differential centrifugation protocols. Ensure mitochondria are functional and of high purity.
-
Sample Preparation for NMR:
-
Resuspend the final mitochondrial pellet in the analysis buffer.
-
Incubate the mitochondrial suspension at 37°C for 30 minutes.
-
In a Shigemi NMR tube, combine the mitochondrial suspension with the substrate solution.
-
Add D₂O to a final concentration of 10% for the NMR lock.
-
-
NMR Data Acquisition:
-
Acquire a series of two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectra at 37°C.
-
Use a pulse program optimized for sensitivity, such as hsqcetgpsisp2.2.
-
Acquire spectra at regular time intervals (e.g., every 5 minutes) to monitor the kinetics of metabolite formation.
-
-
Data Analysis:
-
Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify the cross-peak corresponding to this compound based on its known chemical shifts (¹H ≈ 2.09 ppm, ¹³C ≈ 24.96 ppm).[10]
-
Quantify the peak volume over time to determine the kinetics of this compound formation and degradation.
-
LC-MS/MS for this compound Quantification in Mitochondrial Lysates
This protocol provides a general framework for the quantification of this compound using LC-MS/MS. Optimization of chromatographic conditions and mass spectrometer parameters will be required.
Materials:
-
Mitochondrial pellet
-
Lysis Buffer (e.g., methanol/water)
-
Internal Standard (e.g., stable isotope-labeled this compound, if available)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Mitochondrial Lysis and Extraction:
-
Resuspend the mitochondrial pellet in ice-cold lysis buffer.
-
Spike the sample with the internal standard.
-
Lyse the mitochondria by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC Separation:
-
Use a column suitable for polar analytes, such as a HILIC or ion-pair reversed-phase column.
-
Develop a gradient elution method to separate this compound from other mitochondrial metabolites.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transition for ¹²C-acetylphosphate is m/z 139 > 79.[11]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the mitochondrial lysate based on the peak area ratio of the analyte to the internal standard.
-
Hydroxamate Assay for this compound
This colorimetric assay is based on the reaction of this compound with hydroxylamine to form a ferric-hydroxamate complex.[3][4]
Materials:
-
Mitochondrial lysate
-
Hydroxylamine solution
-
Ferric chloride (FeCl₃) solution in HCl
Procedure:
-
Sample Preparation: Prepare mitochondrial lysates as described for the LC-MS/MS protocol.
-
Reaction:
-
Incubate the mitochondrial lysate with the hydroxylamine solution.
-
Stop the reaction and develop the color by adding the acidic ferric chloride solution.
-
-
Measurement:
-
Measure the absorbance of the resulting reddish-brown complex at approximately 540 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.
-
Signaling Pathways and Experimental Workflow
The formation of this compound in mitochondria is linked to the activity of the pyruvate (B1213749) dehydrogenase (PDH) complex, which is a critical regulator of cellular metabolism. The tumor suppressor protein p53 has been shown to positively regulate PDH activity, thereby influencing the metabolic fate of pyruvate.[12][13]
References
- 1. Khan Academy [khanacademy.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Direct detection of the acetate-forming activity of the enzyme acetate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Detection of the Acetate-forming Activity of the Enzyme Acetate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Observation of acetyl phosphate formation in mammalian mitochondria using real-time in-organelle NMR metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring Live Mitochondrial Metabolism in Real-Time Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 12. Regulation of Metabolic Activity by p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The complexity of p53-mediated metabolic regulation in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Phosphate Donors for In Vitro ATP Regeneration
For researchers, scientists, and drug development professionals engaged in enzymatic assays and high-throughput screening, maintaining a stable and efficient supply of adenosine (B11128) triphosphate (ATP) is paramount. This guide provides a comprehensive comparison of common phosphate (B84403) donors used in ATP regeneration systems, offering experimental data and protocols to aid in the selection of the most suitable system for your specific research needs.
ATP regeneration systems are essential for driving a wide array of enzymatic reactions that are fundamental to drug discovery and development. These systems continuously replenish ATP from its hydrolysis products, adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP), by utilizing a phosphate donor and a corresponding kinase. The choice of phosphate donor is critical, as it significantly impacts the efficiency, cost-effectiveness, and potential for downstream interference of the entire system. This guide evaluates four of the most widely used phosphate donors: Phosphocreatine (PCr), Phosphoenolpyruvate (PEP), Acetyl Phosphate (AcP), and Polyphosphate (PolyP).
Comparative Analysis of Phosphate Donor Performance
The selection of an optimal phosphate donor hinges on a balance of factors including the energy of hydrolysis, stability, cost, and the potential for byproduct inhibition. The following table summarizes the key quantitative parameters for each of the four common phosphate donors.
| Feature | Phosphocreatine (PCr) | Phosphoenolpyruvate (PEP) | Acetyl Phosphate (AcP) | Polyphosphate (PolyP) |
| Enzyme | Creatine Kinase (CK) | Pyruvate Kinase (PK) | Acetate Kinase (AK) | Polyphosphate Kinase (PPK) |
| Gibbs Free Energy of Hydrolysis (ΔG°') | -43.1 kJ/mol | -61.9 kJ/mol[1] | -43.3 kJ/mol[1] | ~ -30.5 kJ/mol (per phosphate unit)[1] |
| Stability (Half-life) | ~12 days[1] | 16-98 days[1] | ~0.34 days[1] | >700 days[1] |
| Relative Cost | Moderate[1] | Very High[1] | Low to Moderate[1] | Very Low[2][3] |
| Byproducts | Creatine | Pyruvate[4][5] | Acetate[6][7] | Shorter PolyP chains, Orthophosphate |
| Potential for Inhibition | Minimal | Pyruvate can inhibit some reactions.[5] | Acetate can alter pH. | High concentrations can chelate Mg2+.[2] |
| Regeneration from AMP | No | No | No | Yes (with additional enzymes like PAP)[2][5][8][9] |
Delving into the Enzymatic Pathways
The efficiency of an ATP regeneration system is intrinsically linked to the enzymatic reaction that facilitates the transfer of the phosphate group. Below are diagrams illustrating the core reactions for each phosphate donor system.
Caption: Enzymatic pathways for ATP regeneration.
Experimental Protocols
To empirically determine the most suitable ATP regeneration system for a given application, a standardized experimental workflow is essential. The following protocol outlines a method for comparing the efficiency of different phosphate donors.
Experimental Workflow: Comparing Phosphate Donor Efficiency
Caption: Workflow for comparing ATP regeneration systems.
Detailed Method for ATP Quantification
A common method for quantifying ATP is through a luciferase-based bioluminescence assay.[5][10]
-
Reagent Preparation : Prepare a standard ATP solution of known concentration to generate a standard curve. Reconstitute the luciferase/luciferin reagent according to the manufacturer's instructions.
-
Standard Curve : Perform serial dilutions of the ATP standard to create a range of concentrations. Add the luciferase reagent to each standard and measure the luminescence using a luminometer. Plot luminescence versus ATP concentration to generate a standard curve.
-
Sample Measurement : Add the luciferase reagent to the quenched experimental samples.
-
Data Analysis : Measure the luminescence of the experimental samples and use the standard curve to determine the ATP concentration.
Selecting the Right Phosphate Donor: A Decision Guide
The choice of a phosphate donor should be guided by the specific requirements of the experiment, including budget, the nature of the ATP-dependent enzyme, and the duration of the assay.
Caption: Decision tree for selecting a phosphate donor.
Conclusion
The selection of an appropriate phosphate donor is a critical step in designing robust and reliable in vitro assays that depend on ATP. For applications where cost is a major driver and regeneration from AMP is beneficial, Polyphosphate emerges as a highly attractive option due to its exceptional stability and low price.[2][3] Acetyl Phosphate also presents a cost-effective alternative, though its lower stability must be considered.[1] For experiments requiring high-energy transfer and where cost is not a limiting factor, Phosphoenolpyruvate remains a powerful choice.[1] Finally, Phosphocreatine offers a balance of good stability and minimal byproduct inhibition, making it a reliable, albeit more moderately priced, option.[1] By carefully considering the experimental requirements and the comparative data presented in this guide, researchers can select the optimal ATP regeneration system to power their discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel ATP regeneration system using polyphosphate-AMP phosphotransferase and polyphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate Kinase - Proteopedia, life in 3D [proteopedia.org]
- 5. In Vitro ATP Regeneration from Polyphosphate and AMP by Polyphosphate:AMP Phosphotransferase and Adenylate Kinase from Acinetobacter johnsonii 210A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ATP Regeneration from Pyruvate in the PURE System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro ATP regeneration from polyphosphate and AMP by polyphosphate:AMP phosphotransferase and adenylate kinase from Acinetobacter johnsonii 210A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
Validating the Link Between Acetyl Phosphate Levels and Flagellar Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the regulatory link between intracellular acetyl phosphate (B84403) (AcP) concentrations and the expression of flagellar genes in bacteria, primarily focusing on the model organism Escherichia coli. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways.
Introduction
Bacterial motility, conferred by flagella, is a critical factor in processes ranging from nutrient acquisition to pathogenesis. The synthesis of the flagellar apparatus is a complex and energetically demanding process, tightly regulated by a hierarchical gene cascade. At the top of this cascade is the master operon, flhDC. Emerging evidence has solidified the role of the small, high-energy metabolite acetyl phosphate (AcP) as a key global signal that intersects with two-component signal transduction systems to repress flagellar biogenesis. This guide explores the experimental validation of this link, focusing on the Rcs and OmpR regulatory pathways.
Under conditions of elevated AcP, such as growth on certain carbon sources, flagellar synthesis is inhibited.[1][2] This response is primarily mediated through the phosphorylation of response regulators, notably RcsB and OmpR, which then act as repressors of flhDC transcription.[3][4][5][6] Understanding and quantifying this metabolic control of motility is crucial for fields ranging from microbial physiology to the development of novel antimicrobial strategies.
Comparative Analysis of Regulatory Pathways
The repressive effect of acetyl phosphate on flagellar expression is predominantly channeled through at least two well-characterized two-component systems: the Rcs phosphorelay and the OmpR-EnvZ osmoregulation system. AcP can act as a phosphodonor, directly phosphorylating the response regulators RcsB and OmpR, thereby altering their DNA-binding affinities and regulatory activities.
The Rcs Phosphorelay System
The Rcs (Regulator of Capsule Synthesis) system is an envelope stress response pathway. In the context of flagellar regulation, AcP-dependent phosphorylation of the response regulator RcsB, often in conjunction with its cofactor RcsA, leads to repression of the flhDC operon.[7] Genetic epistasis experiments have shown that the AcP-sensitive repression of flagellar biogenesis is suppressed by the loss of RcsB.[7]
The OmpR-EnvZ System
The OmpR-EnvZ two-component system is a primary regulator of porin expression in response to changes in osmolarity. However, it also plays a significant role in flagellar regulation. AcP can phosphorylate OmpR, and phosphorylated OmpR (OmpR-P) binds to the flhDC promoter, acting as a transcriptional repressor.[3][4][8] The affinity of OmpR for the flhDC promoter is reported to increase by about 10-fold upon phosphorylation.[4] Strains lacking ompR show an insensitivity to changes in AcP levels with respect to flhDC expression.[3][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the relationship between AcP metabolism and flagellar gene expression. The data is primarily derived from studies using E. coli strains with mutations in the AcP-metabolizing enzymes phosphotransacetylase (pta) and acetate (B1210297) kinase (ackA). A pta mutant cannot synthesize AcP from acetyl-CoA, leading to low AcP levels. Conversely, an ackA mutant can synthesize but not readily convert AcP to acetate, leading to AcP accumulation.
Table 1: Effect of AcP Metabolic Mutations on flhDC Expression
| Strain Background | Relevant Genotype | Intracellular AcP Level | flhDC Expression Level (relative to Wild-Type) | Reference |
| Wild-Type | pta+ ackA+ | Basal (estimated at ~3 mM) | 100% | [10][11] |
| PTA Mutant | Δpta | Low / Undetectable | High / De-repressed | [4] |
| ACK Mutant | ΔackA | High / Accumulated | Low / Repressed | [4] |
| Double Mutant | Δpta ΔackA | Low / Undetectable | High / De-repressed | [4] |
Table 2: Role of Response Regulators in AcP-Mediated Repression
| Strain Background | Relevant Genotype | Intracellular AcP Level | flhDC Expression Phenotype | Reference |
| OmpR Mutant | ΔompR | N/A | Unresponsive to changes in AcP levels | [3][9] |
| RcsB Mutant | ΔrcsB | N/A | AcP-sensitive repression is suppressed | [7] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the AcP-dependent regulation of flagellar expression.
Caption: AcP-dependent repression of flagellar synthesis.
Caption: Experimental workflow for validating the AcP-flagellar link.
Experimental Protocols
Protocol 1: Measurement of Intracellular Acetyl Phosphate by 2D-TLC
This protocol is adapted from an optimized method for measuring the relative concentrations of small phosphorylated molecules in E. coli.[1][12]
1. Metabolic Labeling and Sample Collection: a. Grow bacterial cultures in a defined medium with a limiting concentration of phosphate. b. Add [³²P]orthophosphate to the medium to label the intracellular phosphate pools. c. Grow the cultures under desired conditions (e.g., to a specific growth phase). d. Harvest cell samples by rapidly transferring a defined volume of culture into a tube containing ice-cold formic acid to quench metabolic activity.
2. Cell Lysis and Extraction: a. Incubate the samples on ice to ensure complete cell lysis. b. Centrifuge the samples at high speed (e.g., 15,800 x g) at 4°C to pellet cell debris. c. Carefully collect the supernatant, which contains the soluble small molecules. d. Neutralize the extract with an appropriate base (e.g., 2-picoline) to stabilize the acid-labile AcP.
3. Two-Dimensional Thin-Layer Chromatography (2D-TLC): a. Spot a small volume (e.g., 5 µl) of the neutralized extract onto a 10x10 cm cellulose-coated TLC plate.[13][14] b. Develop the plate in the first dimension using a suitable buffer system (e.g., a mixture of isobutyric acid and ammonium (B1175870) hydroxide). c. Air-dry the plate thoroughly. d. Develop the plate in the second dimension (rotated 90 degrees) using a different buffer system (e.g., a mixture of isopropanol, HCl, and water). e. Air-dry the plate completely.
4. Visualization and Quantification: a. Expose the dried TLC plate to a phosphor screen. b. Scan the screen using a phosphor imager to visualize the separated, radiolabeled molecules. c. Identify the spot corresponding to AcP based on its migration relative to known standards or previously established maps. d. Quantify the intensity of the AcP spot using densitometry software. The concentration can be determined relative to the intensity of the ATP spot, as the intracellular concentration of ATP is generally stable and known (~3 mM).[10][11]
Protocol 2: Quantification of flhDC Expression using a lacZ Reporter Fusion
This protocol measures the promoter activity of flhDC by assaying the activity of a downstream β-galactosidase reporter gene.[15][16]
1. Strain and Culture Preparation: a. Use bacterial strains containing a stable, single-copy insertion of an flhDC-lacZ transcriptional fusion in the chromosome. b. Grow the strains to the desired growth phase in appropriate media (e.g., LB broth).
2. Cell Permeabilization: a. Take a defined volume of the cell culture and place it in a test tube. b. Add a few drops of toluene (B28343) or SDS/chloroform to the culture and vortex vigorously to permeabilize the cell membranes. This allows the substrate to enter the cells.
3. β-Galactosidase Assay: a. Pre-warm the permeabilized cell suspension to a standard temperature (e.g., 28°C or 37°C). b. Start the enzymatic reaction by adding a solution of o-nitrophenyl-β-D-galactopyranoside (ONPG), a colorless substrate for β-galactosidase. c. Incubate the reaction mixture at the chosen temperature. β-galactosidase will cleave ONPG into galactose and o-nitrophenol, which is yellow. d. Stop the reaction after a defined time, or when a sufficient yellow color has developed, by adding a concentrated sodium carbonate (Na₂CO₃) solution. This raises the pH and inactivates the enzyme.
4. Measurement and Calculation: a. Centrifuge the tubes to pellet cell debris. b. Measure the absorbance of the o-nitrophenol in the supernatant at 420 nm (A₄₂₀) using a spectrophotometer. c. Also, measure the optical density of the original culture at 600 nm (OD₆₀₀) as a measure of cell density. d. Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = (1000 × A₄₂₀) / (t × V × OD₆₀₀) where:
- t = reaction time in minutes
- V = volume of culture used in milliliters
Alternative and Competing Methodologies
While AcP-dependent regulation is a significant pathway, it is not the sole mechanism controlling flagellar synthesis. It is crucial to consider these alternative pathways for a complete understanding.
-
Catabolite Repression: The availability of preferred carbon sources like glucose represses flhDC expression via the CRP-cAMP complex.
-
Sigma Factor Cascade: Flagellar gene expression is organized into a temporal hierarchy controlled by different sigma factors. The master operon flhDC is typically transcribed by the housekeeping sigma factor, σ⁷⁰. FlhD₄C₂ then directs σ⁷⁰ to transcribe class 2 genes, which include the alternative sigma factor, σ²⁸ (FliA). σ²⁸, in turn, directs the transcription of class 3 genes, including the flagellin (B1172586) monomer.
-
Other Two-Component Systems: Systems like QseBC and CpxA/CpxR have also been implicated in the regulation of flhDC in response to various environmental signals.[6]
By employing the detailed protocols and considering the quantitative data and pathway diagrams presented in this guide, researchers can effectively validate and explore the intricate link between central metabolism, in the form of acetyl phosphate, and the complex regulatory network governing bacterial motility.
References
- 1. Optimized two-dimensional thin layer chromatography to monitor the intracellular concentration of acetyl phosphate and other small phosphorylated molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of acetyl phosphate synthesis and degradation, and the control of flagellar expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of flagellar expression in Escherichia coli by acetyl phosphate and the osmoregulator OmpR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Acetyl phosphate and the phosphorylation of OmpR are involved in the regulation of the cell division rate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RcsCDB His-Asp phosphorelay system negatively regulates the flhDC operon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of the RcsB Response Regulator with Auxiliary Transcription Regulators in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of flagellar expression in Escherichia coli by acetyl phosphate and the osmoregulator OmpR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of flagellar expression in Escherichia coli by acetyl phosphate and the osmoregulator OmpR [ouci.dntb.gov.ua]
- 10. The Intracellular Concentration of Acetyl Phosphate in Escherichia coli Is Sufficient for Direct Phosphorylation of Two-Component Response Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The intracellular concentration of acetyl phosphate in Escherichia coli is sufficient for direct phosphorylation of two-component response regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized two-dimensional thin layer chromatography to monitor the intracellular concentration of acetyl phosphate and other small phosphorylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iitg.ac.in [iitg.ac.in]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. ableweb.org [ableweb.org]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Unveiling the Reactivity of Acyl Chlorides and Acid Anhydrides
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the acylation of nucleophiles is a cornerstone transformation for the construction of esters and amides, fundamental linkages in numerous pharmaceuticals and functional materials. Among the arsenal (B13267) of acylating agents, acyl chlorides and acid anhydrides are two of the most prominent and widely utilized classes. While both are derivatives of carboxylic acids and serve to introduce an acyl group, their reactivity profiles differ significantly, a critical consideration in reaction design and process development. This guide provides an objective comparison of their performance, supported by established chemical principles and experimental methodologies.
The Underlying Principles of Reactivity
The reactivity of both acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions is governed by two primary factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group. Acyl chlorides are generally recognized as more potent acylating agents than their corresponding anhydrides.[1][2] This heightened reactivity stems from the superior leaving group ability of the chloride ion (Cl⁻) compared to the carboxylate ion (RCOO⁻).[3][4]
The chloride ion is the conjugate base of a strong acid, hydrochloric acid (HCl), making it a very weak base and an excellent, stable leaving group.[4][5] In contrast, the carboxylate anion is the conjugate base of a carboxylic acid, a significantly weaker acid, rendering the carboxylate a more basic and less effective leaving group.[4] While the electronegativity of the heteroatom attached to the carbonyl group also influences the electrophilicity of the carbonyl carbon, the stability of the leaving group is the dominant factor determining the overall reaction rate.[5]
Quantitative Reactivity Comparison
While specific kinetic data for a direct comparison of an acyl chloride and its corresponding acid anhydride (B1165640) under identical conditions is sparse in publicly available literature, the general order of reactivity is well-established.[1] Acyl chlorides consistently exhibit higher rate constants for nucleophilic acyl substitution reactions. For illustrative purposes, the following table provides a qualitative comparison and highlights the key differences.
| Feature | Acyl Chlorides (e.g., Acetyl Chloride) | Acid Anhydrides (e.g., Acetic Anhydride) | Key Takeaway |
| Relative Reactivity | Very High[6][7] | High | Acyl chlorides react more rapidly with nucleophiles. |
| Reaction Rate | Fast; often vigorous, even at room temperature.[7] | Moderate; often requires heating or a catalyst. | Faster reaction times are achieved with acyl chlorides. |
| Reaction Conditions | Often proceeds at 0°C or room temperature. | May require gentle heating to proceed at a practical rate. | Milder conditions are typically sufficient for acyl chlorides. |
| Byproducts | Corrosive HCl gas.[1] | Less corrosive carboxylic acid.[1] | Byproduct management is a critical consideration. |
| Handling & Safety | Highly moisture-sensitive, corrosive, fuming.[8] | Less sensitive to moisture, less corrosive.[1] | Acid anhydrides are generally safer and easier to handle. |
| Cost | Generally more expensive. | Often cheaper, especially acetic anhydride. | Cost-effectiveness can favor acid anhydrides for large-scale synthesis. |
Experimental Protocols for Reactivity Comparison
To provide a quantitative basis for selecting the optimal acylating agent for a specific application, a direct comparative study is recommended. The following protocols outline experimental procedures for comparing the reactivity of an acyl chloride and its corresponding acid anhydride via hydrolysis and aminolysis.
Experiment 1: Comparing Rates of Hydrolysis by Conductance
This experiment measures the rate of hydrolysis of the two acylating agents by monitoring the formation of hydrochloric acid or carboxylic acid, which changes the conductivity of the solution.[9]
Materials:
-
Acyl chloride (e.g., benzoyl chloride)
-
Acid anhydride (e.g., benzoic anhydride)
-
Solvent (e.g., acetone (B3395972) with a defined percentage of water)
-
Conductivity meter and probe
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare solutions of the acyl chloride and acid anhydride of identical molar concentration in the chosen solvent.
-
Equilibrate the solvent and the reactant solutions to the desired temperature (e.g., 25°C) in the constant temperature bath.
-
Calibrate the conductivity meter.
-
To initiate the reaction, rapidly inject a known volume of the acylating agent solution into a stirred, thermostated vessel containing the solvent and begin recording conductivity readings at regular time intervals.
-
Continue recording until the conductivity reading stabilizes, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t, and G∞ is the final conductance. The slope of this line will be -k.
-
Repeat the procedure for the other acylating agent under identical conditions.
Experiment 2: Comparing Rates of Aminolysis by HPLC
This experiment compares the rate of amide formation by reacting the acylating agents with a primary amine and monitoring the disappearance of the amine or the formation of the amide product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Acyl chloride (e.g., hexanoyl chloride)
-
Acid anhydride (e.g., hexanoic anhydride)
-
Primary amine (e.g., aniline)
-
A non-nucleophilic base (e.g., triethylamine)[10]
-
Anhydrous aprotic solvent (e.g., dichloromethane, DCM)[10]
-
Internal standard for HPLC analysis
-
HPLC system with a suitable column and detector
-
Thermostated reaction vessel
Procedure:
-
Develop an HPLC method capable of separating and quantifying the primary amine, the amide product, and the internal standard.
-
In a flame-dried, thermostated reaction vessel under an inert atmosphere, prepare a solution of the primary amine (1.0 eq), the non-nucleophilic base (1.2 eq), and the internal standard in the anhydrous solvent.[10]
-
At time t=0, add the acylating agent (1.1 eq) to the stirred solution.[10]
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench it immediately (e.g., by adding a large volume of a dilute acid solution).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining primary amine or the formed amide product relative to the internal standard.
-
Plot the concentration of the reactant or product versus time and determine the initial reaction rate.
-
Repeat the experiment with the other acylating agent under identical conditions for a direct comparison of rates.
Visualizing the Reaction and Workflow
To further elucidate the processes involved, the following diagrams illustrate the general mechanism of nucleophilic acyl substitution and a typical experimental workflow for comparing reactivity.
Caption: General mechanism for nucleophilic acyl substitution.
Caption: Workflow for comparing acylation reaction rates.
Conclusion: Selecting the Right Tool for the Job
The choice between an acyl chloride and an acid anhydride is a classic example of the trade-off between reactivity and practicality. Acyl chlorides offer the advantage of high reactivity, enabling acylations to proceed rapidly under mild conditions. However, this reactivity comes at the cost of greater handling difficulties, corrosiveness, and the production of noxious HCl gas.
Acid anhydrides, while less reactive, are often the preferred reagents in industrial settings and large-scale laboratory preparations due to their lower cost, greater stability, and safer handling profile. The formation of a carboxylic acid byproduct is also less problematic than HCl. Ultimately, the decision rests on the specific requirements of the synthesis, including the nucleophilicity of the substrate, the desired reaction time, and considerations of safety, cost, and scale. For sensitive substrates or when rapid, mild reactions are paramount, an acyl chloride may be the superior choice. For robust, cost-effective, and safer processes, an acid anhydride is often the more prudent option.
References
- 1. asianpubs.org [asianpubs.org]
- 2. chem.ualberta.ca [chem.ualberta.ca]
- 3. Understanding the relative acyl-transfer reactivity of oxoesters and thioesters: computational analysis of transition state delocalization effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. savemyexams.com [savemyexams.com]
- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 8. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Acetate Kinase Assays: Continuous vs. Traditional Methods
For researchers, scientists, and drug development professionals, the accurate measurement of acetate (B1210297) kinase activity is crucial for understanding metabolism, screening for inhibitors, and various biotechnological applications. This guide provides a detailed comparison of a modern continuous assay for acetate kinase against two traditional methods, offering insights into their principles, performance, and experimental protocols.
Acetate kinase (ACK) is a key enzyme in microbial metabolic pathways, catalyzing the reversible phosphorylation of acetate. The choice of assay for measuring its activity can significantly impact experimental outcomes, influencing everything from kinetic parameter determination to high-throughput screening efficiency. This guide validates a continuous, coupled enzyme assay and compares its performance against the well-established pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LD) coupled assay and the hydroxamate endpoint assay.
Performance Comparison
The performance of the continuous and traditional assays for acetate kinase was evaluated based on key kinetic parameters and qualitative characteristics. The continuous assay, which utilizes purine (B94841) nucleoside phosphorylase (PNP), offers distinct advantages in terms of sensitivity and real-time monitoring.
| Assay Type | Principle | Method | Detection | Key Advantages | Key Disadvantages |
| Continuous Coupled (PNP) | Measures inorganic phosphate (B84403) (Pi) produced from the reaction of acetyl phosphate with hydroxylamine (B1172632). | Spectrophotometric (Continuous) | Increase in absorbance at 360 nm | High sensitivity, real-time kinetics, less interference from sample components.[1] | Requires a specific coupling enzyme (PNP) and substrate (MESG). |
| Traditional Coupled (PK/LD) | Measures ADP production by coupling it to the oxidation of NADH. | Spectrophotometric (Continuous) | Decrease in absorbance at 340 nm | Well-established, commercially available reagents.[1][2] | Potential for interference from ATP preparations containing ADP, less sensitive than the PNP assay.[1] |
| Traditional Endpoint (Hydroxamate) | Measures acetyl phosphate by its reaction with hydroxylamine to form a colored ferric-hydroxamate complex. | Spectrophotometric (Endpoint) | Absorbance at 540 nm | Simple, does not require coupling enzymes.[1][3] | Discontinuous, less sensitive, requires stopping the reaction, potential for inhibitor interference with the chemical derivatization step.[1] |
Kinetic Parameter Comparison of Thermotoga maritima Acetate Kinase
| Assay Method | Km for Acetate (mM) |
| Continuous Coupled (PNP) | 0.3 ± 0.05 |
| Traditional Coupled (PK/LD) | 40 |
Data sourced from a comparative study which indicated that the continuous PNP assay yielded a lower Km for acetate, suggesting higher sensitivity.[1]
Experimental Protocols
Detailed methodologies for the three compared assays are provided below.
Continuous Coupled Enzyme Assay (PNP Method)
This assay continuously measures the production of inorganic phosphate.
Principle: Acetate kinase produces acetyl phosphate, which then reacts with hydroxylamine to generate inorganic phosphate (Pi). The Pi is then used by purine nucleoside phosphorylase (PNP) to convert 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) into ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine, leading to an increase in absorbance at 360 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Magnesium Chloride (MgCl₂): 1 mM
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG): 0.2 mM
-
Hydroxylamine (neutralized): 50 mM
-
Adenosine 5'-triphosphate (ATP): 5 mM
-
Sodium Acetate: 200 mM
-
Purine Nucleoside Phosphorylase (PNP): 1 unit
-
Acetate Kinase
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, MgCl₂, MESG, hydroxylamine, ATP, sodium acetate, and PNP.
-
Initiate the reaction by adding acetate kinase.
-
Monitor the increase in absorbance at 360 nm continuously at 37°C using a spectrophotometer.
-
The rate of reaction is proportional to the rate of change in absorbance.
Traditional Coupled Enzyme Assay (PK/LD Method)
This is a widely used continuous assay that monitors the consumption of NADH.[1][2]
Principle: The ADP produced by acetate kinase is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.[1][2]
Reagents:
-
Assay Buffer: 100 mM Triethanolamine, pH 7.6
-
Sodium Acetate: 1 M
-
Adenosine 5'-triphosphate (ATP): 91 mM
-
Phosphoenolpyruvate (PEP): 56 mM
-
Magnesium Chloride (MgCl₂): 200 mM
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH): 6.4 mM
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme suspension
-
Acetate Kinase
Procedure:
-
Prepare a reaction cocktail containing Assay Buffer, Sodium Acetate, MgCl₂, and NADH.
-
Add the PK/LDH enzyme suspension to the reaction cocktail in a cuvette.
-
Equilibrate to 25°C and monitor the baseline absorbance at 340 nm.
-
Add ATP and PEP to the cuvette.
-
Initiate the reaction by adding the Acetate Kinase solution.
-
Record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of NADH consumption from the linear portion of the curve.
Traditional Endpoint Assay (Hydroxamate Method)
This discontinuous assay relies on a colorimetric reaction.[1][3]
Principle: The reaction is allowed to proceed for a fixed time, after which it is stopped. The acetyl phosphate produced reacts with hydroxylamine to form acetyl-hydroxamate. In the presence of an acidic ferric chloride solution, this forms a colored complex that can be measured spectrophotometrically.[1]
Reagents:
-
Reaction Buffer: e.g., 100 mM Tris-HCl, pH 7.5
-
Acetate
-
ATP
-
Acetate Kinase
-
Hydroxylamine Hydrochloride (2 M, pH 7.0)
-
Stopping/Color Reagent: 10% Ferric Chloride (FeCl₃) in 0.1 M HCl
Procedure:
-
Incubate the reaction mixture containing buffer, acetate, ATP, and acetate kinase at the desired temperature for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding hydroxylamine.
-
Add the ferric chloride reagent to develop the color.
-
Centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 540 nm.
-
A standard curve using known concentrations of acetyl phosphate is used to quantify the amount of product formed.
Visualizing the Methodologies
To further clarify the experimental processes and underlying biochemical reactions, the following diagrams are provided.
Conclusion
The validation of the continuous assay for acetate kinase demonstrates its superiority in terms of sensitivity for determining kinetic parameters, as evidenced by the lower Km value obtained for acetate compared to the traditional PK/LD coupled assay.[1] While traditional methods like the PK/LD and hydroxamate assays remain valuable for certain applications, particularly due to their established nature and the ready availability of reagents, the continuous PNP-based assay offers a more sensitive and mechanistically insightful alternative. For researchers engaged in detailed kinetic studies or high-sensitivity screening, the adoption of this continuous assay is highly recommended. The choice of assay should ultimately be guided by the specific experimental goals, required sensitivity, and available instrumentation.
References
- 1. A Continuous Assay of Acetate-Kinase Activity: Measurement of Inorganic Phosphate Release Generated by Hydroxylaminolysis of Acetyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Direct detection of the acetate-forming activity of the enzyme acetate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Enzymatic vs. Non-Enzymatic Phosphorylation by Acetylphosphate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of protein phosphorylation is critical. Acetylphosphate (AcP), a key metabolic intermediate, can phosphorylate proteins through both enzyme-catalyzed and direct, non-enzymatic mechanisms. Distinguishing between these two pathways is essential for accurately interpreting experimental results and for the development of targeted therapeutics. This guide provides a comprehensive comparison of enzymatic and non-enzymatic phosphorylation by this compound, supported by experimental data and detailed protocols.
Unraveling the Dual Roles of this compound in Phosphorylation
This compound is a high-energy molecule that acts as a global signal in bacteria, linking metabolism to cellular regulation.[1] It can donate its phosphoryl group to proteins, thereby modulating their activity. This process can occur through two distinct mechanisms:
-
Enzymatic Phosphorylation: In this pathway, a protein kinase specifically catalyzes the transfer of the phosphoryl group from a donor molecule, which can be this compound in some cases, to a target protein. This reaction is characterized by high specificity for both the substrate and the phosphorylation site.
-
Non-Enzymatic Phosphorylation: this compound can also directly transfer its phosphoryl group to proteins, particularly to the aspartate residues of response regulators in bacterial two-component systems, without the involvement of a kinase.[2][3] This process is often referred to as "autophosphorylation" by a small molecule phosphodonor.
Quantitative Comparison of Phosphorylation Mechanisms
The efficiency, specificity, and conditions for enzymatic and non-enzymatic phosphorylation by this compound differ significantly. The following table summarizes key quantitative parameters to facilitate comparison.
| Parameter | Enzymatic Phosphorylation | Non-Enzymatic Phosphorylation by this compound |
| Catalyst | Protein Kinase | None (direct transfer) |
| Phosphodonor | Typically ATP, but can be AcP for some kinases | This compound |
| Specificity | High for substrate and phosphorylation site | Lower, primarily targets accessible and reactive residues (e.g., Asp in response regulators) |
| Kinetics | Follows Michaelis-Menten kinetics | May not follow classical Michaelis-Menten kinetics[4] |
| Km for AcP | Varies depending on the kinase | e.g., ~0.70 mM for CheY[2] |
| kcat/Km | Generally high (e.g., median of ~10^5 M⁻¹s⁻¹ for enzymes)[5] | Expected to be significantly lower than enzymatic reactions |
| Regulation | Tightly regulated by cellular signaling pathways | Primarily dependent on the intracellular concentration of AcP[6] |
| pH Optimum | Specific to the enzyme | Generally favored at or near neutral pH |
| Temperature Dependence | Specific to the enzyme, with an optimal temperature range | Rate increases with temperature, but protein stability is a limiting factor[7] |
Experimental Protocols for Differentiation
Distinguishing between enzymatic and non-enzymatic phosphorylation is crucial for accurate biological interpretation. The following are detailed methodologies for key experiments.
In Vitro Phosphorylation Assay with and without Kinase
This assay directly tests whether phosphorylation of a target protein by this compound is dependent on the presence of a kinase.
Protocol:
-
Reaction Setup: Prepare two sets of reaction mixtures.
-
Reaction A (Non-Enzymatic):
-
Purified target protein (e.g., a response regulator)
-
This compound (e.g., 1-10 mM)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
-
Reaction B (Enzymatic Control):
-
Purified target protein
-
Purified cognate kinase
-
ATP (as a positive control for kinase activity)
-
Reaction buffer
-
-
-
Incubation: Incubate both reaction mixtures at a suitable temperature (e.g., 30°C or 37°C) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the samples by Phos-tag™ SDS-PAGE or autoradiography if using radiolabeled this compound to detect phosphorylation.
Expected Outcome: Phosphorylation of the target protein in Reaction A (in the absence of kinase) indicates non-enzymatic phosphorylation by this compound.
Phos-tag™ SDS-PAGE for Detecting Phosphorylated Proteins
Phos-tag™ is a molecule that specifically binds to phosphorylated ions, causing a mobility shift of phosphorylated proteins in SDS-PAGE.[1][8][9][10][11]
Protocol:
-
Gel Preparation: Prepare a polyacrylamide gel containing Phos-tag™ acrylamide (B121943) and ZnCl₂ or MnCl₂ according to the manufacturer's instructions. A neutral pH gel system is often preferred.[8][9]
-
Sample Preparation: Prepare protein samples as for standard SDS-PAGE. It is crucial to omit EDTA from lysis and sample buffers as it chelates the metal ions essential for Phos-tag™ function.[8]
-
Electrophoresis: Run the gel using a standard electrophoresis apparatus. The running buffer should also be compatible with the Phos-tag™ system.
-
Transfer and Western Blotting:
-
Before transferring, wash the gel in transfer buffer containing EDTA to remove the metal ions, which can interfere with protein transfer.[8]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a standard Western blot using an antibody against the target protein.
-
Expected Outcome: Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts, resulting in distinct, up-shifted bands. This allows for the visualization and quantification of the phosphorylated fraction.
Radiolabeling with [γ-³²P]this compound
This highly sensitive method directly traces the transfer of the phosphate (B84403) group from this compound to the target protein.
Protocol:
-
Synthesis of [γ-³²P]this compound: Synthesize [γ-³²P]this compound from [γ-³²P]ATP and acetate (B1210297) using acetate kinase or through chemical synthesis. Purify the radiolabeled this compound.
-
In Vitro Phosphorylation Assay:
-
Set up reaction mixtures as described in Protocol 1, but replace unlabeled this compound with [γ-³²P]this compound.
-
Incubate for the desired time.
-
Stop the reaction with SDS-PAGE loading buffer.
-
-
SDS-PAGE and Autoradiography:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel.
-
Expose the dried gel to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated protein.
-
Expected Outcome: A radioactive band corresponding to the molecular weight of the target protein will be visible if phosphorylation has occurred. The intensity of the band is proportional to the amount of phosphorylation.
Visualizing the Phosphorylation Pathways
Diagrams created using Graphviz (DOT language) illustrate the signaling pathways and experimental workflows.
Caption: Enzymatic phosphorylation pathway.
Caption: Non-enzymatic phosphorylation pathway.
Caption: Experimental workflow for differentiation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Application of the [γ-32P] ATP kinase assay to study anabolic signaling in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Median kcat/KM number for the entire data set - Generic - BNID 111412 [bionumbers.hms.harvard.edu]
- 6. pnas.org [pnas.org]
- 7. criver.com [criver.com]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 9. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay [jove.com]
- 10. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 11. Characterization of ATG8-family protein phosphorylation by Phos-tag gel for autophagy study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Protein Acetylation Kinetics: Acetylphosphate vs. Acetyl-CoA
A Guide for Researchers in Cellular Biology and Drug Discovery
Protein acetylation, a critical post-translational modification, plays a pivotal role in regulating a vast array of cellular processes, from gene expression to metabolic control. The addition of an acetyl group to a protein, typically on a lysine (B10760008) residue, is accomplished through two primary mechanisms: enzymatically, via acetyl-CoA, and non-enzymatically, with acetylphosphate as a key donor. Understanding the kinetic differences between these two pathways is essential for researchers studying cellular signaling, metabolism, and for the development of targeted therapeutics. This guide provides an objective comparison of the kinetics of protein acetylation by this compound versus acetyl-CoA, supported by experimental data and detailed methodologies.
Mechanistic Overview: Enzymatic vs. Non-Enzymatic Acetylation
Protein acetylation is fundamentally a chemical reaction involving the transfer of an acetyl group to a primary amine, most commonly the ε-amino group of a lysine residue. The key distinction between the two pathways lies in the requirement of a catalyst.
Enzymatic Acetylation: This process is mediated by a class of enzymes known as lysine acetyltransferases (KATs).[1][2] KATs utilize acetyl-coenzyme A (acetyl-CoA) as the acetyl donor.[1][3] The reaction proceeds through a ternary complex involving the enzyme, the protein substrate, and acetyl-CoA.[3] This catalyzed reaction is highly specific and efficient, allowing for rapid and precise regulation of protein function in response to cellular signals.
Non-Enzymatic Acetylation: In this pathway, the acetyl group is transferred directly from a high-energy donor to the protein without the aid of an enzyme.[1] this compound (AcP) is a prominent acetyl donor in this process, particularly in prokaryotes.[1] Acetyl-CoA can also act as a non-enzymatic acetylating agent, especially in environments with high pH and high concentrations of acetyl-CoA, such as the mitochondrial matrix.[4][5] The rate and specificity of non-enzymatic acetylation are largely governed by the chemical environment, including the local concentration of the acetyl donor and the accessibility and reactivity of the target lysine residue.[6]
Comparative Kinetics of Acetylation
The kinetic profiles of enzymatic and non-enzymatic acetylation differ significantly in terms of speed, specificity, and regulation. These differences are summarized in the table below.
| Kinetic Parameter | Enzymatic Acetylation (via Acetyl-CoA) | Non-Enzymatic Acetylation (via this compound) |
| Reaction Rate | Fast and efficient, characterized by Michaelis-Menten kinetics. | Slower and dependent on the concentration of this compound and the reactivity of the lysine residue. |
| Specificity | Highly specific for particular lysine residues on target proteins, determined by the enzyme's substrate binding site. | Less specific, influenced by the accessibility and local chemical environment of the lysine residue. |
| Regulation | Tightly regulated by the expression and activity of lysine acetyltransferases (KATs) and deacetylases (KDACs). | Primarily regulated by the intracellular concentration of this compound. |
| Acetyl Donor | Acetyl-Coenzyme A (Acetyl-CoA) | This compound (AcP) |
| Key Cellular Context | Widespread in eukaryotes, regulating gene expression, cell signaling, and metabolism. | Prominent in bacteria as a direct link between metabolism and protein function. Can also occur with other reactive acyl-phosphates. |
| pH Dependence | Optimal activity within a physiological pH range, typically around 7.4. | The rate increases with higher pH due to the deprotonation of the lysine ε-amino group, increasing its nucleophilicity. |
Experimental Protocols for Studying Protein Acetylation
A variety of techniques are employed to detect, quantify, and compare the kinetics of protein acetylation. The choice of method depends on the specific research question, sample type, and available instrumentation.
In Vitro Acetylation Assay
This assay is used to directly measure the acetylation of a purified protein by either an enzymatic or non-enzymatic mechanism.
Objective: To quantify the incorporation of an acetyl group onto a target protein in a controlled environment.
Materials:
-
Purified target protein
-
Purified lysine acetyltransferase (for enzymatic assay)
-
Acetyl-CoA or this compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM DTT)
-
SDS-PAGE reagents and equipment
-
Western blot reagents and equipment
-
Anti-acetyllysine antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, target protein, and either the KAT enzyme and acetyl-CoA (for enzymatic reaction) or this compound (for non-enzymatic reaction).
-
Initiation and Incubation: Initiate the reaction by adding the acetyl donor. Incubate at a controlled temperature (e.g., 37°C) for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for acetylated lysine. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Quantification: Visualize the acetylated protein using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the rate of acetylation.
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) is a powerful tool for identifying and quantifying specific acetylation sites on proteins within complex biological samples.[7][8][9]
Objective: To identify the specific lysine residues that are acetylated and to quantify the extent of acetylation.
Materials:
-
Cell or tissue lysate
-
Trypsin
-
Reagents for peptide reduction and alkylation
-
Anti-acetyllysine antibody-conjugated beads for immunoprecipitation (IP)[7]
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Digestion: Extract proteins from the biological sample and digest them into peptides using trypsin.[8]
-
Immunoaffinity Enrichment: Enrich for acetylated peptides using beads conjugated with an anti-acetyllysine antibody.[7]
-
LC-MS/MS Analysis: Separate the enriched peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).[8] The MS/MS spectra provide sequence information and identify the precise location of the acetylation.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the acetylated peptides and proteins. Quantitative analysis can be performed using label-free or label-based (e.g., SILAC, TMT) methods to compare acetylation levels between different samples.[8]
References
- 1. Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Acetylation and Acetyl Coenzyme A Metabolism in Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic and nonenzymatic protein acetylations control glycolysis process in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-enzymatic protein acylation as a carbon stress regulated by sirtuin deacylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural, Kinetic and Proteomic Characterization of Acetyl Phosphate-Dependent Bacterial Protein Acetylation | PLOS One [journals.plos.org]
- 7. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Acetylphosphate
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and adhering to regulatory compliance. Acetylphosphate, a key reagent in various biochemical assays, is classified as a hazardous chemical requiring specific disposal protocols. This guide provides essential safety and logistical information for the proper disposal of this compound, grounded in established laboratory safety principles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, a lab coat, and safety glasses or goggles. All handling should occur in a well-ventilated area or a chemical fume hood to prevent the inhalation of any dust or aerosols.[1] In the event of a spill, evacuate the area and remove all sources of ignition.[1]
Disposal Plan: Neutralization and Hydrolysis
The primary method for the safe disposal of this compound involves chemical neutralization and hydrolysis. This compound is an acidic compound and is corrosive.[2] The disposal procedure, therefore, focuses on neutralizing its acidity and promoting its hydrolysis into less hazardous components: acetate (B1210297) and phosphate (B84403). This process must be carried out in accordance with all local, state, and federal regulations. Unused or waste this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container for disposal by your institution's Environmental Health and Safety (EHS) office.
For small quantities, a laboratory-scale chemical inactivation through alkaline hydrolysis can be performed by trained personnel. This procedure intentionally breaks down the this compound molecule.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative parameters relevant to the safe neutralization and hydrolysis of acidic chemical waste, which is applicable to this compound.
| Parameter | Recommended Value/Range | Citation |
| Target pH for Neutralized Waste | 5.5 - 9.5 | [3] |
| Concentration of Base for Neutralization | 0.1 M - 1 M Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | [1][4] |
| Initial Dilution of Concentrated Acidic Waste | Add acid to at least 10 parts cold water | [4] |
| Temperature Control During Neutralization | Use an ice-water bath to cool the reaction vessel | [5] |
Experimental Protocol: Laboratory-Scale Alkaline Hydrolysis of this compound
This protocol outlines a general procedure for the chemical inactivation of small quantities of this compound in a laboratory setting. It is imperative to consult with your institution's EHS office before proceeding to ensure compliance with their specific guidelines.
Materials:
-
Waste this compound solution
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH paper or a calibrated pH meter
-
Appropriate reaction vessel (e.g., beaker or Erlenmeyer flask)
-
Stir plate and stir bar
-
Ice-water bath
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation and Dilution: In a chemical fume hood, place the waste this compound solution in a suitable reaction vessel equipped with a stir bar. If starting with a concentrated solution, it is prudent to first dilute it by slowly adding the acidic solution to a larger volume of cold water (e.g., a 1:10 ratio).[4] Place the reaction vessel in an ice-water bath to manage heat generation.[5]
-
Basification for Hydrolysis: While stirring the diluted this compound solution, slowly add 1 M NaOH solution dropwise. The addition of a base will catalyze the hydrolysis of this compound. Studies have shown that hydrolysis is accelerated in the presence of 0.1 M NaOH.[1]
-
Monitoring and pH Adjustment: Continuously monitor the pH of the solution using pH paper or a pH meter. Continue the slow addition of 1 M NaOH until the pH of the solution is stable within the neutral range of 5.5 to 9.5.[3] Be aware that this compound is more stable in acidic conditions (pH 5-6) and undergoes hydrolysis more readily at neutral to alkaline pH.
-
Reaction Time: Allow the solution to stir at room temperature for a sufficient period to ensure complete hydrolysis. While specific reaction times for complete hydrolysis in a disposal context are not well-documented, allowing the reaction to proceed for at least 2 hours is a cautious approach.
-
Final Neutralization: After the hydrolysis period, re-check the pH. If necessary, adjust the pH to be within the 5.5 to 9.5 range by adding 1 M HCl or 1 M NaOH dropwise.
-
Final Disposal: Once the this compound has been hydrolyzed and the solution is neutralized, it can be disposed of in accordance with your institution's EHS guidelines for non-hazardous aqueous waste. This typically involves flushing it down the drain with copious amounts of water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Chemical Incompatibility
It is crucial to avoid mixing this compound waste with incompatible chemicals. As an acidic compound, it should be kept separate from bases, oxidizers, and flammable materials. Specifically, avoid contact with strong bases during storage, as this can initiate an uncontrolled hydrolysis reaction.
By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
- 1. Role of water activity on the rates of acetyl phosphate and ATP hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reed.edu [reed.edu]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. vsbit.org [vsbit.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
